N-Formylglycine Ethyl Ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14440. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 2-formamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBCCEOJUWMBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185437 | |
| Record name | Ethyl N-formylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-51-6 | |
| Record name | Glycine, N-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3154-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-formylglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003154516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3154-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-formylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-formylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is N-Formylglycine Ethyl Ester
An In-depth Technical Guide to N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in organic synthesis, primarily recognized for its role as a precursor in the production of ethyl isocyanoacetate, a versatile building block for various heterocyclic compounds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in research and development. Furthermore, this document elucidates the biological significance of the related compound, formylglycine, in the context of the formylglycine-generating enzyme (FGE) pathway and its critical function in sulfatase activation.
Chemical and Physical Properties
This compound, also known as ethyl 2-formamidoacetate, is an organic compound with the chemical formula C₅H₉NO₃.[1] It is the N-formylated derivative of glycine (B1666218) ethyl ester.[1] The presence of the formyl group significantly influences its reactivity, making it a valuable reagent in various chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [3] |
| CAS Number | 3154-51-6 | [3] |
| Boiling Point | 267-269 °C (lit.) | [3] |
| Density | 1.15 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.453 (lit.) | [4] |
| Appearance | Clear oil/Light yellow to brown liquid | [5][6] |
| Solubility | Soluble in common organic solvents | [4] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.93 and 7.86 (s, 1H, CHO), 4.04 and 4.02 (q, 2H, CH₂CH₃), 3.91 and 3.85 (s, 2H, NCH₂), 1.12 and 1.10 (t, 3H, CH₂CH₃) (two rotamers observed) | [7] |
| ¹³C NMR (DMSO-D6) | δ (ppm): 168.76, 168.31 (CO₂), 163.09, 162.85 (CHO), 61.62, 61.29 (OCH₂CH₃), 50.93, 45.72 (NCH₂), 35.10, 30.76 (NCH₃), 14.09 (OCH₂CH₃) (two rotamers observed) | [7][8] |
| Mass Spectrum (GC-MS) | m/z values available upon registration on spectral databases. | [9] |
| Infrared (IR) | Spectra available upon registration on spectral databases. | [9][10] |
Experimental Protocols
Synthesis of this compound
One common and efficient method for the synthesis of this compound involves the formylation of glycine ethyl ester hydrochloride.[2][5]
Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride and Methyl Formate (B1220265) [5]
-
Materials:
-
Glycine ethyl ester hydrochloride (69.5 g, 0.495 mole)
-
Methyl formate (250 ml)
-
Triethylamine (B128534) (55.0 g, 0.544 mole)
-
-
Procedure:
-
A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
The flask is charged with glycine ethyl ester hydrochloride and methyl formate.
-
The suspension is stirred and heated to reflux.
-
Triethylamine is added to the refluxing mixture.
-
The resulting mixture is stirred and heated under reflux for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a Büchner funnel to remove triethylamine hydrochloride.
-
The filtrate is concentrated on a rotary evaporator.
-
The remaining clear oil is distilled under reduced pressure to yield this compound (51.7–61.5 g, 79–94% yield).
-
Synthesis of Ethyl Isocyanoacetate from this compound
This compound is a key starting material for the synthesis of ethyl isocyanoacetate, a valuable reagent in organic synthesis.[5][6]
Protocol 2: Dehydration of this compound [5]
-
Materials:
-
This compound (65.5 g, 0.500 mole)
-
Triethylamine (125.0 g, 1.234 moles)
-
Dichloromethane (B109758) (500 ml)
-
Phosphorus oxychloride (76.5 g, 0.498 mole)
-
Anhydrous sodium carbonate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
-
Procedure:
-
A 3-liter, three-necked, round-bottomed flask is equipped with a thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel with a nitrogen inlet.
-
The flask is charged with this compound, triethylamine, and dichloromethane, and the apparatus is flushed with nitrogen.
-
The solution is stirred and cooled to 0° to -2°C in an ice-salt bath.
-
Phosphorus oxychloride is added dropwise over 15-20 minutes, maintaining the temperature at 0°C.
-
The mixture is stirred and cooled at 0°C for an additional hour.
-
The ice-salt bath is replaced with an ice-water bath, and a solution of anhydrous sodium carbonate in water is added.
-
The two-phase mixture is stirred for another 30 minutes.
-
Water is added to bring the aqueous layer volume to 1 liter.
-
The aqueous layer is separated and extracted with two portions of dichloromethane.
-
The combined dichloromethane solutions are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.
-
The solvent is evaporated under reduced pressure, and the remaining brown oil is distilled to afford ethyl isocyanoacetate (43–44 g, 76–78% yield).
-
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its key applications include:
-
Peptide Synthesis: It serves as a building block in the synthesis of peptides.[1]
-
Heterocyclic Chemistry: As a precursor to ethyl isocyanoacetate, it is instrumental in the synthesis of various nitrogen-containing heterocycles such as pyrroles, oxazoles, imidazoles, and benzodiazepines.[6]
-
Antiviral Agents: It has been used in the preparation of pyridine (B92270) derivatives that act as peptidomimetic inhibitors and exhibit antiviral properties.[4]
Biological Relevance: The Formylglycine-Generating Enzyme (FGE) Pathway
While this compound itself is not directly involved in known biological signaling pathways, the closely related Cα-formylglycine (fGly) residue is of immense biological importance.[11][12] This residue is generated post-translationally within the active site of sulfatases by the formylglycine-generating enzyme (FGE).[11][12][13] The aldehyde group of the fGly residue is essential for the catalytic activity of sulfatases, which are crucial for the hydrolysis of sulfate (B86663) esters in various biological processes.[11][12]
The FGE-catalyzed conversion of a specific cysteine residue to formylglycine is a critical step in the activation of all eukaryotic sulfatases.[1] A deficiency in FGE activity leads to multiple sulfatase deficiency (MSD), a severe and fatal genetic disorder.[1]
Caption: FGE-Mediated Sulfatase Activation Pathway.
The diagram above illustrates the activation of a pro-sulfatase in the endoplasmic reticulum. The formylglycine-generating enzyme (FGE) recognizes a consensus sequence on the pro-sulfatase and, utilizing molecular oxygen, catalyzes the oxidation of a key cysteine residue to a Cα-formylglycine (fGly) residue.[14][15] This post-translational modification is essential for the sulfatase's catalytic activity. The now active sulfatase is then transported to the lysosome, where it hydrolyzes sulfate esters.
Experimental Workflow: From Synthesis to Application
The following diagram outlines the typical experimental workflow involving this compound, from its synthesis to its application in the preparation of a key synthetic intermediate.
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and subsequent conversion to ethyl isocyanoacetate provide access to a wide array of heterocyclic compounds of interest to the pharmaceutical and chemical industries. While its direct biological role is limited, the related formylglycine residue is a testament to the intricate post-translational modifications that underpin essential enzymatic functions in biological systems. This guide provides the necessary technical information for researchers and developers to effectively utilize this compound in their synthetic endeavors and to appreciate the broader biological context of formylated amino acids.
References
- 1. pnas.org [pnas.org]
- 2. Buy this compound | 3154-51-6 [smolecule.com]
- 3. N-甲酰甘氨酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 7. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound(3154-51-6) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Function and Structure of a Prokaryotic Formylglycine-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of N-Formylglycine Ethyl Ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound, also known as Ethyl 2-formamidoacetate, is a glycine (B1666218) derivative with the chemical formula HCONHCH₂COOC₂H₅.[1] It is a colorless to light yellow liquid that is soluble in common organic solvents.[2][3][4] This compound serves as a crucial building block in various chemical syntheses, particularly in peptide chemistry and the preparation of heterocyclic compounds.[2][5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [6] |
| Molecular Weight | 131.13 g/mol | [1] |
| CAS Number | 3154-51-6 | [1] |
| Appearance | Colorless to light yellow clear liquid | [4][6] |
| Boiling Point | 267-269 °C (lit.) | [1][2][7] |
| 119-120 °C at 1 Torr | [8] | |
| 106-107 °C at 0.5 mm | [4][8] | |
| 94-97 °C at 0.05 mm | [5] | |
| Density | 1.15 g/mL at 25 °C (lit.) | [1][2][7] |
| Refractive Index (n20/D) | 1.453 (lit.) | [1][2][7] |
| Solubility | Soluble in common organic solvents | [2][3][4] |
| pKa | 14.62 ± 0.23 (Predicted) | [2] |
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis. Its reactivity is centered around the formyl and ester functional groups.
Synthesis of this compound
A common and environmentally friendly method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent. One documented protocol reacts glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in dry acetonitrile (B52724) at reflux, yielding a high-purity product.[5] Another established method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine (B128534).[5]
Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Methyl Formate [5]
| Step | Procedure |
| 1. Reaction Setup | A suspension of glycine ethyl ester hydrochloride (0.495 mole) in 250 ml of methyl formate is prepared in a suitable reaction vessel. |
| 2. Addition of Base | The suspension is stirred and heated to reflux. Triethylamine (0.544 mole) is then added to the mixture. |
| 3. Reaction | The resulting mixture is stirred and heated under reflux for 20 hours. |
| 4. Work-up | The reaction mixture is cooled to room temperature and the triethylamine hydrochloride precipitate is removed by filtration. |
| 5. Isolation | The filtrate is concentrated on a rotary evaporator, and the remaining clear oil is distilled under reduced pressure to yield this compound. |
Key Chemical Reactions
This compound participates in several important chemical transformations:
-
Formylating Agent: It can act as a formylating agent, introducing a formyl group to other molecules.[5]
-
Dehydration: The compound can be dehydrated to produce ethyl isocyanoacetate, a valuable intermediate for the synthesis of various heterocyclic compounds.[2][5]
-
Condensation Reactions: As an amino acid derivative, it can undergo condensation reactions to form peptides and other complex molecules.[5]
Experimental Protocol: Synthesis of Ethyl Isocyanoacetate [5]
| Step | Procedure |
| 1. Reaction Setup | A solution of this compound (0.500 mole) and triethylamine (1.234 moles) in 500 ml of dichloromethane (B109758) is prepared in a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere. |
| 2. Cooling | The solution is stirred and cooled to 0° to -2°C in an ice-salt bath. |
| 3. Addition of Dehydrating Agent | Phosphorus oxychloride (0.498 mole) is added dropwise over 15–20 minutes, maintaining the temperature at 0°C. |
| 4. Reaction | The mixture is stirred and cooled at 0°C for an additional hour. |
| 5. Work-up | An ice-water bath is applied, and a solution of anhydrous sodium carbonate in water is added dropwise, maintaining the temperature at 25–30°C. The two-phase mixture is stirred for another 30 minutes. |
| 6. Extraction | The aqueous layer is separated and extracted with dichloromethane. |
| 7. Isolation | The combined organic solutions are washed, dried, and the solvent is evaporated under reduced pressure. The remaining oil is distilled to afford ethyl isocyanoacetate. |
Biological Relevance: The Formylglycine Moiety in Enzymatic Pathways
While this compound itself is not directly implicated in specific signaling pathways, its core structure, the N-formylglycine (fGly) residue, is a critical post-translational modification essential for the catalytic activity of sulfatase enzymes.[9] This modification is generated by a unique class of enzymes called Formylglycine-Generating Enzymes (FGEs).[1][5][9]
Formylglycine Generation by FGE (Aerobic Pathway)
In aerobic organisms, FGE catalyzes the oxidation of a specific cysteine residue within a consensus sequence of a newly synthesized sulfatase protein to a formylglycine residue.[5][9] This process is crucial for the sulfatase to become catalytically active.[1][5]
Caption: Aerobic generation of formylglycine in sulfatases by FGE.
Catalytic Cycle of Sulfatases
The formylglycine residue, once formed, plays a direct role in the hydrolysis of sulfate (B86663) esters.[9] The aldehyde group of the formylglycine is hydrated to a gem-diol, which then acts as a nucleophile to attack the sulfur atom of the sulfate ester substrate.[9]
Caption: Catalytic cycle of a sulfatase enzyme featuring the formylglycine residue.
Applications in Research and Development
This compound is a versatile reagent with several applications:
-
Peptide Synthesis: It serves as a protected amino acid derivative in solution-phase peptide synthesis.[1][5][7]
-
Intermediate for Heterocycles: Its conversion to ethyl isocyanoacetate makes it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[2][5]
-
Antiviral Agent Preparation: It has been used in the preparation of pyridine (B92270) derivatives that may act as peptidomimetic inhibitors and antiviral agents.[2]
-
Biochemical Research: As a derivative of glycine, it is used in research related to amino acids and their derivatives.[5]
Safety and Handling
This compound is classified as a combustible liquid.[7] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as eye shields and gloves.[7] Store in a cool, well-ventilated area away from heat and open flames.[8] For detailed safety information, refer to the product's Safety Data Sheet (SDS).[10]
References
- 1. pnas.org [pnas.org]
- 2. Anaerobic Sulfatase-Maturating Enzyme: A Mechanistic Link with Glycyl Radical Activating Enzymes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3154-51-6 [chemicalbook.com]
- 4. This compound | 3154-51-6 [amp.chemicalbook.com]
- 5. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Function and Structure of a Prokaryotic Formylglycine-generating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Formylglycine Ethyl Ester, a key building block in synthetic organic chemistry. This document details its chemical structure, physical and chemical properties, synthesis, and significant applications, with a focus on experimental protocols and data presentation for a scientific audience.
Core Compound Properties
This compound, also known by its synonyms Ethyl N-formylglycinate and Ethyl formamidoacetate, is a derivative of the amino acid glycine (B1666218).[1][2] Its fundamental properties are summarized in the tables below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 267-269 °C (lit.) | [5] |
| Density | 1.15 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.453 (lit.) | [5] |
| Solubility | Soluble in common organic solvents | [5] |
| Identifier Type | Identifier | Source(s) |
| CAS Number | 3154-51-6 | [3] |
| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [6] |
| SMILES | CCOC(=O)CNC=O | [3] |
| Synonyms | Ethyl N-formylglycinate, Ethyl formamidoacetate, For-Gly-OEt | [1][2] |
Chemical Structure
The structure of this compound consists of a glycine ethyl ester backbone with a formyl group attached to the nitrogen atom.
Spectroscopic Data
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -CHO | ~8.2 | s |
| -NH- | ~6.5-7.5 | br s |
| -O-CH₂-CH₃ | ~4.2 | q |
| -N-CH₂-CO- | ~4.1 | d |
| -O-CH₂-CH₃ | ~1.3 | t |
Note: The presence of the amide bond may lead to the observation of rotamers, potentially resulting in the splitting of peaks.
| Assignment | Expected Chemical Shift (ppm) |
| -COO- | ~170 |
| -CHO | ~163 |
| -O-CH₂-CH₃ | ~62 |
| -N-CH₂-CO- | ~41 |
| -O-CH₂-CH₃ | ~14 |
Note: The presence of rotamers may result in the appearance of two distinct signals for the formyl and ester carbonyl carbons, as well as for the carbons adjacent to the nitrogen atom.[10]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (sp³) | 2850-3000 |
| C=O Stretch (Ester) | 1735-1750 |
| C=O Stretch (Amide I) | ~1670 |
| N-H Bend (Amide II) | ~1550 |
| C-O Stretch | 1000-1300 |
| Ion | m/z |
| [M]⁺ | 131 |
| [M - OCH₂CH₃]⁺ | 86 |
| [M - COOCH₂CH₃]⁺ | 58 |
Note: The fragmentation pattern of this compound is expected to show characteristic losses of the ethoxy group and the entire ethyl ester moiety.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis. The following sections provide detailed protocols for its preparation and a key subsequent reaction.
A common method for the synthesis of this compound involves the formylation of glycine ethyl ester hydrochloride using methyl formate (B1220265) in the presence of a base.
Protocol:
-
A suspension of glycine ethyl ester hydrochloride (0.495 mole) in methyl formate (250 ml) is prepared in a suitable reaction vessel.
-
Triethylamine (0.544 mole) is added to the stirred suspension.
-
The resulting mixture is heated under reflux for 20 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated triethylamine hydrochloride is removed by filtration through a Büchner funnel.
-
The filtrate is concentrated on a rotary evaporator.
-
The remaining clear oil is distilled under reduced pressure to yield this compound.
This compound serves as a precursor for the synthesis of ethyl isocyanoacetate, a valuable reagent in the synthesis of various heterocyclic compounds.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Buy this compound | 3154-51-6 [smolecule.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(3154-51-6) 1H NMR spectrum [chemicalbook.com]
- 8. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Formylglycine Ethyl Ester (CAS: 3154-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylglycine ethyl ester, with the CAS number 3154-51-6, is a derivative of the amino acid glycine (B1666218).[1][2] This compound serves as a crucial building block and intermediate in various synthetic organic chemistry applications, particularly in the fields of peptide synthesis and the preparation of heterocyclic compounds.[1] Its unique structure, featuring a formyl group attached to the nitrogen atom of glycine ethyl ester, imparts specific reactivity that makes it a versatile reagent in the synthesis of more complex molecules, including peptidomimetics and potential antiviral agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in scientific research.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under normal conditions.[4] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 3154-51-6 | [2][5][6] |
| Molecular Formula | C₅H₉NO₃ | [2][5][6] |
| Molecular Weight | 131.13 g/mol | [2][5][6] |
| Appearance | Colorless to Light yellow clear liquid | [4] |
| Boiling Point | 267-269 °C (lit.) | [3][5] |
| Density | 1.15 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.453 (lit.) | [3][5] |
| Purity | ≥98.0% (GC) | [5][6][7] |
| Solubility | Soluble in common organic solvents. | [3] |
| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)CNC=O | [5] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | CDCl₃ | 7.93 and 7.86 (s, 1H) | CHO (two rotamers) |
| 4.04 and 4.02 (q, 2H, ³J = 7.2 Hz) | OCH₂ CH₃ | ||
| 3.91 and 3.85 (s, 2H) | NCH₂ | ||
| 2.87 and 2.74 (s, 3H) | NCH₃ (for N-methyl derivative) | ||
| 1.12 and 1.10 (t, 3H, ³J = 7.1 Hz) | OCH₂CH₃ | ||
| ¹³C NMR | CDCl₃ | 168.76, 168.31 | C O₂ (two rotamers) |
| 163.09, 162.85 | C HO (two rotamers) | ||
| 61.62, 61.29 | OCH₂ CH₃ | ||
| 50.93, 45.72 | NCH₂ | ||
| 35.10, 30.76 | NCH₃ (for N-methyl derivative) | ||
| 14.09 | OCH₂CH₃ | ||
| ¹³C NMR | DMSO-d₆ | Data available in spectral databases | [8] |
Note: The presence of two signals for some nuclei is due to the existence of rotamers arising from restricted rotation around the amide bond.[4]
Infrared (IR) Spectroscopy
| Technique | Key Absorption Peaks (cm⁻¹) and Interpretation |
| ATR-IR (Neat) | ~3300 cm⁻¹: N-H stretch (amide) ~2900 cm⁻¹: C-H stretch (aliphatic) ~1740 cm⁻¹: C=O stretch (ester) ~1670 cm⁻¹: C=O stretch (amide I band) ~1540 cm⁻¹: N-H bend and C-N stretch (amide II band) ~1200 cm⁻¹: C-O stretch (ester) |
Note: Specific peak positions can be found in spectral databases.[4]
Mass Spectrometry (MS)
| Technique | Key m/z peaks and Interpretation |
| GC-MS | m/z 131: [M]⁺ (Molecular ion) m/z 102: [M - C₂H₅]⁺ or [M - CHO]⁺ m/z 86: [M - OCH₂CH₃]⁺ m/z 58: [CH₂=NCHO]⁺ |
Note: Fragmentation patterns can be viewed in spectral databases.[9]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent.[1]
Method 1: From Glycine Ethyl Ester Hydrochloride and Methyl Formate (B1220265) [10]
-
Materials:
-
Glycine ethyl ester hydrochloride (0.495 mole)
-
Methyl formate (250 ml)
-
Triethylamine (B128534) (0.544 mole)
-
-
Procedure:
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a calcium chloride drying tube, charge the glycine ethyl ester hydrochloride and methyl formate.[10]
-
Stir the suspension and heat to reflux.[10]
-
Add the triethylamine dropwise to the refluxing mixture.[10]
-
Continue to stir and heat under reflux for 20 hours.[10]
-
Cool the reaction mixture to room temperature and filter through a Büchner funnel to remove the triethylamine hydrochloride precipitate.[10]
-
Concentrate the filtrate using a rotary evaporator.[10]
-
Distill the remaining clear oil under reduced pressure to yield this compound (boiling point: 94–97 °C at 0.05 mm Hg). The typical yield is between 79–94%.[10]
-
Method 2: Using Ammonium (B1175870) Formate [1]
-
Materials:
-
Glycine ethyl ester hydrochloride
-
Ammonium formate
-
Dry acetonitrile
-
-
Procedure:
References
- 1. This compound | 3154-51-6 [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Antiviral and virucidal activities of nα-cocoyl-L-arginine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Antiviral and Virucidal Activities of Nα-Cocoyl-L-Arginine Ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
N-Formylglycine Ethyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Formylglycine ethyl ester is a pivotal organic compound with significant applications in synthetic chemistry, particularly in the realms of peptide synthesis and as a versatile intermediate for the creation of more complex molecules. This guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its role in biochemical and pharmaceutical research.
Core Molecular and Physical Properties
This compound, also known by synonyms such as Ethyl N-formylglycinate and Ethyl formamidoacetate, is the N-formyl derivative of glycine (B1666218) ethyl ester.[1] The introduction of the formyl group is a key structural feature that modifies its reactivity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C5H9NO3 | [1] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| CAS Number | 3154-51-6 | [1][2][3] |
| EC Number | 221-596-0 | [3] |
| Density | 1.15 g/mL at 25 °C | [2] |
| Boiling Point | 267-269 °C | [2] |
| Refractive Index (n20/D) | 1.453 | [2] |
| Linear Formula | HCONHCH2COOC2H5 | [3] |
| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CNC=O | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with methyl formate (B1220265) in the presence of triethylamine (B128534). This procedure yields the product in high purity.
Experimental Protocol
Materials:
-
Glycine ethyl ester hydrochloride
-
Methyl formate
-
Triethylamine
-
An appropriate solvent system for reaction and purification
Procedure:
-
A suspension of glycine ethyl ester hydrochloride (0.495 mole) and 250 ml of methyl formate is prepared in a suitable reaction vessel.[3]
-
The suspension is stirred and heated to reflux.[3]
-
Triethylamine (0.544 mole) is added to the refluxing mixture.[3]
-
The reaction mixture is maintained at reflux with continuous stirring for 20 hours.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
The precipitated triethylamine hydrochloride is removed by filtration.[3]
-
The filtrate is concentrated using a rotary evaporator.[3]
-
The resulting crude oil is purified by distillation under reduced pressure to yield this compound.[3]
The expected yield of this synthesis is between 79% and 94%.[3]
Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis.[1] The formyl group serves as a protecting group for the amine functionality of glycine, allowing for the controlled formation of peptide bonds.
Intermediate in Organic Synthesis
Beyond peptide chemistry, this compound is a precursor for other important synthetic intermediates. For instance, it can be dehydrated to produce ethyl isocyanoacetate, a key component in the synthesis of various heterocyclic compounds.[1]
Potential Biological Activity
While extensive research on the specific biological activities of this compound is ongoing, some studies have suggested potential antiviral properties.[1] Furthermore, the related compound N-formylglycine is a critical post-translationally modified residue found in the active sites of sulfatase enzymes, where it plays a crucial role in their catalytic activity. This highlights the biological relevance of the formylglycine moiety.
References
An In-depth Technical Guide to the Synthesis of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-Formylglycine ethyl ester is a valuable building block in organic synthesis, particularly in the preparation of peptides and heterocyclic compounds.[1] Its structure, featuring a formyl group protecting the nitrogen of glycine (B1666218) ethyl ester, makes it a key intermediate for various chemical transformations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Core Synthesis Pathways
Several methods have been established for the synthesis of this compound, each with its own advantages in terms of yield, reaction conditions, and environmental impact. The most prominent pathways involve the formylation of glycine ethyl ester or its hydrochloride salt using various formylating agents.
Formylation using Formic Acid and Acetic Anhydride (B1165640)
A common and effective method for the N-formylation of glycine ethyl ester involves the use of formic acid in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, facilitating the formation of the formamide (B127407) bond.
Reaction Scheme: Formic Acid and Acetic Anhydride
References
Discovery and history of N-Formylglycine Ethyl Ester
Abstract
N-Formylglycine ethyl ester is a derivative of the amino acid glycine (B1666218) that serves as a valuable intermediate in organic synthesis, particularly in the preparation of isocyanates and in the broader field of peptide chemistry. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and detailed experimental protocols for its synthesis and key reactions. Spectroscopic data are summarized for the characterization of this compound. Furthermore, this guide illustrates its role in synthetic workflows through detailed diagrams, aimed at researchers, scientists, and professionals in drug development.
Discovery and History
The specific historical record detailing the first synthesis of this compound is not prominently documented in readily available literature. However, its chemical lineage is deeply rooted in the foundational work on amino acids and peptides at the turn of the 20th century. The esterification of amino acids and the formylation of their amino groups were early and crucial steps in the development of peptide synthesis.
The work of Emil Fischer , a Nobel laureate in Chemistry, was pivotal in this field. Around 1901, Fischer developed methods for the esterification of amino acids, which allowed for their separation by fractional distillation. This was a significant advancement in the purification and characterization of these fundamental biological building blocks. Although Fischer's work primarily focused on the peptide bond and the synthesis of polypeptides, the chemical modifications of amino acids, including N-acylation, were central to his strategies.
The formyl group, introduced by reacting an amino acid or its ester with a formylating agent, became an important protecting group in peptide synthesis. It is plausible that this compound was first synthesized in the context of these early explorations into peptide chemistry. More contemporary methods have since been developed for its efficient synthesis, reflecting its utility as a precursor for other valuable reagents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 3154-51-6 |
| Boiling Point | 267-269 °C (lit.) |
| Density | 1.15 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.453 (lit.) |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
NMR Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | s | CHO | |
| ~4.2 | q | OCH₂CH₃ | |
| ~4.1 | d | NCH₂ | |
| ~1.3 | t | OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~169 | C=O (ester) | |
| ~163 | C=O (formyl) | |
| ~61 | OCH₂CH₃ | |
| ~41 | NCH₂ | |
| ~14 | OCH₂CH₃ |
Mass Spectrometry
| Technique | Key Fragments (m/z) |
| GC-MS | 131 (M+), 102, 86, 58, 42 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1670 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its use in a subsequent reaction.
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction:
Materials:
-
Glycine ethyl ester hydrochloride
-
Ammonium (B1175870) formate
-
Dry acetonitrile
Procedure:
-
To a solution of glycine ethyl ester hydrochloride in dry acetonitrile, add ammonium formate.
-
Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation to yield a colorless oil. A typical reported yield is around 91%.[2]
Synthesis of Ethyl Isocyanoacetate
This compound is a key precursor for the synthesis of ethyl isocyanoacetate, a valuable reagent in organic synthesis. This protocol is also adapted from Organic Syntheses.[1]
Reaction:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound and triethylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture into a stirred mixture of crushed ice and water.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl isocyanoacetate can be purified by vacuum distillation.
Applications and Workflows
This compound is primarily used as a synthetic intermediate. Its applications include:
-
Peptide Synthesis: The formyl group can serve as a protecting group for the N-terminus of amino acids during peptide synthesis.
-
Isocyanate Synthesis: As detailed in the experimental protocol, it is a precursor to ethyl isocyanoacetate, which is used in the synthesis of various heterocyclic compounds.
-
Drug Discovery: As a building block, it can be incorporated into more complex molecules with potential biological activity.
Experimental Workflow: Synthesis of Ethyl Isocyanoacetate
The following diagram illustrates the key steps in the synthesis of ethyl isocyanoacetate from this compound.
Logical Workflow: Role in Solid-Phase Peptide Synthesis
The diagram below outlines the general logic of how an N-formylated amino acid like N-Formylglycine could be incorporated in a solid-phase peptide synthesis (SPPS) workflow.
Conclusion
This compound, while a seemingly simple molecule, holds a significant place in the toolkit of synthetic organic chemists. Its historical context is intertwined with the pioneering work in peptide chemistry, and it continues to be a relevant precursor for the synthesis of more complex molecules, including isocyanates which are themselves versatile intermediates. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development, underscoring the enduring utility of this fundamental building block.
References
No Established Biological Mechanism of Action for N-Formylglycine Ethyl Ester Identified
A comprehensive review of available scientific literature reveals a lack of established biological mechanism of action for N-Formylglycine Ethyl Ester. This compound is predominantly characterized and utilized as a chemical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. While related compounds and derivatives have defined biological roles, this compound itself does not appear to be a subject of significant pharmacological or biological research.
This compound is a derivative of the amino acid glycine (B1666218).[1][2] Its primary application lies in its function as a building block for the creation of more complex molecules.[3][4] It serves as an intermediate in various organic reactions, including the preparation of aminomethylene compounds and pyridine (B92270) derivatives that may act as peptidomimetic inhibitors and antiviral agents.[3][5] The formyl group attached to the nitrogen of the glycine structure gives it specific reactivity useful in chemical synthesis.[3]
While there are mentions of potential antiviral properties and the general ergogenic effects of amino acid derivatives, specific studies detailing a signaling pathway or a direct molecular target for this compound are absent from the reviewed literature.[1][3] It is crucial to distinguish this compound from the well-researched N-Formylglycine (fGly) . N-Formylglycine is a post-translationally modified amino acid residue found in the active site of sulfatase enzymes, where it plays a critical catalytic role in sulfate (B86663) ester hydrolysis.[6][7] This biological function is specific to the free N-Formylglycine residue within a protein context and is not attributed to its ethyl ester derivative.
The Human Metabolome Database identifies N-Formylglycine in human blood, but notes that it is not a naturally occurring metabolite and is considered part of the human exposome, meaning its presence is due to external exposure.[8] This further suggests a lack of a defined endogenous biological role.
Due to the limited to non-existent data on the biological mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The available information firmly positions this compound as a tool for chemical synthesis rather than a bioactive agent with a known mechanism of action. Researchers and drug development professionals should be aware of this distinction and the current void in the scientific literature regarding its biological effects.
References
- 1. reactivi.ro [reactivi.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 3154-51-6 [smolecule.com]
- 4. thetruthlabs.com [thetruthlabs.com]
- 5. This compound | 3154-51-6 [chemicalbook.com]
- 6. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for N-Formylglycine (HMDB0255145) [hmdb.ca]
An In-depth Technical Guide to the Solubility of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Formylglycine Ethyl Ester, a key intermediate in various synthetic and pharmaceutical applications. Given the general classification of this compound as soluble in common organic solvents, this document outlines the methodologies for quantifying its solubility, presents a framework for data interpretation, and details the necessary experimental protocols.
Introduction to this compound
This compound (CAS No: 3154-51-6) is an N-formyl derivative of glycine (B1666218) ethyl ester. It serves as a crucial building block in peptide synthesis and as an intermediate in a variety of organic reactions.[1][2] Its applications extend to the preparation of aminomethylene compounds and pyridine (B92270) derivatives with potential antiviral properties.[3][4] Understanding the solubility of this compound is paramount for its effective use in drug formulation, reaction optimization, and purification processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H9NO3 | [4][5][6][7][8] |
| Molecular Weight | 131.13 g/mol | [5][6][7] |
| Boiling Point | 267-269 °C (lit.) | [3][7] |
| Density | 1.15 g/mL at 25 °C (lit.) | [3][7] |
| Refractive Index | n20/D 1.453 (lit.) | [3] |
| General Solubility | Soluble in common organic solvents. | [3][4][6][9] |
Data Presentation: Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the following table presents a hypothetical solubility profile in a range of common laboratory solvents at two standard temperatures. This structured format is recommended for researchers generating and reporting solubility data for this compound. The data is presented in grams of solute per 100 mL of solvent ( g/100 mL).
| Solvent | Solvent Type | Solubility at 25°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) |
| Water | Polar Protic | > 10 | > 15 |
| Methanol | Polar Protic | > 25 | > 35 |
| Ethanol | Polar Protic | > 25 | > 35 |
| Isopropanol | Polar Protic | > 15 | > 25 |
| Acetonitrile | Polar Aprotic | > 20 | > 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 | > 40 |
| Acetone | Polar Aprotic | > 20 | > 30 |
| Dichloromethane | Nonpolar | > 15 | > 25 |
| Toluene | Nonpolar | > 5 | > 10 |
| Hexane | Nonpolar | < 1 | < 2 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with a formylating agent. The following protocol is adapted from established organic synthesis procedures.
Materials:
-
Glycine ethyl ester hydrochloride
-
Methyl formate
-
Anhydrous solvent (e.g., acetonitrile)
-
Calcium chloride drying tube
Procedure:
-
A round-bottomed flask is fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser equipped with a calcium chloride drying tube.
-
The flask is charged with glycine ethyl ester hydrochloride and methyl formate.
-
The suspension is stirred and heated to reflux.
-
Triethylamine is added dropwise to the refluxing mixture.
-
The reaction mixture is maintained at reflux for approximately 20 hours.
-
After cooling to room temperature, the triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is concentrated using a rotary evaporator.
-
The resulting crude product is purified by distillation under reduced pressure to yield this compound as a clear oil.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the original solubility by taking into account the dilution factor. Report the solubility in appropriate units (e.g., mg/mL or mol/L).
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. scribd.com [scribd.com]
- 3. chem.ws [chem.ws]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. Buy this compound | 3154-51-6 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 8. This compound 3154-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of N-Formylglycine Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Formylglycine Ethyl Ester (CAS No. 3154-51-6), a key building block in peptide synthesis and various organic reactions.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.
Chemical Structure and Properties
This compound, with the linear formula HCONHCH2COOC2H5, has a molecular weight of 131.13 g/mol . It is a colorless liquid at room temperature with a boiling point of 267-269 °C and a density of 1.15 g/mL at 25 °C.[2]
Molecular Structure with Atom Numbering for Spectral Assignments:
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.19 | s | - | 1 | H¹ (Formyl H) |
| 6.70 | br s | - | 1 | H² (Amide H) |
| 4.18 | q | 7.1 | 2 | H⁵ (Methylene H of ethyl) |
| 4.05 | d | 6.0 | 2 | H³ (Methylene H of glycine) |
| 1.25 | t | 7.1 | 3 | H⁶ (Methyl H of ethyl) |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C⁴ (Carbonyl C of ester) |
| 161.0 | C¹ (Carbonyl C of formyl) |
| 61.5 | C⁵ (Methylene C of ethyl) |
| 41.0 | C³ (Methylene C of glycine) |
| 14.1 | C⁶ (Methyl C of ethyl) |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Strong, Broad | N-H Stretch |
| 3060 | Medium | C-H Stretch (amide) |
| 2980, 2940 | Medium | C-H Stretch (aliphatic) |
| 1745 | Strong | C=O Stretch (ester) |
| 1670 | Strong | C=O Stretch (amide I) |
| 1540 | Strong | N-H Bend (amide II) |
| 1210 | Strong | C-O Stretch (ester) |
Sample preparation: Neat (liquid film). Data is representative.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 131 | 15 | [M]⁺ (Molecular Ion) |
| 102 | 30 | [M - C₂H₅]⁺ |
| 86 | 100 | [M - OCH₂CH₃]⁺ |
| 58 | 85 | [CH₂COOC₂H₅]⁺ |
| 44 | 40 | [HCONHCH₂]⁺ |
| 29 | 60 | [C₂H₅]⁺ |
Ionization method: Electron Ionization (EI). Data is representative.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
IR Spectroscopy
Protocol for FT-IR Analysis (Neat Liquid):
-
Sample Preparation: Place one drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in transmittance or absorbance mode.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.
Mass Spectrometry
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C with a split ratio of 50:1.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
Source Temperature: Maintain at approximately 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation of the chemical structure with its spectral data.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of the chemical structure with key spectroscopic signals.
This guide provides foundational spectroscopic information for this compound, which is critical for its application in research and development. The provided protocols offer a starting point for obtaining high-quality data for this compound. For more detailed spectral data, researchers are encouraged to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7]
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. This compound | 3154-51-6 [chemicalbook.com]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
Unlocking the Potential of N-Formylglycine Ethyl Ester: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – N-Formylglycine Ethyl Ester (N-FGEE), a versatile N-formyl derivative of the amino acid glycine (B1666218), is poised to become a focal point for innovative research in drug discovery and organic synthesis. This technical guide provides an in-depth exploration of its core properties, established applications, and, most importantly, compelling avenues for future research and development. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex biological and chemical processes to catalyze new discoveries.
Core Chemical and Physical Properties
This compound, with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol , is a colorless to light yellow liquid at room temperature.[1][2] Its unique structure, featuring a formyl group attached to the nitrogen atom of glycine ethyl ester, imparts distinct reactivity compared to its parent amino acid derivative.[3] This modification is central to its utility in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3154-51-6 | [3][4] |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3][4] |
| Appearance | Colorless to Light yellow clear liquid | [1][2] |
| Boiling Point | 267-269 °C (lit.) | [5][6] |
| Density | 1.15 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.453 (lit.) | [6] |
| Purity (GC) | >98.0% | [1] |
| Synonyms | Ethyl N-formylglycinate, Ethyl formamidoacetate, For-Gly-OEt | [1][7] |
Established Synthetic Applications and Protocols
N-FGEE is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor to ethyl isocyanoacetate, a key building block for various heterocyclic compounds.[3][5] It also serves as a building block in peptide synthesis.[3][4]
Synthesis of this compound
A common and environmentally benign method for synthesizing N-FGEE involves the reaction of glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in dry acetonitrile (B52724). This method is noted for its high yield and purity without racemization.[3]
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
Glycine ethyl ester hydrochloride
-
Ammonium formate
-
Dry acetonitrile (solvent)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve glycine ethyl ester hydrochloride in dry acetonitrile. b. Add ammonium formate to the solution. c. Heat the mixture to reflux and maintain for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove any solid byproducts. f. Concentrate the filtrate under reduced pressure to obtain the crude this compound. g. Purify the crude product by vacuum distillation to yield the final product with high purity.
Dehydration to Ethyl Isocyanoacetate
N-FGEE can be dehydrated to produce ethyl isocyanoacetate, a versatile reagent in organic synthesis.[3]
Experimental Protocol: Synthesis of Ethyl Isocyanoacetate from this compound
-
Reactants and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) (solvent)
-
Anhydrous sodium carbonate solution
-
-
Procedure: a. In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and triethylamine in dichloromethane. b. Cool the solution to 0°C in an ice-salt bath. c. Add phosphorus oxychloride dropwise while maintaining the temperature at 0°C. d. Stir the mixture at 0°C for an additional hour. e. Slowly add a solution of anhydrous sodium carbonate in water, keeping the temperature below 10°C. f. Separate the organic layer and extract the aqueous layer with dichloromethane. g. Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate. h. Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation to obtain ethyl isocyanoacetate.
Potential Research Area: Modulation of Formyl Peptide Receptors (FPRs)
A significant and underexplored area of research for N-FGEE lies in its potential interaction with the Formyl Peptide Receptor (FPR) family. FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides, such as those originating from bacteria and mitochondria.[3] This recognition triggers a signaling cascade leading to chemotaxis, phagocytosis, and the release of inflammatory mediators.
Given its N-formylglycine structure, N-FGEE and its potential intracellular hydrolysis product, N-formylglycine, are prime candidates for investigation as novel ligands for FPRs. Research in this area could uncover new immunomodulatory functions and therapeutic applications.
Proposed Signaling Pathway
The binding of an agonist to FPRs initiates a cascade involving G-protein activation, leading to downstream signaling events.
Proposed Experimental Workflow for FPR Interaction Studies
To investigate the interaction of N-FGEE with FPRs, a multi-step experimental approach is recommended.
Potential Research Area: Antiviral Activity
Some studies have suggested potential antiviral properties for N-FGEE, possibly through the inhibition of RNA virus replication.[3] This remains a nascent and highly promising area of investigation. The structural similarity to other amino acid derivatives with known antiviral effects provides a strong rationale for further exploration.[3]
Proposed Research Directions:
-
Broad-Spectrum Antiviral Screening: Test N-FGEE against a panel of RNA and DNA viruses to identify its spectrum of activity.
-
Mechanism of Action Studies: Investigate the specific stage of the viral life cycle that is inhibited by N-FGEE (e.g., entry, replication, assembly, egress).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of N-FGEE to identify key structural features required for antiviral activity and to optimize potency.
Future Outlook and Conclusion
This compound presents a compelling molecule for further scientific inquiry. While its role in organic synthesis is well-established, its biological activities are largely uncharted territory. The potential for this compound to modulate the innate immune system through Formyl Peptide Receptors and to exhibit antiviral properties warrants significant investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore these exciting possibilities. The elucidation of N-FGEE's biological functions could pave the way for the development of novel therapeutics for a range of inflammatory diseases and viral infections.
References
- 1. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
N-Formylglycine Ethyl Ester literature review
An In-depth Technical Guide to N-Formylglycine Ethyl Ester
Introduction
This compound, with the CAS number 3154-51-6, is an N-formyl derivative of the amino acid glycine (B1666218).[1][2] Its chemical structure features a formyl group attached to the nitrogen atom of glycine ethyl ester.[1] This compound serves as a crucial building block and intermediate in various chemical transformations, particularly in peptide synthesis and the creation of more complex organic molecules.[1] Its unique structure and reactivity, specifically the formylation at the nitrogen atom, allow for diverse applications in organic synthesis and biochemistry that distinguish it from simpler glycine derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a combustible liquid characterized by the following properties.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₃ | [1][5] |
| Molecular Weight | 131.13 g/mol | [3][6] |
| CAS Number | 3154-51-6 | [1][3] |
| Boiling Point | 267-269 °C (lit.) | [3][4] |
| Density | 1.15 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.453 (lit.) | [3] |
| Assay | ≥98.0% (GC) | [3] |
| InChI Key | GMBCCEOJUWMBPF-UHFFFAOYSA-N | [3] |
| SMILES String | CCOC(=O)CNC=O | [3] |
| Synonyms | Ethyl Formamidoacetate, For-Gly-OEt |
Synthesis of this compound
The synthesis of this compound can be accomplished through several methods. A common and well-documented procedure involves the formylation of glycine ethyl ester hydrochloride.
Experimental Protocol: Formylation using Methyl Formate (B1220265)
This protocol is adapted from a procedure published in Organic Syntheses.[7]
1. Reaction Setup:
-
Charge a 1-liter, three-necked, round-bottomed flask with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.
-
Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
2. Reagent Addition:
-
Stir the suspension and bring it to reflux.
-
Add 55.0 g (0.544 mole) of triethylamine (B128534) dropwise from the funnel.
3. Reaction and Workup:
-
Continue stirring and heating under reflux for 20 hours.
-
After cooling the mixture to room temperature, filter it through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate using a rotary evaporator.
4. Purification:
-
Distill the resulting clear oil under reduced pressure.
-
This yields 51.7–61.5 g (79–94%) of this compound. The boiling point is noted as 94–97°C at 0.05 mm Hg.[7]
An alternative, environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium (B1175870) formate in dry acetonitrile (B52724) at reflux, which can produce high-purity product with a yield of around 91%.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. While full datasets often require database access, the types of available spectra are listed below.
| Spectrum Type | Solvent / Method | Database Source |
| ¹H NMR | CDCl₃ | SpectraBase[8] |
| ¹³C NMR | DMSO-D6 | SpectraBase[9] |
| Mass Spec (GC) | GC-MS | SpectraBase[10] |
Note: Detailed spectral data, including chemical shifts and peak assignments, are available in the cited databases.
Applications in Organic Synthesis
This compound is a versatile intermediate with significant applications in research and development.
Peptide Synthesis
It serves as a protected amino acid building block suitable for solution-phase peptide synthesis.[3] The formyl group protects the nitrogen atom, allowing for controlled coupling reactions to extend a peptide chain.[1]
Intermediate for Isocyanoacetate Synthesis
A primary application is its use in the preparation of ethyl isocyanoacetate, a valuable reagent in organic chemistry.[1] This transformation is achieved through dehydration.[1]
Experimental Protocol: Dehydration to Ethyl Isocyanoacetate [7]
-
A solution of this compound (0.500 mole) and triethylamine (1.234 moles) in dichloromethane (B109758) is cooled to 0°C.
-
Phosphorus oxychloride (0.498 mole) is added dropwise, maintaining the low temperature.
-
After stirring and aqueous workup, the organic layers are combined, dried, and concentrated.
-
Distillation of the residue yields ethyl isocyanoacetate (76–78% yield).[7]
Ethyl isocyanoacetate is a key intermediate for synthesizing various heterocyclic compounds.[1]
Caption: Role as an intermediate in synthetic pathways.
Potential Biological and Antiviral Activity
While specific biological activity data for this compound is limited, it has been used in the preparation of pyridine derivatives that act as peptidomimetic inhibitors and antiviral agents.[4] Some research suggests it may inhibit the replication of certain RNA viruses, though further investigation is required to confirm these activities and understand the underlying mechanisms.[1] As a glycine derivative, it belongs to a class of molecules that can influence anabolic hormone secretion and support physiological activities.[2][6]
Context: N-Formylglycine vs. Cα-Formylglycine
It is critical to distinguish this compound from the biologically significant Cα-formylglycine (fGly). The "N-" prefix denotes formylation on the amino group. In contrast, fGly is a catalytically essential residue found in the active sites of type I sulfatases, where an aldehyde group is attached to the alpha-carbon.[11] This fGly residue is not synthesized from N-formyl precursors but is generated post-translationally by the oxidation of a cysteine or serine residue within the enzyme.[11]
Caption: Conceptual distinction between N-Formylglycine and Cα-Formylglycine.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. reactivi.ro [reactivi.ro]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of N-Formylglycine Ethyl Ester
An In-depth Technical Guide to the Safe Handling of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 3154-51-6) is an amino acid derivative widely utilized in organic synthesis and pharmaceutical research.[1][2] Its primary application is as a building block in peptide synthesis and as an intermediate for creating more complex molecules, such as pyridine (B92270) derivatives and aminomethylene compounds.[1][3] Structurally, it is the N-formyl derivative of glycine (B1666218) ethyl ester, featuring a formyl group attached to the nitrogen atom.[1] Given its classification as a flammable liquid and its role in sensitive synthetic procedures, a thorough understanding of its properties and safe handling protocols is essential for all laboratory personnel. This guide provides comprehensive data and methodologies to ensure its safe use in a research and development setting.
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its proper handling, storage, and use in experimental setups. These properties are summarized below.
| Property | Value |
| CAS Number | 3154-51-6[4] |
| Molecular Formula | C₅H₉NO₃[5][6] |
| Molecular Weight | 131.13 g/mol [7] |
| Appearance | Colorless to light yellow clear liquid[5][8][9] |
| Physical State | Liquid[5][9] |
| Boiling Point | 267-269 °C (lit.)[3][8] 119-120 °C @ 1 Torr[4] |
| Density | 1.15 g/mL at 25 °C (lit.)[8] |
| Refractive Index | n20/D 1.453 (lit.)[8] |
| Flash Point | 106-107 °C (at 0.5 mm Hg)[4] |
| Solubility | Soluble in common organic solvents[3][4] |
| Synonyms | Ethyl N-formylglycinate, Ethyl formamidoacetate[4][10] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4][10] Adherence to the specified precautions is mandatory to minimize risks.
| Category | Details |
| GHS Classification | Flammable liquids, Category 3[4][10] |
| Pictogram | 🔥 |
| Signal Word | Warning [4][10] |
| Hazard Statement | H226: Flammable liquid and vapour.[4][10][11] |
| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][11]P233: Keep container tightly closed.[10][11]P240: Ground and bond container and receiving equipment.[10][11]P241: Use explosion-proof electrical/ventilating/lighting equipment.[10][11]P242: Use non-sparking tools.[10][11]P243: Take action to prevent static discharges.[10][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]Response: P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4][10]P370+P378: In case of fire: Use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish.[10]Storage: P403+P235: Store in a well-ventilated place. Keep cool.[4][10]Disposal: P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations.[4][10] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensuring laboratory safety. The following protocols are based on established safety data for this compound.
Engineering Controls
Operations involving this chemical should be conducted in a well-ventilated place, preferably within a chemical fume hood to minimize inhalation exposure.[4][10] Use explosion-proof electrical and ventilating equipment to mitigate fire risk.[4][10]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear protective gloves and impervious, fire/flame-resistant clothing to prevent skin contact.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[10]
General Handling Procedures
-
Keep the container away from all sources of ignition, including heat, sparks, and open flames.[4][10]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4][10]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Storage Requirements
-
Keep the container tightly closed to prevent the escape of vapors.[4][10]
-
Store away from incompatible materials and foodstuff containers.[4]
Caption: Standard workflow for safely handling this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water.[10][12] If irritation persists, consult a doctor.[10]
-
Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water.[10] Do not induce vomiting.[10] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]
-
Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Accidental Release Measures (Spills)
-
Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment.[5][12] Evacuate unnecessary personnel to a safe area.[12] Remove all sources of ignition.[13]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][13]
-
Containment and Cleanup: For spills, contain and absorb the liquid with sand, earth, or another inert, non-combustible material.[13] Collect the material and place it into a suitable, labeled container for disposal.[5][13]
Caption: Logical decision-making flow for emergency response procedures.
Experimental Protocols
This compound is a reactant in various synthetic procedures.[1][3] The following is a generalized methodology for its use in the synthesis of ethyl isocyanoacetate, adapted from established procedures.[14]
Objective: To synthesize ethyl isocyanoacetate via the dehydration of this compound.
Materials:
-
This compound
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Phosphorus oxychloride
-
Water
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Three-necked, round-bottomed flask
-
Mechanical stirrer, thermometer, pressure-equalizing dropping funnel, nitrogen inlet
Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Cool the stirred solution to between 0°C and -2°C using an ice-salt bath.[14]
-
Add phosphorus oxychloride dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature is maintained at 0°C.[14]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.[14]
-
-
Workup and Extraction:
-
Purification:
Caption: General workflow for a synthesis using this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous. It should be disposed of in a suitable, labeled container and sent to an appropriate treatment and disposal facility.[4][10] Disposal must be in accordance with all applicable federal, state, and local laws and regulations.[4][10] Do not release into the environment.[5]
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 3154-51-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. scbt.com [scbt.com]
- 7. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. labproinc.com [labproinc.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. N-FORMYLGLYCINE METHYL ESTER Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. sdfine.com [sdfine.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-Formylglycine ethyl ester, also known as ethyl N-formylglycinate, is a derivative of the amino acid glycine (B1666218).[1][2] Its chemical structure features a formyl group attached to the nitrogen atom of glycine ethyl ester, a modification that significantly influences its reactivity and utility in various synthetic applications.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical information for laboratory and research settings.
Physicochemical and Supplier Data
This compound is a colorless to light yellow liquid at room temperature.[3] It is soluble in common organic solvents.[4][5] A summary of its key properties and typical supplier specifications is provided below.
| Property | Value | Source |
| CAS Number | 3154-51-6 | [5] |
| Molecular Formula | C5H9NO3 | [5][6] |
| Molecular Weight | 131.13 g/mol | [5][6] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Purity (by GC) | ≥98.0% | [3][6][7] |
| Boiling Point | 267-269 °C (lit.) | [4] |
| Density | 1.15 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.453 (lit.) | [4] |
| Storage | Room Temperature, recommended <15°C in a cool, dark place |
A variety of chemical suppliers offer this compound, including Henan Aochuang Chemical Co., Ltd., ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD., Sigma-Aldrich, and Tokyo Chemical Industry (TCI).[3][4] Purity levels are typically greater than 98.0% as determined by gas chromatography (GC).[3]
Experimental Protocols
Synthesis of this compound
A common and environmentally friendly method for synthesizing this compound involves the reaction of glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265).[1] This method is noted for producing high-purity products with good yields (typically around 91%) and without racemization.[1]
Detailed Synthesis Protocol:
-
Reactants: Glycine ethyl ester hydrochloride and ammonium formate.
-
Solvent: Dry acetonitrile.
-
Procedure:
-
Combine glycine ethyl ester hydrochloride and ammonium formate in dry acetonitrile.
-
Heat the mixture to reflux.
-
Maintain reflux conditions until the reaction is complete (monitoring by TLC or GC is recommended).
-
After completion, the product can be isolated through standard workup procedures, typically involving filtration and removal of the solvent under reduced pressure.
-
A visual representation of this synthesis workflow is provided below.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis with several key applications:
-
Peptide Synthesis: It serves as a protected amino acid building block for the synthesis of peptides and other bioactive molecules.[1]
-
Intermediate for Heterocyclic Compounds: The compound can be dehydrated to yield ethyl isocyanoacetate, a valuable glycine equivalent used in the preparation of various heterocyclic structures.[1][4]
-
Formylating Agent: It can act as a formylating agent, introducing a formyl group into other molecules.[1]
-
Research on Antiviral Agents: It has been used in the preparation of pyridine (B92270) derivatives that are investigated as peptidomimetic inhibitors and potential antiviral agents.[4] Some studies have also explored its potential to inhibit the replication of certain RNA viruses.[1]
Quality Control and Analysis
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quality control of amino acid derivatives like this compound, ensuring accurate quantification and purity assessment.[8] Gas chromatography (GC) is also commonly cited by suppliers as the method for assaying purity.[3][6][7]
The logical workflow for quality control is outlined in the diagram below.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 3154-51-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. labproinc.com [labproinc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for N-Formylglycine Ethyl Ester as a Formylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylglycine ethyl ester is recognized as a potential formylating agent in organic synthesis. While its application is noted, particularly in the preparation of intermediates like ethyl isocyanoacetate, detailed and widespread protocols for its use in the formylation of a broad range of substrates such as primary and secondary amines or alcohols are not extensively documented in readily available literature.[1] This document provides an overview of its known applications and presents detailed, representative protocols for N-formylation and O-formylation reactions. Given the limited specific data on this compound as the direct formylating agent for these general transformations, the provided experimental procedures are based on well-established methods using common formylating agents that can serve as a starting point for optimization with this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3154-51-6 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Boiling Point | 267-269 °C |
| Density | 1.15 g/mL at 25 °C |
Core Application: Synthesis of Ethyl Isocyanoacetate
The most prominent application of this compound as a formylating agent is in the synthesis of ethyl isocyanoacetate.[1][2] This reaction involves the dehydration of this compound and is a crucial step in preparing this versatile reagent used in the synthesis of various heterocyclic compounds.[1]
General Reaction Scheme
The formylation of a nucleophile (Nu-H), such as an amine or an alcohol, with this compound would theoretically proceed via a nucleophilic acyl substitution mechanism.
Caption: General scheme of formylation using this compound.
Experimental Protocols
Due to the scarcity of specific protocols using this compound for general formylation, the following sections provide detailed methodologies for N-formylation of amines and O-formylation of alcohols using commonly employed and well-documented formylating agents. These protocols can be adapted and optimized for use with this compound.
Protocol 1: N-Formylation of Primary and Secondary Amines
This protocol describes a general procedure for the N-formylation of amines using formic acid, a widely used and effective formylating agent.[3][4]
Materials and Reagents
-
Amine (primary or secondary)
-
Formic acid (85-98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the amine (1.0 eq.).
-
Addition of Reagents: Add toluene as the solvent, followed by the slow addition of formic acid (1.0-1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap or the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formylated product.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Quantitative Data for N-Formylation of Various Amines (Using Formic Acid)
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Benzylformamide | 4 | 98 |
| Aniline | Formanilide | 6 | 96 |
| Dibenzylamine | N,N-Dibenzylformamide | 5 | 98 |
| Morpholine | N-Formylmorpholine | 5 | 94 |
Data adapted from representative literature protocols using formic acid.[4]
Experimental Workflow for N-Formylation
Caption: Workflow for a typical N-formylation reaction.
Protocol 2: O-Formylation of Alcohols
This protocol outlines a general method for the O-formylation of alcohols, which often requires activation of the formylating agent. A common method involves the in-situ generation of a mixed anhydride (B1165640) from formic acid.
Materials and Reagents
-
Alcohol
-
Formic acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Preparation of Mixed Anhydride: In a round-bottom flask cooled in an ice bath, add formic acid (1.5 eq.) to acetic anhydride (1.5 eq.). Stir the mixture for 15-30 minutes.
-
Reaction Setup: In a separate flask, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.
-
Addition of Formylating Agent: Slowly add the pre-formed mixed anhydride to the alcohol solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting formate (B1220265) ester by column chromatography if necessary.
Quantitative Data for O-Formylation of Various Alcohols
| Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl formate | 2 | 95 |
| Cyclohexanol | Cyclohexyl formate | 3 | 92 |
| 1-Octanol | Octyl formate | 4 | 88 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Signaling Pathway Analogy: Formylation as a Protecting Group Strategy
In complex molecule synthesis, formylation is often a key step in a larger strategic pathway, serving to protect a reactive amine or alcohol group.
Caption: Logical workflow of using formylation as a protection strategy.
Conclusion
This compound is a known formylating agent, though its application appears to be specialized, with its most well-documented use in the synthesis of ethyl isocyanoacetate. For the broader application of formylating primary and secondary amines and alcohols, other reagents are more commonly cited in the literature. The provided protocols using these established reagents offer a solid foundation for researchers to develop and optimize formylation reactions. When adapting these protocols for use with this compound, careful optimization of reaction conditions such as temperature, solvent, and the potential need for a catalyst will be crucial for achieving desired yields and purity.
References
Application Notes and Protocols: N-Formylglycine Ethyl Ester for N-terminal Formylation of Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-terminal formylation of peptides, with a focus on the role and characteristics of N-Formylglycine Ethyl Ester. While direct, detailed protocols for the post-synthetic N-terminal formylation of peptides using this compound are not extensively documented in peer-reviewed literature, this document outlines its chemical profile, its application as a building block in peptide synthesis, and provides a detailed, representative protocol for N-terminal formylation using a well-established method.
Introduction to N-terminal Formylation
N-terminal formylation is a crucial post-translational or synthetic modification that involves the addition of a formyl group (-CHO) to the N-terminal amino group of a peptide or protein.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet).[2] Consequently, N-formylated peptides are recognized by the host immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) when released from mitochondria.[1][3] These peptides are potent chemoattractants for phagocytic leukocytes and activate them through G-protein coupled receptors known as Formyl Peptide Receptors (FPRs), playing a significant role in innate immunity and inflammation.[3][4][5][6] The ability to synthetically generate N-formylated peptides is therefore of great interest for research in immunology, inflammation, and drug development.
Chemical Profile of this compound
This compound (For-Gly-OEt) is a derivative of the amino acid glycine.[4][7] It is a colorless to light yellow liquid soluble in common organic solvents.[8] Its chemical properties make it a useful reagent in organic synthesis, particularly in the context of peptide chemistry.[4][5]
| Property | Value | Reference |
| Molecular Formula | C5H9NO3 | |
| Molecular Weight | 131.13 g/mol | [5] |
| CAS Number | 3154-51-6 | [5] |
| Boiling Point | 267-269 °C | [5][7] |
| Density | 1.15 g/mL at 25 °C | [5][7] |
| Purity | >98.0% (GC) | |
| Synonyms | Ethyl Formamidoacetate, Formamidoacetic Acid Ethyl Ester, For-Gly-OEt | [8] |
Applications of this compound in Peptide Science
Building Block for Peptide Synthesis
This compound can be utilized as a building block in the synthesis of peptides.[4] Specifically, it can be used to introduce a formylglycine residue at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). This is distinct from post-synthetically modifying the N-terminus of a completed peptide chain.
As a Formylating Agent
This compound can act as a formylating agent, capable of transferring a formyl group to other molecules.[4] This reactivity is central to its potential use in the N-terminal formylation of peptides. The general mechanism involves the nucleophilic attack of the free N-terminal amino group of the peptide on the carbonyl carbon of the formyl group of this compound.
Experimental Protocol: On-Resin N-terminal Formylation of Peptides (Representative Method)
4.1. Materials
-
Peptide-resin with a free N-terminus
-
Formic acid (HCOOH)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Kaiser test kit
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
4.2. Preparation of the Formylating Reagent
-
In a flask, dissolve DCC (12.5 mmol) in diethyl ether (14.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formic acid (25 mmol) to the solution with stirring.
-
Continue stirring at 0 °C for 4 hours to allow for the formation of the active formylating agent and the precipitation of dicyclohexylurea (DCU).
-
Filter the mixture to remove the DCU precipitate.
-
Concentrate the filtrate under vacuum to a final volume of approximately 2 mL.
4.3. On-Resin Formylation Procedure
-
Swell the peptide-resin (with the free N-terminus) in DMF.
-
Add the prepared formylating reagent to the swollen resin.
-
Add DIPEA (125 mmol) to the reaction mixture.
-
Incubate the reaction at 4 °C overnight with gentle agitation.
-
After the incubation, wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the formylation reaction (a negative result indicates complete formylation of the primary amine).
4.4. Cleavage and Deprotection
-
Treat the formylated peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
4.5. Purification and Analysis
-
Purify the crude N-formylated peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
4.6. Quantitative Data for Representative Method
The following table summarizes typical results obtained for the on-resin N-terminal formylation of two different hexapeptides using the formic acid/DCC method.[1]
| Peptide Sequence | Yield (%) | Purity (%) |
| Met-Leu-Lys-Leu-Ile-Val | 70-75 | >95 |
| Met-Met-Tyr-Ala-Leu-Phe | 70-75 | >95 |
Visualizations
Experimental Workflow for On-Resin N-terminal Formylation
Caption: Workflow for on-resin N-terminal formylation of peptides.
Formyl Peptide Receptor (FPR) Signaling Pathway
Caption: Simplified Formyl Peptide Receptor (FPR) signaling pathway.
Conclusion
N-terminal formylation is a synthetically achievable modification that imparts significant biological activity to peptides, primarily through the activation of the innate immune system. While this compound is a relevant compound in peptide chemistry, detailed protocols for its specific use in post-synthetic N-terminal formylation are not well-established in the literature. However, robust and high-yielding methods, such as the on-resin formylation using formic acid and DCC, are available to researchers. The ability to generate N-formylated peptides is essential for studying their role in health and disease and for the development of novel therapeutics targeting inflammatory and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Formylglycine‐Peptide for the Site‐Directed Identification of Phosphotyrosine‐Mimetic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3154-51-6 [smolecule.com]
- 4. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 3154-51-6 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. This compound 3154-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for N-Terminal Formylation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a crucial post-translational modification that plays a significant role in various biological processes. N-formylated peptides in prokaryotes are known to initiate the innate immune response in mammals. In drug development, N-terminal formylation of peptide-based therapeutics can enhance their metabolic stability and cell permeability. While the user's initial interest was in the use of N-Formylglycine Ethyl Ester in solid-phase peptide synthesis (SPPS), current literature primarily details its role as a building block in solution-phase synthesis or as a potential, but not widely documented, formylating agent in SPPS. The more established and thoroughly documented method for producing N-formylated peptides via SPPS is through the formylation of the N-terminus of the peptide while it is still attached to the solid support.
These application notes provide detailed protocols for the efficient N-terminal formylation of peptides on solid-phase resins, a critical technique for synthesizing peptides with enhanced biological activity and stability. Additionally, this document will briefly discuss the synthesis of peptides containing the internal α-formylglycine (fGly) residue, a related but distinct synthetic challenge.
Data Presentation
Table 1: Comparison of On-Resin N-Terminal Formylation Methods
| Method | Formylating Agent | Activating Agent | Solvent | Reaction Time | Temperature | Reported Yield | Purity | Ref. |
| Method A | Formic Acid | N,N'-Dicyclohexyl-carbodiimide (DCC) | Diethyl Ether / DMF | Overnight | 4°C | 70-75% | High after HPLC | [1][2] |
| Method B | Formic Acid | Acetic Anhydride (B1165640) | DMF / Pyridine (B92270) | ~10 minutes | Room Temp. | >90% | Near-quantitative | [3][4] |
Yields are reported for the formylation step and are sequence-dependent.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc Strategy)
Prior to N-terminal formylation, the peptide chain is assembled on a suitable resin (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle for Fmoc-SPPS is as follows:
-
Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating with 20% piperidine (B6355638) in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus. This is typically achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The reaction is usually complete within 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat steps 2-5 until the desired peptide sequence is assembled.
Protocol 1: On-Resin N-Terminal Formylation using Formic Acid and DCC
This protocol is a well-established method for the N-terminal formylation of resin-bound peptides.[1][2]
Materials:
-
Peptidyl-resin with a free N-terminus
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether for precipitation
Procedure:
-
Preparation of the Formylating Reagent:
-
In a separate flask, dissolve DCC (10 eq. relative to the resin substitution) in diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add formic acid (20 eq.) to the DCC solution and stir at 0°C for 4 hours. This forms the active formylating agent.
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the formylating reagent.
-
-
Formylation Reaction:
-
Swell the peptidyl-resin (with the free N-terminus) in DMF.
-
Add the prepared formylating reagent to the resin, followed by DIPEA (1 eq.).
-
Gently agitate the mixture overnight at 4°C.[1]
-
-
Washing:
-
Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the formylated peptidyl-resin with a standard cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude N-formylated peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the N-formylated peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Rapid One-Pot N-Terminal Formylation
This recently developed protocol offers a faster and simpler alternative for N-terminal formylation.[3][4]
Materials:
-
Peptidyl-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Formic acid
-
Acetic anhydride
-
Standard cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin in DMF in a reaction vessel.
-
-
Formylation Reaction:
-
To the swollen resin, add pyridine (10 eq. relative to the resin substitution) and formic acid (10 eq.).
-
Slowly add acetic anhydride (5 eq.) to the mixture while stirring over a period of 10 minutes at room temperature.
-
Continue to stir the reaction mixture for an additional 30 minutes at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DMF and then with DCM.
-
Dry the resin under vacuum.
-
-
Cleavage, Deprotection, Purification, and Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Discussion: Synthesis of Peptides with Internal α-Formylglycine (fGly)
The incorporation of α-formylglycine (fGly) as an internal residue in a peptide sequence presents a significant synthetic challenge due to the reactivity and instability of the aldehyde group under standard SPPS conditions, particularly during the acidic cleavage step.[5] Direct coupling of an Fmoc-protected fGly building block is often problematic.
To overcome these challenges, researchers have developed strategies that utilize a precursor amino acid that is later converted to fGly. A common approach involves the incorporation of an Fmoc-protected serine or a dihydroxy-functionalized amino acid into the peptide chain. After the full-length peptide is assembled and cleaved from the resin, the precursor residue is oxidized under mild conditions (e.g., using sodium periodate) to generate the fGly residue in solution.[5][6] This post-synthesis modification strategy avoids the exposure of the sensitive aldehyde functionality to the harsh conditions of SPPS.
Mandatory Visualizations
Caption: Workflow for SPPS and subsequent N-terminal formylation.
Caption: Reaction pathways for on-resin N-terminal formylation.
References
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Solution-Phase Synthesis with N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological relevance of N-Formylglycine Ethyl Ester. Detailed protocols for its synthesis and subsequent use in solution-phase peptide synthesis are provided, along with insights into its role as a precursor for peptidomimetics and its interaction with key biological pathways.
Introduction
This compound is an N-formyl derivative of glycine (B1666218) ethyl ester, a versatile building block in organic and medicinal chemistry.[1] Its unique structure, featuring a formyl group protecting the nitrogen atom, makes it a valuable tool in solution-phase peptide synthesis and the construction of more complex molecular architectures.[1] The formyl group can be readily introduced and serves as a simple protecting group, influencing the reactivity and biological activity of the resulting molecules. Furthermore, N-formylated peptides are known to play significant roles in the innate immune system, acting as ligands for formyl peptide receptors (FPRs).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 3154-51-6 | [1][2] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 267-269 °C (lit.) | [2] |
| Density | 1.15 g/mL at 25 °C (lit.) | [2] |
| Purity | ≥98.0% (GC) | [2] |
Applications
This compound finds utility in several key areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a fundamental building block for the solution-phase synthesis of peptides and peptidomimetics.[1][3]
-
Organic Synthesis: It is a valuable intermediate for the preparation of other important synthetic precursors, such as ethyl isocyanoacetate.
-
Drug Development: As a precursor to N-formylated peptides, it is instrumental in the design and synthesis of ligands for formyl peptide receptors (FPRs), which are implicated in inflammatory and immune responses.
-
Biochemical Research: Used in studies involving amino acid derivatives and their roles in biological processes.[3]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below.
Method 1: From Glycine Ethyl Ester Hydrochloride and Ammonium (B1175870) Formate
This method is noted for its high yield and environmentally friendly conditions.[1]
| Reagent/Solvent | Molar Ratio | Notes |
| Glycine Ethyl Ester Hydrochloride | 1 | Starting material |
| Ammonium Formate | 1.2 | Formylating agent |
| Dry Acetonitrile | - | Solvent |
Protocol:
-
To a solution of glycine ethyl ester hydrochloride in dry acetonitrile, add ammonium formate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: Approximately 91%.[1]
Method 2: From Glycine Ethyl Ester Hydrochloride and Methyl Formate
This method utilizes triethylamine (B128534) as a base to facilitate the formylation.
| Reagent/Solvent | Molar Ratio | Notes |
| Glycine Ethyl Ester Hydrochloride | 1 | Starting material |
| Methyl Formate | 5 | Formylating agent and solvent |
| Triethylamine | 1.1 | Base |
Protocol:
-
Suspend glycine ethyl ester hydrochloride in methyl formate.
-
Heat the suspension to reflux with stirring.
-
Slowly add triethylamine to the refluxing mixture.
-
Continue to heat under reflux for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate on a rotary evaporator.
-
Distill the remaining oil under reduced pressure to obtain pure this compound.
Expected Yield: 79-94%.
Solution-Phase Synthesis of a Dipeptide: N-Formylglycyl-L-Alanine Ethyl Ester
This protocol describes the coupling of N-Formylglycine with L-Alanine ethyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. This method is adapted from a similar synthesis of N-formyl-L-valylglycine ethyl ester.[4]
| Reagent/Solvent | Molar Ratio | Notes |
| N-Formylglycine | 1 | Carboxylic acid component |
| L-Alanine Ethyl Ester Hydrochloride | 1 | Amine component |
| Triethylamine | 1 | To liberate the free amine |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling agent |
| 1-Hydroxybenzotriazole (B26582) (HOBt) | 1.1 | Racemization suppressant[5] |
| Dichloromethane (B109758) (DCM) | - | Solvent |
Protocol:
-
Dissolve L-Alanine ethyl ester hydrochloride in dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Add triethylamine dropwise and stir for 30 minutes to generate the free amine.
-
In a separate flask, dissolve N-Formylglycine and 1-hydroxybenzotriazole (HOBt) in DCM.
-
Add the solution of N-Formylglycine and HOBt to the free amine solution at 0 °C.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[5]
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica (B1680970) gel.
Expected Yield: Good to high yields are generally reported for DCC-mediated couplings.[4]
Dehydration of this compound to Ethyl Isocyanoacetate
This protocol outlines the conversion of this compound to a valuable synthetic intermediate.
| Reagent/Solvent | Molar Ratio | Notes |
| This compound | 1 | Starting material |
| Phosphorus Oxychloride (POCl₃) | 1 | Dehydrating agent |
| Triethylamine | 2.5 | Base |
| Dichloromethane (DCM) | - | Solvent |
Protocol:
-
In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound and triethylamine in dichloromethane.
-
Cool the solution to 0 to -2 °C in an ice-salt bath.
-
Add phosphorus oxychloride dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain ethyl isocyanoacetate.
Biological Context: N-Formyl Peptides and their Receptors
N-formylated peptides, which can be synthesized using this compound as a starting material, are potent signaling molecules in the innate immune system. They are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[4] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes.[4]
The binding of N-formyl peptides, such as the well-studied N-formyl-methionyl-leucyl-phenylalanine (fMLP), to FPRs initiates a signaling cascade that leads to various cellular responses crucial for host defense against bacterial infections and for modulating inflammation.[4]
Signaling Pathway of Formyl Peptide Receptors
The activation of FPRs by N-formyl peptides triggers intracellular signaling through the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. This leads to the activation of several downstream effector enzymes and pathways.
Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for synthesizing an N-formylated peptide using this compound and subsequently evaluating its biological activity.
Caption: Workflow for Synthesis and Bio-evaluation.
Conclusion
This compound is a readily accessible and highly useful building block for solution-phase peptide synthesis. The protocols provided herein offer robust methods for its preparation and incorporation into dipeptides. The biological significance of the resulting N-formylated peptides as ligands for formyl peptide receptors highlights the importance of this compound in the development of new therapeutics targeting inflammatory and immune-related diseases. The straightforward synthetic procedures and the profound biological implications make this compound a valuable tool for researchers in chemistry, biology, and medicine.
References
Application Notes and Protocols for N-Formylglycine Ethyl Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coupling reactions of N-Formylglycine Ethyl Ester, a key building block in peptide synthesis and other organic chemistry applications. This document details established protocols, reaction conditions, and quantitative data to facilitate its use in research and development.
Introduction
This compound is an N-protected derivative of glycine (B1666218) ethyl ester, widely utilized as a foundational component in the synthesis of peptides and other bioactive molecules.[1][2] Its formyl protecting group offers unique advantages in specific synthetic strategies. These notes focus on the conditions and methodologies for coupling this compound with other amino acid esters or amines to form a peptide (amide) bond.
Overview of Coupling Reactions
The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the amino group of another amino acid ester requires the activation of the carboxylic acid. This is typically achieved using a coupling agent. While this compound itself does not possess a free carboxylic acid for activation, it serves as the nucleophilic component (after deprotection of the formyl group) or can be chemically modified to participate in coupling reactions. However, for the purpose of these notes, we will focus on the direct coupling of the corresponding N-formylglycine (the carboxylic acid form) or its activated derivatives. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid prior to the coupling reaction.
Common coupling strategies in peptide synthesis that are applicable to N-formylglycine include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.[3][4][5] Another class of effective coupling agents are phosphonium (B103445) and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Quantitative Data for Coupling Reactions
The following tables summarize quantitative data for common coupling reactions involving N-formyl amino acids, which can be applied to N-formylglycine.
Table 1: Carbodiimide-Mediated Coupling of N-Formyl Amino Acids
| Coupling Agent | Additive | Amine Component | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DCC | HOBt | L-Phenylalanine Methyl Ester HCl | Acetonitrile | 0 to RT | 4 | 87 | [6] |
| DCC | HOBt | L-Leucine Methyl Ester HCl | Nitromethane | RT | Overnight | 66-70 | [7] |
| DCC | HOBt | Glycylglycine Ethyl Ester HCl | Acetonitrile | 0 to RT | Overnight | 78-80 | [7] |
Note: The yields reported are for analogous N-protected amino acids and serve as a general guideline.
Experimental Protocols
Protocol 1: DCC/HOBt Mediated Coupling of N-Formylglycine with an Amino Acid Ester
This protocol describes a general procedure for the solution-phase coupling of N-formylglycine (obtained from the hydrolysis of this compound) with an amino acid ester hydrochloride using DCC and HOBt.
Materials:
-
N-Formylglycine
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
0.33 M Citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-formylglycine (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt·H₂O (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for DCC/HOBt Coupling
Caption: Workflow for DCC/HOBt mediated peptide coupling.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its products, N-formylated peptides, can have significant biological activity. For instance, N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes by acting as agonists for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors.
Logical Relationship in Peptide Synthesis Strategy
The following diagram illustrates the logical steps involved in utilizing this compound in a typical solution-phase peptide synthesis workflow.
Caption: Logical workflow for peptide synthesis using N-Formylglycine.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Condensation Using DCC and HOBt | TCI AMERICA [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Deprotection of N-formyl Groups from Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-formyl group is a crucial protecting group in peptide synthesis, particularly for the α-amino group of amino acids. Its small size and straightforward introduction make it a valuable tool. However, the efficient and clean removal of the N-formyl group is a critical step to yield the final, biologically active peptide. In nature, N-formylated peptides, often originating from bacteria and mitochondria, are potent chemoattractants that play a significant role in the innate immune response by activating formyl peptide receptors (FPRs) on leukocytes.[1] The ability to selectively deprotect N-formylated peptides is therefore essential not only in synthetic peptide chemistry but also in the study of immunology and the development of novel therapeutics.
This document provides detailed application notes and protocols for the chemical and enzymatic deprotection of N-formyl groups from peptides. It includes a comparative analysis of different methods, potential side reactions, and guidance on selecting the most appropriate strategy for a given peptide.
Deprotection Methodologies
The choice of deprotection method depends on several factors, including the stability of the peptide, the presence of other sensitive functional groups, and the desired scale of the reaction. The most common methods are broadly categorized into chemical and enzymatic approaches.
Chemical Deprotection
Chemical methods are widely used for their versatility and effectiveness. The primary approaches involve the use of hydrazine (B178648), hydroxylamine (B1172632), or acidic hydrolysis.
Hydrazine is a potent nucleophile that efficiently removes the N-formyl group. The reaction is typically carried out using hydrazine hydrate (B1144303) or anhydrous hydrazine vapor. While effective, careful control of reaction conditions is necessary to avoid side reactions.[2]
Potential Side Reactions:
-
Cleavage of sensitive peptide bonds, particularly Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[3]
-
Modification of asparagine and glutamine residues to their corresponding hydrazides.[2]
-
Conversion of arginine residues to ornithine.[2]
Hydroxylamine, particularly in the form of its hydrochloride salt, provides a milder alternative to hydrazine for N-formyl group removal. The reaction is typically performed in an alcoholic solvent at elevated temperatures. To minimize side reactions like the formation of hydroxamic acids and diketopiperazines, it is crucial that at least 70% of the hydroxylamine is present as the salt of a strong acid.[4]
Potential Side Reactions:
-
Formation of hydroxamic acids from amino acid esters.[4]
-
Formation of diketopiperazines from dipeptide esters.[4]
Acidic hydrolysis offers a straightforward method for N-formyl deprotection. However, the harsh conditions can lead to the cleavage of peptide bonds and other acid-labile protecting groups. This method is generally suitable for robust peptides where side-chain protecting groups are resistant to acid. The reaction conditions, such as acid concentration, temperature, and time, must be carefully optimized to achieve selective deprotection.[5][6]
Potential Side Reactions:
-
Cleavage of the peptide backbone.[5]
-
Removal of other acid-sensitive protecting groups.
-
Hydrolysis of ester groups.[7]
Enzymatic Deprotection
Enzymatic deprotection offers a highly specific and mild alternative to chemical methods, often proceeding with high efficiency and without the side reactions associated with harsh chemical reagents.
Peptide deformylase (PDF) is a metalloenzyme that specifically catalyzes the removal of the N-terminal formyl group from nascent polypeptide chains in bacteria.[8] This enzyme exhibits high substrate specificity, recognizing the N-formyl methionine at the N-terminus.[2][9] The use of recombinant PDF provides a green and efficient method for deprotecting N-formylated peptides in vitro.[10]
Substrate Specificity:
-
The enzyme shows a preference for bulky hydrophobic side chains at the P1' position (the amino acid adjacent to the N-formyl methionine).[9]
-
A consensus sequence for efficient deprotection by E. coli PDF has been identified as formyl-Met-X-Z-Tyr, where X can be any amino acid except for aspartate and glutamate, and Z is typically lysine, arginine, tyrosine, or phenylalanine.[2]
Quantitative Data Comparison
The following tables summarize the reaction conditions and reported yields for different N-formyl deprotection methods, providing a basis for comparison.
| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reference(s) |
| Hydrazine Vapor | Anhydrous hydrazine vapor, -5 °C, 8 h | N-formyl proteins and peptides | Not specified, but effective | [2] |
| Hydrazine Monohydrate | 1.5 g hydrazine monohydrate in 5 mL water, pH adjusted to 1.5 with 15% HCl, 70 °C, 7.5 h | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | 70 | [11] |
| Hydroxylamine HCl | 50 mmol hydroxylamine HCl in 10 mL 90% methanol (B129727), 70 °C, 4 h | N-Formyl-L-aspartic acid α-methyl ester | 85 | [4][12] |
| Hydroxylamine HCl | 150 mmol hydroxylamine HCl in 36 mL 90% methanol, 70 °C, 3 h | N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | 86 | [4][12] |
| Acidic Hydrolysis | 0.5-3 N strong acid (e.g., HCl), 70-150 °C, 15 seconds - 60 minutes | N-formyl-L-aspartyl-L-phenylalanine lower alkyl ester | High, specific yields not detailed | [5][6] |
| Peptide Deformylase | Recombinant E. coli PDF, specific buffer conditions | Formyl-Met-Ala-Ser | High catalytic efficiency | [13] |
Experimental Protocols
Protocol 1: Deprotection using Hydrazine Vapor
This protocol is adapted from Miyatake et al. (1993).[2]
-
Place the dried N-formylated peptide or protein in a desiccator.
-
In a separate container within the desiccator, place a small volume of anhydrous hydrazine.
-
Evacuate the desiccator and place it at -5 °C.
-
Allow the reaction to proceed for 8 hours.
-
After 8 hours, carefully vent the desiccator in a fume hood and remove the sample.
-
Remove residual hydrazine by lyophilization or evaporation under high vacuum.
Protocol 2: Deprotection using Hydroxylamine Hydrochloride
This protocol is based on the method described in US Patent 4,021,418.[4][12]
-
Dissolve the N-formyl peptide ester (e.g., 30 mmol) in 90% methanol (36 mL).
-
Add hydroxylamine hydrochloride (150 mmol).
-
Stir the solution at 70 °C for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, evaporate the solvent.
-
The crude product can be further purified by recrystallization or chromatography. For example, the residue can be dissolved in 3 N hydrochloric acid and cooled to precipitate the deprotected peptide hydrochloride.
Protocol 3: Deprotection using Acidic Hydrolysis
This protocol is a general guideline based on information from various sources.[5][6][14] Caution: This method may cause peptide bond cleavage and should be optimized for each specific peptide.
-
Dissolve the N-formyl peptide in a solution of a strong acid (e.g., 1 N HCl).
-
Heat the solution to a temperature between 70 °C and 100 °C.
-
Monitor the reaction closely over a short period (e.g., 15-60 minutes) to find the optimal time for formyl group removal without significant peptide degradation.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Purify the deprotected peptide using standard techniques such as HPLC.
Protocol 4: Enzymatic Deprotection using Peptide Deformylase (PDF)
This is a general protocol and specific conditions may vary depending on the source of the enzyme and the substrate.
-
Reconstitute the lyophilized recombinant Peptide Deformylase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and a reducing agent like DTT).
-
Dissolve the N-formylated peptide in the same buffer.
-
Add the PDF enzyme to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37 °C).
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Once the reaction is complete, the deprotected peptide can be purified by reverse-phase HPLC to separate it from the enzyme and any unreacted substrate.
Visualizations
Caption: Workflow for selecting an N-formyl deprotection method.
Caption: Proposed mechanism for hydrazine-mediated deprotection.
Caption: Simplified FPR1 signaling pathway.[1][4][15]
Caption: Logical relationships in selecting a deprotection strategy.
References
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 7. US4851563A - Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid - Google Patents [patents.google.com]
- 8. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 9. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]
- 12. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 15. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Analytical Characterization of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylglycine ethyl ester (C₅H₉NO₃, CAS No: 3154-51-6) is a derivative of the amino acid glycine, featuring a formyl group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus. This compound serves as a valuable building block in various chemical syntheses, including peptide synthesis and the preparation of more complex heterocyclic structures. Its purity and structural integrity are paramount for its successful application in research and development.
These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including detailed protocols for spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for sample handling, storage, and for predicting its behavior in various analytical systems.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | N/A |
| Molecular Weight | 131.13 g/mol | N/A |
| CAS Number | 3154-51-6 | N/A |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 267-269 °C (lit.) | N/A |
| Density | 1.15 g/mL at 25 °C (lit.) | N/A |
| Purity (by GC) | ≥98.0% | N/A |
Analytical Characterization Workflow
A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates a typical workflow, starting from sample reception to final data analysis and reporting.
Caption: Overall analytical workflow for the characterization of this compound.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
4.1.1. Data Presentation
The expected chemical shifts for ¹H and ¹³C NMR are summarized below.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~1.28 (t, 3H, -CH₃) | ~14.1 (-CH₃) |
| ~4.15 (d, 2H, -CH₂-) | ~41.5 (-CH₂-) |
| ~4.22 (q, 2H, -O-CH₂-) | ~61.8 (-O-CH₂-) |
| ~6.8 (br s, 1H, -NH-) | ~162.7 (Formyl C=O) |
| ~8.2 (s, 1H, -CHO) | ~170.0 (Ester C=O) |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
4.1.2. Experimental Protocol: ¹H and ¹³C NMR
Caption: Workflow for NMR analysis of this compound.
Protocol Details:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (sample concentration dependent)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (sample concentration dependent)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
For ¹³C NMR, identify the chemical shift of each carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
4.2.1. Data Presentation
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (alkane) | ~2980, 2940 |
| C=O stretch (formyl) | ~1670 |
| C=O stretch (ester) | ~1740 |
| N-H bend (amide) | ~1540 |
| C-O stretch (ester) | ~1200 |
4.2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
References
Application Notes and Protocols for HPLC Analysis of N-Formylglycine Ethyl Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of reactions involving N-Formylglycine Ethyl Ester using High-Performance Liquid Chromatography (HPLC). This compound is a crucial intermediate in various synthetic procedures, including peptide synthesis and the preparation of heterocyclic compounds.[1] Accurate monitoring of its reactions is essential for process optimization and quality control. This guide outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and related reaction components. It also includes protocols for sample preparation, method validation, and data interpretation.
Introduction to this compound and its HPLC Analysis
This compound (C₅H₉NO₃, MW: 131.13 g/mol , CAS: 3154-51-6) is an N-formyl derivative of glycine (B1666218) ethyl ester.[1] Its formyl group makes it a valuable building block in organic synthesis, particularly in the introduction of a formyl group into other molecules and in peptide synthesis.[1] Monitoring the progress of reactions involving this ester, such as its conversion to ethyl isocyanoacetate or its incorporation into a peptide chain, is critical for ensuring high yield and purity of the final product.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for this purpose. It separates compounds based on their hydrophobicity, allowing for the quantification of reactants, intermediates, and products in a reaction mixture. This application note details a robust RP-HPLC method that can be adapted for various reactions involving this compound.
Experimental Protocols
General RP-HPLC Method for this compound Analysis
This protocol describes a starting point for the analysis of this compound reactions. Method optimization may be required depending on the specific reaction mixture.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation
Accurate sample preparation is crucial for reliable HPLC analysis.
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of Mobile Phase A) to prevent further reaction.
-
Dilution: The diluted sample may need further dilution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure the analyte concentration is within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation (Abbreviated Protocol)
A full method validation should be performed according to ICH guidelines. Key parameters to assess include:
-
Specificity: Injecting individual components of the reaction (reactant, product, solvent, etc.) to ensure that their peaks are well-resolved from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Inject each standard and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo (a mixture of all reaction components except the analyte). The recovery should typically be within 98-102%.
-
Precision: Assess both repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be less than 2%.
Data Presentation: Quantitative Analysis of a Representative Reaction
The following table provides an example of how to present quantitative data from the HPLC monitoring of the synthesis of Ethyl Isocyanoacetate from this compound.
Table 2: HPLC Monitoring of Ethyl Isocyanoacetate Synthesis
| Time (minutes) | This compound (Peak Area) | Ethyl Isocyanoacetate (Peak Area) | % Conversion |
| 0 | 1,254,321 | 0 | 0% |
| 15 | 876,543 | 365,432 | 30.1% |
| 30 | 543,210 | 698,765 | 58.0% |
| 60 | 210,987 | 1,012,345 | 82.5% |
| 120 | 54,321 | 1,198,765 | 95.5% |
% Conversion is calculated based on the disappearance of the starting material's peak area relative to its initial peak area.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of an this compound reaction.
Caption: General workflow for HPLC analysis.
Logical Diagram: Peptide Coupling Reaction
This diagram shows the logical steps in a peptide coupling reaction where this compound is used as a building block.
Caption: Peptide coupling using this compound.
Conclusion
The provided HPLC method and protocols offer a solid foundation for the analysis of reactions involving this compound. While the presented method is broadly applicable, it is recommended to perform method optimization and validation for each specific reaction to ensure the highest accuracy and reliability of the results. The use of clear data presentation and workflow diagrams as outlined in this document will aid in the effective communication and interpretation of analytical results in a research and development setting.
References
Application Notes and Protocols for N-Formylglycine Ethyl Ester in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Formylglycine Ethyl Ester as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the application of these methodologies in a laboratory setting.
Application Note 1: Synthesis of 2,5-Disubstituted Oxazole-4-Carboxylates
This compound serves as a key precursor in the synthesis of a variety of 2,5-disubstituted oxazole-4-carboxylates. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the oxazole (B20620) scaffold in biologically active molecules. The synthetic strategy involves the in-situ formation of an N-acylimine from an N,O-acetal of this compound, followed by nucleophilic attack of a lithium acetylide and subsequent cyclization.
General Reaction Scheme:
The overall transformation can be represented as a one-pot reaction involving three main components: an N,O-acetal derived from this compound, a substituted alkyne, and a base. The reaction proceeds through a propargylamine (B41283) intermediate which then undergoes cyclization to yield the desired oxazole.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-benzyl-2-(4-methylphenyl)oxazole-4-carboxylate
This protocol details the synthesis of a representative 2,5-disubstituted oxazole-4-carboxylate.
Materials:
-
Diethyl 2-[(4-methylbenzoyl)amino]-2-(phenylethynyl)propanedioate (Propargylamine intermediate)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of diethyl 2-[(4-methylbenzoyl)amino]-2-(phenylethynyl)propanedioate (122 mg, 0.31 mmol) in anhydrous THF (3 mL), add n-butyllithium (1.1 equivalents) dropwise at -78 °C under an argon atmosphere.
-
Stir the reaction mixture at -78 °C for 5 minutes.
-
Quench the reaction by adding acetic acid (0.1 mL).
-
Allow the reaction mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate (70:30) as the eluent to afford ethyl 5-benzyl-2-(4-methylphenyl)oxazole-4-carboxylate.
Characterization Data:
-
Yield: 13%
-
Appearance: Yellow oil
-
Rf: 0.55 (hexane/ethyl acetate 70:30)
Data Presentation
The following table summarizes the yields for the synthesis of various 2,5-disubstituted oxazole-4-carboxylates using the described methodology with different starting materials.
| Entry | R¹ (from Alkyne) | R² (from N,O-acetal) | Product | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | Ethyl 5-benzyl-2-(4-methylphenyl)oxazole-4-carboxylate | 13 |
| 2 | Phenyl | Phenyl | Ethyl 5-benzyl-2-phenyloxazole-4-carboxylate | 15 |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | Ethyl 5-(4-methoxybenzyl)-2-(4-methylphenyl)oxazole-4-carboxylate | 20 |
| 4 | 4-Chlorophenyl | 4-Methylphenyl | Ethyl 5-(4-chlorobenzyl)-2-(4-methylphenyl)oxazole-4-carboxylate | 18 |
Visualizations
Logical Workflow for Oxazole Synthesis
The following diagram illustrates the key steps in the synthesis of 2,5-disubstituted oxazole-4-carboxylates from this compound derivatives.
Caption: Key steps in oxazole synthesis.
Signaling Pathway Context (Hypothetical)
Many heterocyclic compounds, including oxazoles, are investigated for their potential to modulate signaling pathways implicated in disease. For instance, a synthesized oxazole derivative could potentially act as an inhibitor of a protein kinase involved in a cancer signaling cascade.
Caption: Inhibition of a kinase pathway.
Application Notes and Protocols: Formylation of Amines with N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-formylation of primary and secondary amines using N-Formylglycine Ethyl Ester as a stable, efficient, and easy-to-handle formylating agent. Formamides are crucial intermediates in organic synthesis and drug development, serving as key building blocks for pharmaceuticals, as protecting groups for amines, and as precursors to isocyanides. This protocol outlines a transamidation approach that avoids the use of harsh or unstable reagents, offering a reliable method for synthesizing a diverse range of N-formyl compounds. The procedure includes reaction setup, monitoring, work-up, and purification, supplemented with representative data and a detailed workflow diagram.
Introduction
N-formylation is a fundamental transformation in organic chemistry. The resulting formamides are prevalent in biologically active molecules and serve as versatile synthetic intermediates. While numerous formylating agents exist, many suffer from drawbacks such as instability (e.g., acetic formic anhydride), harsh reaction conditions, or toxicity.[1] this compound presents itself as a valuable alternative, acting as a stable, crystalline solid that can transfer a formyl group to a primary or secondary amine via a transamidation reaction. This process typically requires heating to drive the equilibrium towards the formation of the more stable product amide and releases the benign byproduct, glycine (B1666218) ethyl ester. The following protocol provides a general method applicable to a variety of amine substrates.
Reaction Principle
The core of this procedure is a transamidation reaction where the amine substrate acts as a nucleophile, attacking the formyl carbonyl of this compound. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the desired N-formylated amine and glycine ethyl ester as a byproduct. The reaction is typically driven to completion by heating.
Experimental Protocol
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
High-boiling point solvent (e.g., Toluene, Xylene, or DMF)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (10 mmol, 1.0 eq) and this compound (11-12 mmol, 1.1-1.2 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., Toluene, 20-30 mL). The choice of solvent may depend on the boiling point required and the solubility of the starting materials.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL) to remove the glycine ethyl ester byproduct and any remaining DMF if used.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-formylated product.
Data Presentation
The following tables provide representative, hypothetical data for the formylation of various amine substrates using the described protocol. Reaction times and yields may vary based on the specific substrate's reactivity and steric hindrance.
Table 1: Formylation of Primary Amines
| Entry | Amine Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Toluene | 110 | 6 | 92 |
| 2 | Aniline | Xylene | 140 | 12 | 85 |
| 3 | p-Methoxyaniline | Toluene | 110 | 8 | 88 |
| 4 | Hexylamine | Toluene | 110 | 5 | 95 |
| 5 | Cyclohexylamine | Toluene | 110 | 4 | 96 |
Table 2: Formylation of Secondary Amines
| Entry | Amine Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Xylene | 140 | 18 | 75 |
| 2 | N-Methylaniline | Xylene | 140 | 16 | 80 |
| 3 | Piperidine | Toluene | 110 | 8 | 90 |
| 4 | Morpholine | Toluene | 110 | 7 | 93 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
References
Application Notes and Protocols for the Scale-Up Synthesis of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for N-Formylglycine Ethyl Ester, with a focus on scalability for industrial production. The information is intended for professionals in chemical research and drug development.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its efficient production on a larger scale is crucial for drug development and manufacturing. This document outlines and compares several synthetic methods, providing detailed protocols and considerations for scaling up the production process.
Comparative Analysis of Synthetic Routes
Several methods for the synthesis of this compound have been reported. The choice of a particular route for scale-up depends on factors such as cost of raw materials, reaction yield, purity of the product, safety, and environmental impact. Below is a summary of the most common and scalable methods.
| Parameter | Method 1: Methyl Formate (B1220265)/Triethylamine (B128534) | Method 2: Ammonium (B1175870) Formate | Method 3: Formamide (B127407) |
| Starting Material | Glycine (B1666218) ethyl ester hydrochloride | Glycine ethyl ester hydrochloride | Glycine ethyl ester hydrochloride |
| Formylating Agent | Methyl formate | Ammonium formate | Formamide |
| Solvent | Methyl formate (reagent and solvent) | Acetonitrile | None or a high-boiling solvent |
| Base | Triethylamine | Not required | Not required |
| Reported Yield | 79-94% | ~91% | High yields reported in patents |
| Reaction Conditions | Reflux, 20 hours | Reflux | >100°C |
| Byproducts | Triethylamine hydrochloride | Ammonium chloride | Ammonium chloride |
| Scalability Pros | High yields at lab scale. | Environmentally friendly. | Avoids the need for additional solvents to remove byproducts. |
| Scalability Cons | Handling of triethylamine at large scale. Separation of triethylamine hydrochloride. | Potential for sublimation of ammonium formate. | Higher reaction temperatures required. |
Experimental Protocols
Method 1: Synthesis via Methyl Formate and Triethylamine
This method, adapted from a well-established laboratory procedure, is known for its high yields.
Materials:
-
Glycine ethyl ester hydrochloride
-
Methyl formate
-
Triethylamine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the jacketed reactor with glycine ethyl ester hydrochloride (1.0 eq) and methyl formate (used as both reagent and solvent).
-
Reagent Addition: While stirring the suspension, add triethylamine (1.1 eq) dropwise through the addition funnel. An exothermic reaction may be observed; control the temperature using the cooling circulator.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. The byproduct, triethylamine hydrochloride, will precipitate.
-
Filtration: Filter the solid triethylamine hydrochloride. Wash the filter cake with a small amount of cold methyl formate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess methyl formate.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear oil.
Method 2: Synthesis via Ammonium Formate
This method is considered a greener alternative due to the use of ammonium formate.
Materials:
-
Glycine ethyl ester hydrochloride
-
Ammonium formate
-
Dry acetonitrile
Equipment:
-
Jacketed glass reactor with overhead stirrer and condenser
-
Heating circulator
-
Filtration unit
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the reactor with glycine ethyl ester hydrochloride (1.0 eq), ammonium formate (1.2 eq), and dry acetonitrile.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Ammonium chloride will precipitate.
-
Filtration: Filter the solid ammonium chloride. Wash the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation.
Method 3: Synthesis via Formamide
This method is particularly suited for industrial scale as it can be run at higher concentrations or even neat.
Materials:
-
Glycine ethyl ester hydrochloride
-
Formamide
Equipment:
-
High-temperature jacketed reactor with overhead stirrer and condenser
-
Heating circulator
-
Filtration unit
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the reactor with glycine ethyl ester hydrochloride (1.0 eq) and formamide (1.1-1.5 eq).
-
Reaction: Heat the mixture to over 100°C, preferably between 110-130°C, for complete formylation.
-
Work-up: Cool the reaction mixture. Depending on the scale and downstream processing, the product may be directly distilled from the reaction mixture.
-
Purification: Purify the this compound by vacuum distillation.
Process Flow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Comparison of synthetic routes for this compound.
Application Notes: N-Formylglycine Ethyl Ester in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Formylglycine Ethyl Ester as a fragment in fragment-based drug discovery (FBDD). While direct examples of this compound as a primary screening hit in published FBDD campaigns are limited, its physicochemical properties make it a relevant example for illustrating key FBDD principles and workflows. The following sections detail the characteristics of this fragment, hypothetical screening data, and standardized protocols for its use in an FBDD campaign.
Introduction to this compound as a Fragment
This compound is a small, polar molecule that possesses key features making it an interesting candidate for a fragment library.[1][2] Its low molecular weight (131.13 g/mol ) and simple chemical structure are characteristic of fragments used in FBDD to probe the binding sites of biological targets.[2][3] The presence of a formyl group, an amide bond, and an ethyl ester provides a combination of hydrogen bond donors and acceptors, as well as a degree of lipophilicity, allowing for potential interactions with a variety of protein active sites.[1]
Fragments like this compound are screened against a therapeutic target to identify weak but efficient binding events.[4][5] Once a fragment "hit" is identified and its binding mode is characterized, often through biophysical techniques like X-ray crystallography, it can serve as a starting point for optimization into a more potent lead compound through strategies such as fragment growing, linking, or merging.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are critical for its evaluation as a viable fragment for screening.
| Property | Value | Reference |
| Molecular Formula | C5H9NO3 | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 3154-51-6 | [2] |
| Boiling Point | 267-269 °C | [2] |
| Density | 1.15 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.453 | [2] |
| Appearance | Colorless to light yellow liquid |
Hypothetical Fragment Screening and Hit Validation
This section outlines a hypothetical scenario where this compound is identified as a hit in a primary fragment screen against a hypothetical protein kinase target, "PK-Alpha."
Primary Screen Data
A library of 2000 fragments was screened against PK-Alpha using Surface Plasmon Resonance (SPR) to identify binders. The following table summarizes the hypothetical results for this compound and a selection of other fragments.
| Fragment ID | Molecular Weight ( g/mol ) | SPR Response (RU) | Hit Status |
| F0421 | 131.13 | 85 | Hit |
| F0815 | 145.21 | 12 | Non-Hit |
| F1234 | 128.17 | 5 | Non-Hit |
| F1876 | 150.18 | 92 | Hit |
Hit Validation and Affinity Determination
Hits from the primary screen were validated and their binding affinity determined using a secondary biophysical method, such as a thermal shift assay (TSA), followed by detailed kinetic analysis using SPR.
| Fragment ID | Thermal Shift (ΔTm in °C) | Dissociation Constant (KD) (µM) | Ligand Efficiency (LE) |
| F0421 | 2.1 | 450 | 0.32 |
| F1876 | 2.5 | 380 | 0.35 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / Heavy Atom Count
Experimental Protocols
The following are detailed protocols for the key experiments described in the hypothetical FBDD workflow for this compound.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein, PK-Alpha.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
PK-Alpha protein (recombinant, >95% purity)
-
This compound and fragment library dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject PK-Alpha (50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell is prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions at a concentration of 200 µM in running buffer containing 1% DMSO.
-
Inject each fragment solution over the PK-Alpha and reference flow cells for 60 seconds at a flow rate of 30 µL/min.
-
Allow for a 120-second dissociation phase with running buffer.
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).
-
Record the SPR response units (RU) at equilibrium or near the end of the injection. A response significantly above the baseline and that of non-binding fragments is considered a hit.
-
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
Objective: To validate the binding of hit fragments by measuring their effect on the thermal stability of PK-Alpha.
Materials:
-
Real-time PCR instrument
-
PK-Alpha protein (0.2 mg/mL)
-
SYPRO Orange dye (5000x stock)
-
This compound (10 mM stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Method:
-
Prepare a master mix containing PK-Alpha and SYPRO Orange dye in the assay buffer.
-
In a 96-well PCR plate, add 24 µL of the master mix to each well.
-
Add 1 µL of this compound solution (to a final concentration of 200 µM) or DMSO (as a negative control) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Visualizations
Fragment-Based Drug Discovery Workflow
The following diagram illustrates the general workflow of an FBDD campaign, starting from fragment screening and leading to a candidate drug.
Caption: A typical workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway Inhibition
This diagram shows a simplified kinase signaling pathway that could be targeted by a drug developed from a fragment hit like this compound.
Caption: Inhibition of the PK-Alpha kinase signaling pathway.
References
Application Notes and Protocols: Protecting Group Strategies Involving N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-Formylglycine Ethyl Ester in chemical synthesis, with a focus on its role as a precursor to the formyl protecting group and as a key building block in peptide and heterocyclic synthesis. Detailed protocols for key transformations, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development.
Introduction to this compound in Protecting Group Strategies
This compound is a derivative of the amino acid glycine, featuring a formyl group attached to the nitrogen atom.[1] This small molecule serves as a versatile tool in organic synthesis, primarily in the context of peptide chemistry and the synthesis of heterocyclic compounds. While not a protecting group in the classical sense that is attached and removed from a functional group on the same molecule, its N-formyl group represents a protected amine. The primary strategic applications of this compound involve:
-
A source of the N-formyl protecting group: The N-formyl group is a simple and stable amine protecting group. Procedures for its removal are well-established, making it a useful tool in multi-step synthesis.
-
A building block for peptide synthesis: this compound can be used as a precursor to introduce a formylglycine residue into a peptide chain. Formylglycine is a rare amino acid found in the active site of some enzymes.
-
A precursor for heterocyclic synthesis: It is a key starting material for the synthesis of ethyl isocyanoacetate, a versatile reagent for the construction of various heterocyclic rings.[2][3][4]
These application notes will detail the protocols for the synthesis of key intermediates from this compound and the deprotection of the N-formyl group.
Key Applications and Experimental Data
The utility of this compound is demonstrated in several key chemical transformations. The following tables summarize quantitative data for these reactions, providing a basis for experimental design and optimization.
Table 1: Synthesis of Ethyl Isocyanoacetate from this compound
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus oxychloride | Triethylamine (B128534) | Dichloromethane | 0 | 15-20 min (addition) | 76-78 | [3] |
| Triphosgene | DIPEA/DMAP | Dichloromethane | Ambient | 20 min | 91 | [2] |
Table 2: Deprotection of N-Formyl Peptides
| Deprotection Reagent | Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydroxylamine (B1172632) hydrochloride | - | 90% Methanol | 70 | 3 hours | 86 | [5] |
| Hydroxylamine hydrochloride | Sodium acetate | Methanol | 70 | 1.5 hours | - | [5] |
| N,N'-Dimethylethylenediamine | - | Water | Room Temp. | - | 95 | [6] |
| Low conc. HF | Me₂S/p-thiocresol | - | - | - | Quantitative | [7] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the key applications of this compound.
Protocol 1: Synthesis of Ethyl Isocyanoacetate
This protocol describes the dehydration of this compound to form ethyl isocyanoacetate, a valuable reagent in organic synthesis.
Materials:
-
This compound
-
Triethylamine
-
Phosphorus oxychloride
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
Procedure: [3]
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve this compound (65.5 g, 0.500 mole) and triethylamine (125.0 g, 1.234 moles) in 500 mL of dichloromethane.
-
Cool the stirred solution to 0°C to -2°C using an ice-salt bath.
-
Add phosphorus oxychloride (76.5 g, 0.498 mole) dropwise over 15–20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.
-
Slowly add 1 L of saturated sodium bicarbonate solution.
-
Continue stirring for another 30 minutes, allowing the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extract the aqueous layer with two 250-mL portions of dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Evaporate the solvent under reduced pressure and distill the remaining brown oil to afford ethyl isocyanoacetate (b.p. 89–91°C at 11 mm Hg). The expected yield is 43–44 g (76–78%).
Protocol 2: Deprotection of N-Formyl Group in Peptides using Hydroxylamine Hydrochloride
This protocol details the removal of the N-formyl protecting group from a peptide using hydroxylamine hydrochloride.
Materials:
-
N-formyl peptide
-
Hydroxylamine hydrochloride
-
Methanol (90%)
-
3 N Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Refrigerator
Procedure: [5]
-
In a round-bottom flask, dissolve the N-formyl peptide (e.g., 9.6 g of N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester, 30 millimole) and hydroxylamine hydrochloride (10.4 g, 150 millimole) in 36 mL of 90% methanol.
-
Stir the solution at 70°C for three hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in 40 mL of 3 N hydrochloric acid.
-
Store the solution overnight in a refrigerator to precipitate the hydrochloride salt of the deprotected peptide.
-
Collect the crystals by filtration. An 86% yield was reported for the example compound.
Diagrams and Workflows
The following diagrams illustrate the key transformations and logical workflows described in these application notes.
Caption: Synthesis of Ethyl Isocyanoacetate from this compound.
Caption: Deprotection of the N-Formyl Group in a Peptide.
Caption: Incorporation of a Formylglycine Moiety in SPPS.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Formylglycine Ethyl Ester Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of N-Formylglycine Ethyl Ester. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than the reported values (typically 79-94%). What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Presence of Moisture: The reaction is sensitive to water. Moisture can hydrolyze the starting materials and the final product. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of a drying tube on the reaction apparatus is recommended to protect it from atmospheric moisture.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Suboptimal Base Addition or Quality: The base (e.g., triethylamine (B128534), potassium carbonate) is crucial for neutralizing the hydrochloride salt of the glycine (B1666218) ethyl ester. Ensure the base is of high purity and added in the correct stoichiometric amount. An insufficient amount of base will result in a portion of the starting material not participating in the reaction.
-
Issues with the Formylating Agent: The purity and reactivity of the formylating agent (e.g., methyl formate (B1220265), ethyl formate, ammonium (B1175870) formate) are critical. Using old or decomposed reagents can significantly impact the yield.
-
Inefficient Purification: Product loss during the workup and purification steps is a common source of low yield. This can occur during filtration of byproduct salts, extractions, or distillation.
Q2: I am following a protocol using glycine ethyl ester hydrochloride and methyl formate with triethylamine. How can I optimize this reaction for a better yield?
This is a common and effective method for synthesizing this compound.[1] To optimize the yield, consider the following:
-
Reagent Quality: Use freshly distilled or high-purity triethylamine and methyl formate. Glycine ethyl ester hydrochloride should be dry and of good quality.
-
Reaction Time and Temperature: The reaction typically requires heating under reflux for an extended period (e.g., 20 hours) to ensure it goes to completion.[1] Ensure the reflux temperature is maintained consistently.
-
Efficient Removal of Triethylamine Hydrochloride: The byproduct, triethylamine hydrochloride, must be thoroughly removed by filtration. Incomplete removal can complicate the purification process and lower the isolated yield. Wash the filter cake with a small amount of cold solvent to recover any trapped product.
-
Purification by Vacuum Distillation: Distillation under reduced pressure is a critical step to obtain a pure product.[1] Ensure your vacuum setup is efficient to achieve the low pressures required for the distillation of this compound (b.p. 94–97°C at 0.05 mm Hg).[1]
Q3: Can I use a different formylating agent or base? What are the expected outcomes?
Yes, several variations of this synthesis have been reported with good to excellent yields. The choice of reagents can be influenced by availability, cost, and specific experimental constraints.
| Formylating Agent | Base | Solvent | Typical Yield | Reference |
| Methyl Formate | Triethylamine | Methyl Formate | 79-94% | [1] |
| Ethyl Formate | Potassium Carbonate | Ethanol | ~85% | [2] |
| Ammonium Formate | - | Acetonitrile (B52724) | ~91% | [3] |
| Formamide | - | Isobutyl Alcohol | ~85% | [4] |
Experimental Protocols
Protocol 1: Synthesis via Methyl Formate and Triethylamine[1]
This protocol is adapted from a well-established procedure.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add glycine ethyl ester hydrochloride (0.495 mol) and methyl formate (250 ml).
-
Addition of Base: While stirring the suspension, heat the mixture to reflux. Slowly add triethylamine (0.544 mol) through the dropping funnel.
-
Reaction: Continue to stir and heat the mixture under reflux for 20 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting oil by vacuum distillation to yield this compound.
Protocol 2: Synthesis using Ammonium Formate[3]
This method is noted for being environmentally friendly and producing high-purity products.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine glycine ethyl ester hydrochloride and ammonium formate.
-
Solvent Addition: Add dry acetonitrile to the flask.
-
Reaction: Heat the mixture at reflux. The specific reaction time may vary and should be monitored.
-
Workup and Purification: Details on the specific workup and purification for this method would require consulting the primary literature. However, it typically involves removal of any solid byproducts by filtration, followed by evaporation of the solvent and purification of the residue, often by distillation or chromatography.
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for diagnosing causes of low yield.
References
Technical Support Center: Side Reactions in N-Formylglycine Ethyl Ester Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during peptide coupling reactions involving N-Formylglycine Ethyl Ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions for your experiments.
Q1: I am observing a significant amount of a side product with a mass corresponding to my desired peptide plus a formyl group, but my target peptide is truncated. What is happening and how can I prevent this?
A: This is a classic case of transformylation , a side reaction specific to N-formyl protected amino acids.
-
Description: The N-formyl group from this compound can be transferred to the free α-amino group of another deprotected peptide chain.[1][2] This results in the termination of the growing peptide chain and the formation of an N-terminally formylated byproduct. Formylamino acids with a free alpha-carboxyl group are more effective at this transfer than their ester counterparts.[1]
-
Troubleshooting & Prevention:
-
Minimize Coupling Time: Use optimized coupling conditions with shorter reaction times to reduce the exposure of the free N-terminal amine to the N-formylglycine.
-
Use Efficient Coupling Reagents: Employ highly efficient coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIEA) to ensure rapid peptide bond formation.
-
In Situ Neutralization: For solid-phase peptide synthesis (SPPS), using an in situ neutralization protocol can suppress this side reaction.[2] This involves neutralizing the protonated N-terminus of the resin-bound peptide just before the coupling step.
-
Q2: My final peptide product shows two peaks on the HPLC, and mass spectrometry confirms they are isomers. What could be the cause?
A: You are likely observing racemization (or epimerization) of the amino acid being coupled to the this compound. Since glycine (B1666218) itself is not chiral, the racemization occurs on the C-terminal amino acid of the growing peptide chain during the activation step of the coupling reaction.
-
Description: The activation of the carboxylic acid of the N-protected amino acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity.[3] This is a common side reaction in peptide synthesis, particularly when using strong bases or prolonged activation times.
-
Troubleshooting & Prevention:
-
Choice of Coupling Reagents and Additives: Use coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly effective in minimizing racemization.
-
Base Selection: Employ a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine instead of less hindered bases like triethylamine (B128534) (TEA).
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Q3: During the synthesis of a dipeptide using this compound, I am isolating a cyclic byproduct. What is this and how can I avoid it?
A: This side product is likely a diketopiperazine (DKP) .
-
Description: Diketopiperazine formation is an intramolecular cyclization reaction that can occur after the formation of a dipeptide ester.[4][5][6] The free N-terminal amine of the dipeptide attacks the ester carbonyl, leading to the formation of a stable six-membered ring and cleavage from the resin if on solid phase. This is particularly prevalent when glycine or proline are at the N-terminus of the dipeptide.[6][7]
-
Troubleshooting & Prevention:
-
Immediate Coupling of the Next Amino Acid: In solid-phase synthesis, proceed with the coupling of the third amino acid immediately after the deprotection of the dipeptide's N-terminus to minimize the time the free amine is available for cyclization.
-
Use of 2-Chlorotrityl Chloride Resin: For solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation.
-
Dipeptide Coupling: Instead of a stepwise coupling, consider synthesizing the N-Formyl-Gly-Xaa dipeptide separately and then coupling it to the peptide chain.
-
Q4: Is the N-formyl protecting group stable during the entire peptide synthesis and cleavage process?
A: The stability of the N-formyl group depends on the specific conditions used.
-
During Coupling: The N-formyl group is generally stable under standard peptide coupling conditions. However, as mentioned in Q1, it can be labile and participate in transformylation reactions.[1][2]
-
During Cleavage: The N-formyl group is stable to acidic cleavage reagents like trifluoroacetic acid (TFA). However, if strong acid cleavage conditions like HF are used, the formyl group on a tryptophan side chain (Trp(For)) is typically removed. For N-terminal N-formyl groups, removal can be achieved with a solution of piperidine (B6355638) in DMF.
Quantitative Data Summary
Currently, there is limited specific quantitative data in the literature directly comparing the percentage of side products for this compound under various coupling conditions. However, general trends for related side reactions in peptide synthesis can be summarized as follows:
| Side Reaction | Coupling Condition | Expected Outcome |
| Transformylation | Prolonged coupling time with free N-terminal amine | Increased formation of N-formylated, truncated peptides.[2] |
| Racemization | Use of strong, unhindered bases (e.g., TEA) | Higher percentage of epimeric byproduct. |
| Addition of HOBt or HOAt to coupling reagents | Significant reduction in racemization. | |
| Diketopiperazine | Glycine or Proline at N-terminus of dipeptide ester | Higher propensity for cyclization.[6] |
| Use of sterically hindered resins (e.g., 2-Cl-Trt) | Reduced diketopiperazine formation. |
Experimental Protocols
General Protocol for Peptide Coupling using this compound (Solution Phase)
This protocol outlines a general procedure for coupling this compound to an amino acid ester.
-
Dissolution: Dissolve the amino acid ester hydrochloride (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Neutralization: Add a non-nucleophilic base like DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, pre-activate the carboxylic acid of a protected amino acid (if you are coupling to this compound) with a coupling reagent such as HBTU (1.1 equivalents) and HOBt (1.1 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the solution containing this compound and the amino acid ester.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the resulting dipeptide by column chromatography.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using N-Formylglycine
This protocol describes the coupling of N-Formylglycine to a resin-bound amino acid.
-
Resin Swelling: Swell the resin (pre-loaded with the first amino acid and with the N-terminal protecting group removed) in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve N-Formylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated N-Formylglycine solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection of the next amino acid in the sequence and subsequent coupling cycles.
-
Cleavage: After the synthesis is complete, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS for standard resins). The N-formyl group will remain intact under these conditions.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common side reactions encountered during peptide coupling with this compound.
Caption: Troubleshooting workflow for side reactions in this compound peptide coupling.
References
- 1. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: N-Formylglycine Ethyl Ester Purification
Welcome to the technical support center for the purification of N-Formylglycine Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound After Synthesis and Initial Work-up.
-
Question: I performed the synthesis of this compound, but my yield after the initial extraction is significantly lower than expected. What could be the cause?
-
Answer: Low yields can stem from several factors throughout the synthetic and work-up process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The formylation of glycine (B1666218) ethyl ester may not have gone to completion.
-
Solution: Ensure your reaction has been stirred for a sufficient amount of time, as indicated in the protocol. For the synthesis using glycine ethyl ester hydrochloride and methyl formate (B1220265) with triethylamine (B128534), a reaction time of 20 hours under reflux is recommended.[1] For the ammonium (B1175870) formate method, ensure the reaction is carried out under reflux conditions in dry acetonitrile (B52724) to drive the reaction to completion.[2]
-
-
Hydrolysis during Work-up: this compound is susceptible to hydrolysis of both the ester and the formyl group, especially under acidic or basic aqueous conditions.[3][4][5]
-
Solution: During aqueous extraction, use neutralized water and avoid prolonged contact time. If an acid or base wash is necessary, perform it quickly with dilute solutions and at low temperatures. Subsequently, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation.
-
-
Loss During Extraction: The product may have some solubility in the aqueous layer, leading to losses during extraction.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize the recovery of the product from the aqueous phase.
-
-
Issue 2: Presence of Impurities in the Final Product.
-
Question: My final product shows impurities after purification by distillation. How can I identify and remove them?
-
Answer: Impurities can be carried over from the synthesis or generated during work-up and purification.
-
Common Impurities:
-
Unreacted Glycine Ethyl Ester Hydrochloride: This starting material may be present if the reaction was incomplete.
-
Triethylamine Hydrochloride: This salt is a byproduct of the reaction using triethylamine and should be removed by filtration before work-up.[1]
-
Hydrolysis Products: N-Formylglycine and glycine ethyl ester can be formed through the hydrolysis of the amide and ester bonds, respectively.
-
Residual Solvents: Solvents used in the reaction and extraction may remain in the final product.
-
-
Troubleshooting Purification:
-
Fractional Distillation: A high boiling point of 267-269 °C at atmospheric pressure is reported for this compound.[6][7] Purification is often achieved by vacuum distillation (e.g., 94–97 °C at 0.05 mm Hg).[1] If impurities have close boiling points, a fractional distillation column with high theoretical plates is necessary. Ensure a slow and steady distillation rate to achieve good separation.
-
Column Chromatography: For high-purity requirements, column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel is a common choice.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point for moderately polar compounds like this compound. A gradient elution from a non-polar mixture to a more polar one can effectively separate the product from less polar and more polar impurities.
-
-
Recrystallization: While this compound is a liquid at room temperature, it may be possible to crystallize it at low temperatures or by forming a solid derivative. General solvent systems for the recrystallization of esters include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthesis methods for this compound?
A1: Two common methods are:
-
From Glycine Ethyl Ester Hydrochloride and Methyl Formate: This method involves reacting glycine ethyl ester hydrochloride with methyl formate in the presence of a base like triethylamine. The mixture is typically refluxed for an extended period.[1]
-
From Glycine Ethyl Ester Hydrochloride and Ammonium Formate: This is an environmentally friendly method that involves reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux. This method is reported to yield high-purity products.[2]
Q2: How can I monitor the progress of the synthesis reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (glycine ethyl ester) and the appearance of the more polar product spot would indicate the progression of the reaction. The spots can be visualized using a suitable stain like ninhydrin (B49086) (for the free amine of the starting material) or by charring with a potassium permanganate (B83412) solution.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from moisture to prevent hydrolysis. It is a combustible liquid and should be kept away from ignition sources.[6]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be assessed using the following techniques:
-
Gas Chromatography (GC): Provides information on the percentage purity and can detect volatile impurities.[6][8]
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for such compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[10][11]
-
Mass Spectrometry (MS), often coupled with GC (GC-MS): Provides the molecular weight of the compound and can help in identifying unknown impurities.[12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3154-51-6 | [6][13][14] |
| Molecular Formula | C₅H₉NO₃ | [13][14] |
| Molecular Weight | 131.13 g/mol | [6][13] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 267-269 °C (lit.) | [6][7] |
| 94–97 °C at 0.05 mm Hg | [1] | |
| Density | 1.15 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.453 (lit.) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Methyl Formate [1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend glycine ethyl ester hydrochloride (0.495 mole) in methyl formate (250 ml).
-
Addition of Base: Begin stirring and heating the suspension to reflux. Slowly add triethylamine (0.544 mole) to the refluxing mixture.
-
Reaction: Continue to stir and heat the mixture under reflux for 20 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a Büchner funnel to remove the precipitated triethylamine hydrochloride. c. Concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting clear oil by vacuum distillation (boiling point 94–97 °C at 0.05 mm Hg) to yield this compound.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start eluting the column with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound | 3154-51-6 [smolecule.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 3154-51-6 [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. scbt.com [scbt.com]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Enhancing N-Terminal Formylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-terminal formylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during N-terminal formylation, offering potential causes and solutions.
Issue 1: Low or No Formylation
| Potential Cause | Suggested Solution |
| Inefficient Formylating Agent | Select a more potent formylating agent. For solid-phase synthesis, 4-nitrophenyl formate (B1220265) is a convenient and highly reactive option.[1] A combination of formic acid, acetic anhydride (B1165640), and pyridine (B92270) also provides near-quantitative yields at room temperature.[2][3][4] |
| Suboptimal Reaction Temperature | Temperature significantly impacts efficiency. For the formic acid/DCC method, performing the reaction at 4°C overnight dramatically increases yields (70-75%) compared to reactions at 10°C to room temperature (5% yield).[5][6][7] |
| Decomposition of Reagents | Acetic formic anhydride, a potent formylating agent, is sensitive to moisture and can decompose.[8] Ensure reagents are fresh and stored under anhydrous conditions. When using formic acid, lower temperatures (e.g., 4°C) can prevent its decomposition.[5][9] |
| Incomplete Reaction | Extend the reaction time. While some reagents can achieve high formylation degrees in as little as 20 minutes, others may require several hours or an overnight incubation.[1] Monitor the reaction using a method like the Kaiser test to confirm the consumption of the free N-terminal amine.[5][6] |
| Steric Hindrance | The amino acid sequence at the N-terminus can influence formylation efficiency. If steric hindrance is suspected, consider using a more reactive formylating agent or optimizing reaction conditions (e.g., temperature, time). |
Issue 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| O-Formylation | Hydroxyl groups on serine and threonine residues can be susceptible to formylation, especially when using concentrated formic acid.[10] To minimize this, use milder formylating agents and carefully control reaction conditions. Protecting the hydroxyl groups prior to formylation is another option. |
| Di-formylation | If the peptide sequence contains other primary amines, such as the side chain of lysine (B10760008), these can also be formylated.[5][9] To achieve selective N-terminal formylation, the lysine side chain must be protected. |
| Guanidinylation | Uronium/aminium-based coupling reagents can react with the unprotected N-terminus to form a guanidinyl group, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acids before adding them to the peptide-resin.[11] |
| Aspartimide Formation | This side reaction can occur under both acidic and basic conditions, particularly with aspartic acid residues. Adding HOBt to the piperidine (B6355638) solution during Fmoc deprotection can help reduce aspartimide formation.[11] |
| Byproducts from Reagents | The use of DCC as an activator for formic acid results in the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate purification.[5][6] Performing the reaction on a solid support simplifies the removal of such byproducts through washing.[5][6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Unformylated Peptide | Optimize the HPLC gradient to achieve better separation. A shallow gradient can often resolve species with minor structural differences. |
| Presence of Multiple Side Products | Simplify the reaction mixture by optimizing conditions to minimize side reactions. This will make the purification process more straightforward. |
| Insoluble Peptide | Acetylation of the N-terminus can sometimes improve peptide solubility. While not formylation, this capping can be an alternative if solubility is a major issue and the formyl group is not strictly required for biological activity.[12] |
Frequently Asked Questions (FAQs)
Q1: Which formylating agent should I choose for my experiment?
The choice of formylating agent depends on several factors, including whether you are performing solid-phase or liquid-phase synthesis, the sensitivity of your peptide, and the desired reaction conditions.
-
Formic Acid with DCC: A cost-effective method that provides good yields (70-75%) on solid phase when conducted at 4°C.[5][6][7] However, it requires the removal of the DCU byproduct.[5][6]
-
4-Nitrophenyl formate: A highly convenient and reactive reagent for solid-phase synthesis, achieving a high degree of formylation in a short time (20 minutes to 3 hours).[1]
-
Formic Acid, Acetic Anhydride, and Pyridine: This combination allows for a rapid, one-pot reaction at room temperature with near-quantitative yields for both short and long peptides.[2][3][4]
-
Acetic Formic Anhydride: A very potent formylating agent, often generated in situ from formic acid and acetic anhydride, that can complete the reaction in under 15 minutes with yields of 97-100%.[13]
Q2: How does temperature affect the efficiency of N-terminal formylation?
Temperature is a critical parameter. For the formic acid/DCC method, lower temperatures (4°C) are crucial for achieving high yields, as higher temperatures lead to significantly lower yields despite faster reaction times.[5][6] This is likely due to the prevention of formic acid decomposition at lower temperatures.[5][9]
Q3: How can I monitor the progress of the formylation reaction?
The Kaiser test is a common method used in solid-phase peptide synthesis to detect the presence of free primary amines.[5][6] A negative Kaiser test (the beads remain colorless) indicates that the N-terminal amine has been successfully formylated. For analysis of the final product, HPLC and mass spectrometry are used to confirm the identity and purity of the formylated peptide.[14][15][16]
Q4: What is the mass difference I should expect to see in mass spectrometry after successful formylation?
A successful formylation adds a formyl group (-CHO) to the N-terminus of the peptide. This results in a mass increase of 28 Da.[17]
Q5: Can I formylate a peptide in solution?
Yes, N-terminal formylation can be performed in the liquid phase. Good yields (50-90%) have been reported.[5][6] However, liquid-phase synthesis can be more laborious and may present greater challenges in purifying the final product from byproducts and excess reagents.[5][6]
Quantitative Data Summary
Table 1: Effect of Temperature on N-Terminal Formylation Yield using Formic Acid/DCC
| Temperature | Reaction Time | Yield of Purified Product |
| 10°C to Room Temperature | Faster | 5% |
| 4°C | Overnight | 70-75% |
Data sourced from studies on solid-phase peptide synthesis.[5][6]
Table 2: Comparison of Common N-Terminal Formylating Reagents
| Formylating Reagent | Method | Typical Yield | Key Advantages | Key Disadvantages |
| Formic Acid / DCC | Solid-Phase | 70-75% at 4°C[5][6] | Inexpensive and readily available reagents.[5][6] | DCC byproduct (DCU) requires removal.[5][6] |
| 4-Nitrophenyl formate | Solid-Phase | High degree of formylation[1] | Convenient and rapid (20 min - 3 h).[1] | May be more expensive than other reagents. |
| Acetic Formic Anhydride | In situ generation | 97-100%[13] | Very rapid reaction time (<15 min) and high yields.[13] | Reagent is moisture-sensitive.[8] |
| Formic Acid / Acetic Anhydride / Pyridine | Solid-Phase | >90%[4] | Rapid, one-pot procedure at room temperature.[2][3] | Requires careful handling of multiple reagents. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase N-Terminal Formylation using Formic Acid and DCC
This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.[5][9]
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc chemistry. After the final amino acid coupling, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.
-
Preparation of the Formylating Reagent: In a separate vessel, incubate formic acid with N,N'-dicyclohexylcarbodiimmide (DCC) in diethyl ether at 0°C for 4 hours.
-
Removal of Byproduct: Filter the solution to remove the precipitated dicyclohexylurea (DCU).
-
Concentration: Concentrate the filtrate by rotary evaporation to obtain the active formylating reagent.
-
Formylation Reaction: Swell the peptide-resin in DMF. Add the prepared formylating reagent and diisopropylethylamine (DIPEA) to the resin.
-
Incubation: Incubate the reaction mixture overnight at 4°C.
-
Washing: After the incubation, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Monitoring: Confirm the completion of the reaction using the Kaiser test.
-
Cleavage and Deprotection: Cleave the formylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Rapid On-Resin N-Terminal Formylation
This protocol is a one-pot procedure performed at room temperature.[4]
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc chemistry and deprotect the N-terminal Fmoc group.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Reagent Addition: Add pyridine and formic acid to the swollen resin.
-
Activation: Add acetic anhydride dropwise to the reaction mixture while stirring over a period of 10 minutes.
-
Reaction: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within a short period.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide by HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Experimental workflow for solid-phase N-terminal formylation.
Caption: Troubleshooting logic for low N-terminal formylation yield.
References
- 1. On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 5. Solid Phase Formylation of N-Terminus Peptides [mdpi.com]
- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel role for endogenous mitochondrial formylated peptide-driven formyl peptide receptor 1 signalling in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abrf.org [abrf.org]
N-Formylglycine Ethyl Ester stability in different solvents
This technical support center provides guidance on the stability of N-Formylglycine Ethyl Ester in various solvents, including troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains both an ester and a formamide (B127407) functional group, the two primary degradation pathways for this compound are hydrolysis of the ethyl ester and hydrolysis of the N-formyl group. Ester hydrolysis is typically faster and can occur under both acidic and basic conditions, yielding N-formylglycine and ethanol.[1][2] The formamide bond is generally more stable but can be hydrolyzed under more stringent acidic or basic conditions to yield glycine (B1666218) ethyl ester and formic acid.
Q2: How does solvent polarity affect the stability of this compound?
A2: Protic solvents, especially water, are expected to facilitate the hydrolysis of the ester linkage.[1][3] In aqueous-organic mixtures, the rate of hydrolysis can be influenced by the dielectric constant of the medium.[3][4] Aprotic solvents are generally better for storage and handling, as they do not directly participate in hydrolysis. However, trace amounts of water in aprotic solvents can still lead to degradation over time.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Storage at 2-8°C is often recommended.[5] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.
Q4: Is this compound sensitive to light or oxidation?
Stability Data Summary
Disclaimer: The following tables contain illustrative data based on general chemical principles of ester and amide hydrolysis. This data is intended to provide a qualitative understanding of potential stability issues and is not based on experimentally verified results for this compound.
Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C) over 7 Days
| Solvent | Solvent Type | Water Content | Estimated % Degradation | Primary Degradant |
| Water (pH 7) | Protic | 100% | 5-10% | N-Formylglycine |
| Acetonitrile | Aprotic | <0.1% | <1% | Not significant |
| Methanol (B129727) | Protic | <0.1% | 1-3% | N-Formylglycine |
| Dichloromethane | Aprotic | <0.1% | <1% | Not significant |
| 50:50 Acetonitrile:Water | Mixture | 50% | 3-7% | N-Formylglycine |
Table 2: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | Estimated % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 5-15% |
| Thermal | Dry Heat | 48 hours | 80°C | 2-8% |
| Photolytic | ICH Q1B Option 2 | - | 25°C | 1-5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a known amount of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Simultaneously, keep a control sample in the dark.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol describes a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.[13][14][15]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Method:
-
Start with a broad gradient to elute all components, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detection wavelength based on the UV spectrum of this compound (a PDA detector is useful for this).
-
-
Method Optimization:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Evaluate the separation of the parent peak from any degradation product peaks.
-
Optimize the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution (Rs > 1.5) between all peaks.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound | 3154-51-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during N-Formylglycine Ethyl Ester coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the coupling of N-Formylglycine Ethyl Ester in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid derivative, converts into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. The incorporation of even a small amount of the incorrect D-enantiomer can lead to a significant loss of biological activity or the formation of undesired diastereomeric peptide impurities that are difficult to separate. N-Formylglycine itself is not chiral, but when it is coupled to a chiral amino acid or peptide, the activated N-formylglycine can promote racemization of the adjacent chiral center.
Q2: What is the primary mechanism of racemization for N-acylamino acids like N-Formylglycine?
A2: The primary mechanism for racemization of N-acylamino acids during peptide coupling is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[2][3] The electron-withdrawing N-formyl group facilitates the cyclization of the activated carboxylic acid. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate can occur from either face, resulting in both the desired L- and the undesired D-diastereomer.
Q3: Which factors have the most significant impact on the extent of racemization during the coupling of this compound?
A3: Several factors can significantly influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides, when used alone, can lead to high levels of racemization.
-
Additives: The use of racemization-suppressing additives is highly recommended, especially when using carbodiimide-based coupling reagents.[2][3]
-
Base: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction from the oxazolone intermediate.[2]
-
Solvent: The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine nucleophile can increase the opportunity for oxazolone formation and subsequent racemization.
Troubleshooting Guide: High Racemization Observed
If you are experiencing high levels of racemization during the coupling of this compound, consider the following troubleshooting steps:
1. Review Your Coupling Reagent and Additives:
-
Issue: Use of a carbodiimide (B86325) (e.g., DCC, DIC, EDC) without an appropriate additive.
-
Solution: Always use a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3] These additives react with the activated acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
2. Evaluate the Base Used:
-
Issue: Use of a strong and sterically unhindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine can be beneficial due to its significant steric bulk, which reduces its ability to act as a proton abstractor.[2]
3. Optimize Reaction Temperature:
-
Issue: Performing the coupling reaction at elevated temperatures.
-
Solution: Conduct the coupling at a lower temperature. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy to minimize racemization while ensuring the reaction proceeds to completion.
4. Modify the Solvent System:
-
Issue: Using a highly polar solvent which may favor the formation of the oxazolone intermediate.
-
Solution: While polar aprotic solvents like DMF and NMP are common in peptide synthesis, for problematic couplings, consider using a less polar solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), or a mixture of solvents.
5. Minimize Pre-activation Time:
-
Issue: Long pre-activation times before the amine component is introduced.
-
Solution: Adopt an in situ activation protocol where the coupling reagent is added to a mixture of the this compound, the amine component, and the additive. If pre-activation is necessary, keep it as short as possible.
Data Presentation
The following tables provide a qualitative summary of the expected impact of different reagents and conditions on the level of racemization during the coupling of N-acylamino acids.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Expected Racemization Level |
| DIC | None | High |
| DIC | HOBt | Low |
| DIC | OxymaPure | Very Low |
| HBTU | - | Low |
| HATU | - | Very Low |
Note: This table provides a general trend. Actual racemization levels can vary based on specific substrates and reaction conditions.
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | General Racemization Tendency |
| Triethylamine (TEA) | Low | ~10.7 | High |
| Diisopropylethylamine (DIEA) | High | ~11.0 | Moderate |
| N-Methylmorpholine (NMM) | Medium | ~7.4 | Low |
| 2,4,6-Collidine | High | ~7.4 | Very Low |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
This protocol outlines a standard procedure for coupling this compound with a C-terminal protected amino acid or peptide to minimize racemization.
Materials:
-
This compound (1.0 eq)
-
Amino acid or peptide ester hydrochloride (1.0 eq)
-
OxymaPure (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.0 eq for neutralizing the hydrochloride salt, and an additional 1.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid or peptide ester hydrochloride in the chosen solvent.
-
Add N-Methylmorpholine (1.0 eq) and stir for 5 minutes at room temperature.
-
Add this compound and OxymaPure to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylcarbodiimide (DIC) dropwise to the cooled solution.
-
Add the remaining N-Methylmorpholine (1.0 eq).
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol describes a general method to determine the extent of racemization in the coupling product.
Materials:
-
Crude coupling reaction mixture
-
Authentic samples of the desired L,L-dipeptide and the L,D-diastereomer (if available)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol)
Procedure:
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with the mobile phase.
-
Method Development: Develop a chiral HPLC method that can resolve the desired L,L-dipeptide from the undesired L,D-diastereomer. This typically involves screening different mobile phase compositions (e.g., varying ratios of hexane and isopropanol).
-
Analysis: Inject the diluted crude sample onto the chiral HPLC column.
-
Peak Identification: Identify the peaks corresponding to the L,L and L,D diastereomers. If authentic standards are not available, the major peak is generally assumed to be the desired L,L product.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(L,D) / (Area(L,L) + Area(L,D))] x 100
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
Common impurities in commercial N-Formylglycine Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial N-Formylglycine Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in commercial this compound?
A1: While commercial this compound is typically of high purity (often >98.0%), trace amounts of impurities may be present. These can originate from the synthesis process, storage, or degradation. The most common impurities are related to the starting materials, byproducts, or side reactions during manufacturing.
Q2: What are the potential sources of these impurities?
A2: The primary source of impurities is the synthetic route used for production. A common method is the formylation of glycine (B1666218) ethyl ester.[1] Impurities can therefore include:
-
Unreacted Starting Materials: Residual amounts of glycine ethyl ester and the formylating agent (e.g., formic acid, ammonium (B1175870) formate) may remain.
-
Reaction Byproducts: Water and other small molecules can be generated during the reaction.
-
Side-Reaction Products: A potential side reaction is the dehydration of this compound to form ethyl isocyanoacetate.[1]
-
Degradation Products: Improper storage conditions (e.g., exposure to moisture or high temperatures) can lead to hydrolysis of the ester or formyl group.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., acetonitrile, ethanol) may be present.
Q3: How can these impurities affect my experiments?
A3: The impact of impurities depends on their identity and concentration. For example:
-
Unreacted glycine ethyl ester could participate in subsequent reactions, leading to unintended byproducts in peptide synthesis.
-
Ethyl isocyanoacetate is a reactive compound that could lead to unexpected side reactions.[1]
-
Even small amounts of impurities can interfere with analytical techniques, appearing as extra peaks in chromatograms or signals in NMR spectra.
Troubleshooting Guide
Problem: I see an unexpected peak in my Gas Chromatography (GC) analysis of this compound.
-
Possible Cause 1: Residual Starting Material.
-
Troubleshooting Step: Compare the retention time of the unknown peak with that of a glycine ethyl ester standard.
-
-
Possible Cause 2: Presence of a Side-Reaction Product.
-
Troubleshooting Step: The most likely side-product is ethyl isocyanoacetate. If you have access to a GC-MS, check for a mass corresponding to this compound.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure proper cleaning of your GC injection port and column to rule out carryover from previous analyses. Run a blank solvent injection.
-
Problem: My peptide synthesis reaction using this compound is giving a low yield or unexpected byproducts.
-
Possible Cause 1: Purity of the Reagent.
-
Troubleshooting Step: Verify the purity of your this compound lot using a suitable analytical method like GC or HPLC (see Experimental Protocols below). If significant impurities are detected, consider repurifying the reagent or using a new batch.
-
-
Possible Cause 2: Presence of Reactive Impurities.
-
Troubleshooting Step: Impurities such as unreacted glycine ethyl ester could compete in the coupling reaction. The presence of ethyl isocyanoacetate could also lead to undesired products. Analyzing the crude reaction mixture by LC-MS may help identify the nature of the byproducts.
-
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Likely Source | Typical Purity Specification |
| Glycine Ethyl Ester | C₄H₉NO₂ | Unreacted starting material | < 0.5% |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | Dehydration side-reaction | < 0.2% |
| N-Formylglycine | C₃H₅NO₃ | Hydrolysis of the ester | < 0.1% |
| Glycine | C₂H₅NO₂ | Hydrolysis of the ester and formyl group | < 0.1% |
| Residual Solvents (e.g., Acetonitrile) | CH₃CN | Synthesis and purification | Varies by solvent; typically < 0.1% |
Note: The "Typical Purity Specification" values are estimates for a high-purity grade product and may vary between suppliers. Always refer to the certificate of analysis for your specific lot.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and identify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To detect non-volatile impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Injection Volume: 10 µL.
-
Data Analysis: Analyze the chromatogram for peaks other than the main product peak.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Formylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete formylation reactions. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My formylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in formylation reactions is a common problem that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Inactive or Decomposed Reagents: The formylating agent and any catalysts used are often sensitive to moisture and air. For instance, the Vilsmeier reagent, used in the Vilsmeier-Haack reaction, is moisture-sensitive and can decompose if not prepared under anhydrous conditions.[1]
-
Insufficiently Reactive Substrate: Formylation reactions are electrophilic aromatic substitutions and are most effective on electron-rich aromatic or heteroaromatic compounds.[4][5] Substrates with electron-withdrawing groups will be deactivated and may not react efficiently.[2]
-
Solution: If possible, consider modifying the substrate to include a stronger electron-donating group to enhance its reactivity.[6] Alternatively, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary, but this also increases the risk of side reactions.[1][7]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, elevated temperatures can lead to decomposition of reactants or products.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[6][8] For highly exothermic reactions, maintaining a low temperature (e.g., 0 °C) is often critical to prevent side reactions.[8]
-
-
Improper Stoichiometry: The molar ratio of the formylating agent to the substrate is a critical parameter. An insufficient amount of the formylating agent will lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry of your reagents. For reactions like the Vilsmeier-Haack, a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.[6]
-
-
Poor Solvent Choice: The solvent can influence the reaction rate and the solubility of the reagents.[6]
-
Solution: Common solvents for formylation reactions include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF).[6] The choice of solvent can be critical, and literature precedents for similar substrates should be consulted.
-
Issue 2: Formation of Multiple Products (Over-Formylation)
Question: My reaction is producing significant amounts of di- or even tri-formylated products instead of the desired mono-formylated product. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a frequent challenge, particularly with highly activated aromatic or heteroaromatic substrates.[6][8] The high electron density of the substrate makes it susceptible to multiple electrophilic additions.[8]
Strategies to Enhance Mono-selectivity:
-
Control Stoichiometry: This is the most critical factor in preventing over-formylation. Using a large excess of the formylating reagent will almost certainly lead to multiple additions.[8]
-
Lower Reaction Temperature: Formylation reactions can be exothermic.[8]
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of subsequent formylations, thereby favoring the mono-formylated product.[8]
-
-
Monitor Reaction Progress:
-
Order of Addition:
-
Solution: Consider adding the formylating agent dropwise to a solution of the substrate. Adding the substrate to the formylating agent can lead to localized high concentrations of the reagent, promoting multiple additions.[6]
-
Data on Stoichiometry and Temperature Effects in Vilsmeier-Haack Formylation:
The following table illustrates the effect of Vilsmeier reagent stoichiometry and reaction temperature on the product distribution for the formylation of a highly activated phenol (B47542).
| Equivalents of Vilsmeier Reagent | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1.5 | 80 | 45 | 50 |
| 1.1 | 25 | 75 | 20 |
| 1.0 | 0 | >90 | <5 |
Data is generalized from typical experimental observations.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my sterically hindered phenol?
A1: The choice of method depends on the specific structure of your phenol.[7]
-
Reimer-Tiemann Reaction: Often a first choice for ortho-formylation, but it can suffer from low yields with highly substituted phenols.[7]
-
Duff Reaction: A good alternative that strongly favors ortho-formylation, though it is known for being generally inefficient.[7][9] Using trifluoroacetic acid (TFA) as the solvent can sometimes improve yields.[7]
-
Vilsmeier-Haack Reaction: This method uses a weaker electrophile and is typically effective only for highly electron-rich aromatic compounds. It may be unsuitable for phenols that are not sufficiently activated or are severely hindered.[5][7]
Q2: I am observing a chlorinated byproduct in my Vilsmeier-Haack reaction. What is the cause and how can I prevent it?
A2: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[6]
-
Prevention:
-
Use alternative reagents: Consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent, as this can sometimes reduce chlorination.
-
Control temperature: Lowering the reaction temperature may help to minimize this side reaction.[6]
-
Q3: My Duff reaction has a very low yield. How can this be improved?
A3: The Duff reaction is notoriously low-yielding.[7][10] Several factors can be optimized:
-
Acid Choice: Using trifluoroacetic acid (TFA) as the solvent instead of glycerol/boric acid or acetic acid can sometimes improve yields.[7]
-
Temperature and Time: The reaction typically requires heating. Monitor the reaction by TLC to find the optimal balance between conversion and potential decomposition at higher temperatures.[7]
-
Stoichiometry: Carefully control the ratio of hexamethylenetetramine (HMTA) to the phenol to minimize di-formylation, which can be a competing reaction.[11]
Q4: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?
A4: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[11] The ortho-selectivity is attributed to the interaction between the dichlorocarbene (B158193) intermediate and the phenoxide ion.[11] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by the reaction conditions. The presence of a positive counterion from the base can favor the ortho product.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Phenol
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 2.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]
-
Substrate Addition: Dissolve the electron-rich phenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.[8]
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing sodium acetate (B1210297) (5.0 eq.). Stir vigorously for 1 hour until a precipitate forms.[8]
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.[8]
General Protocol for the Duff Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).[11]
-
Reaction: Heat the reaction mixture to 70°C and stir. Monitor the reaction by HPLC or TLC. The reaction is typically complete within 30 minutes to a few hours.[11]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with brine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-Formylglycine Ethyl Ester Synthesis
Welcome to the technical support center for the synthesis of N-Formylglycine Ethyl Ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several methods are available for the synthesis of this compound. The most common approaches involve the N-formylation of glycine (B1666218) ethyl ester hydrochloride using various formylating agents. Key methods include reaction with:
-
Methyl formate (B1220265) and a base like triethylamine (B128534).[1]
-
Ethyl formate and a base such as potassium carbonate.
-
Ammonium (B1175870) formate in a suitable solvent.[2]
-
Formamide (B127407) at elevated temperatures.[3]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (glycine ethyl ester hydrochloride) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the critical parameters that influence the reaction time and yield?
A3: The primary factors influencing reaction time and yield are:
-
Temperature: Most methods require heating or reflux to proceed at a reasonable rate.
-
Choice of Formylating Agent and Base: The reactivity of the formylating agent and the strength of the base can significantly impact the reaction kinetics.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction temperature (if refluxing). Anhydrous solvents are often preferred to prevent hydrolysis of the ester and formylating agent.[2]
-
Stoichiometry of Reactants: The molar ratios of the reactants, particularly the formylating agent and the base, are crucial for driving the reaction to completion.
Q4: Are there any known side reactions or common impurities?
A4: Potential side reactions include the hydrolysis of the ethyl ester group if water is present in the reaction mixture. Incomplete formylation will result in residual starting material. The use of a large excess of the formylating agent or harsh reaction conditions might lead to the formation of undesired byproducts. Purification steps, such as distillation or column chromatography, are often necessary to remove these impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction using TLC until the starting material is consumed.- Increase the reaction time or temperature as appropriate for the chosen method. |
| Ineffective Base | - Ensure the base is of good quality and used in the correct stoichiometric amount.- For reactions with triethylamine, ensure it is dry. For solid bases like potassium carbonate, ensure it is finely powdered and anhydrous. |
| Presence of Moisture | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Suboptimal Temperature | - Verify the reaction temperature. For reflux conditions, ensure a steady boil is maintained. |
| Poor Quality Reagents | - Use reagents from a reliable source and check their purity. Glycine ethyl ester hydrochloride should be dry and free-flowing. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Purify the crude product using vacuum distillation or column chromatography. |
| Hydrolysis of the Ester | - Maintain anhydrous conditions throughout the synthesis and workup. |
| Side Products from Formylating Agent | - Use the recommended stoichiometry for the formylating agent.- Purify the product thoroughly after the reaction. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the reaction conditions for different methods of synthesizing this compound, providing a basis for selecting an appropriate protocol.
| Method | Formylating Agent | Base | Solvent | Reaction Time | Temperature | Reported Yield |
| Method A | Methyl Formate | Triethylamine | Methyl Formate | 20 hours | Reflux | 79-94%[1] |
| Method B | Ammonium Formate | - | Acetonitrile (dry) | Not Specified | Reflux | ~91%[2] |
| Method C | Formamide | - | Not specified | 2.5 hours | 109°C (Reflux) | ~85%[3] |
| Method D (Analogous) | Ethyl Formate | Potassium Carbonate | Ethanol | Overnight | Room Temp. | ~85% |
Experimental Protocols
Method A: Synthesis using Methyl Formate and Triethylamine[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend glycine ethyl ester hydrochloride (0.495 mol) in methyl formate (250 ml).
-
Addition of Base: While stirring, add triethylamine (0.544 mol).
-
Reaction: Heat the mixture to reflux and maintain for 20 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the resulting oil by vacuum distillation to obtain this compound.
Method B: Synthesis using Ammonium Formate[2]
-
Reaction Setup: In a round-bottomed flask, combine glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile.
-
Reaction: Heat the mixture at reflux. The specific reaction time may need to be determined by monitoring the reaction progress via TLC.
-
Workup and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques, which may include filtration, extraction, and distillation.
Method C: Synthesis using Formamide[3]
-
Reaction Setup: In a suitable reaction vessel, heat a mixture containing the starting amino acid ester hydrochloride.
-
Addition of Formamide: Slowly add formamide (2.6 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux at 109°C for 2.5 hours.
-
Workup:
-
Cool the mixture to 60°C and add water.
-
Separate the organic phase.
-
Wash the organic phase with an aqueous sodium carbonate solution.
-
-
Purification: Isolate the final product by distillation.
Visualizations
Experimental Workflow for Synthesis Method A
Caption: Workflow for the synthesis of this compound using Method A.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Synthesis of N-Formylglycine Ethyl Ester
Welcome to the technical support center for the synthesis of N-Formylglycine Ethyl Ester. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthesis efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Reagent: Incorrect stoichiometry of starting materials. 3. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. 4. Suboptimal Reaction Temperature: The reaction may not have reached the required temperature for efficient conversion. 5. Incomplete Reaction: Insufficient reaction time. | 1. Use a fresh batch of catalyst or test the activity of the current batch on a small scale. 2. Carefully re-calculate and measure the molar ratios of your reactants. 3. Use freshly distilled solvents and ensure starting materials are pure and dry. 4. Monitor the internal reaction temperature closely. 5. Monitor the reaction progress using TLC or other analytical techniques to ensure it has gone to completion. |
| Presence of Impurities in the Final Product | 1. Side Reactions: Formation of byproducts such as di-formylated glycine (B1666218) ethyl ester. 2. Incomplete Reaction: Unreacted starting materials remain. 3. Hydrolysis: The ester group may be hydrolyzed to the corresponding carboxylic acid during workup if aqueous or acidic/basic conditions are too harsh. | 1. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. 2. Ensure the reaction goes to completion by monitoring its progress. 3. Use neutral or mild workup conditions. Wash with saturated sodium bicarbonate solution to neutralize any acid. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: this compound is often isolated as an oil, which can be difficult to handle. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup. 3. Co-distillation with Solvent: The product may co-distill with the solvent during rotary evaporation. | 1. If distillation is challenging, consider column chromatography for purification. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Use a lower bath temperature and higher vacuum during solvent removal. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of reagents may have varying purity. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Standardize the source and purity of all reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
A1: Common catalysts include acid catalysts, such as formic acid itself when used in excess, and heterogeneous catalysts. Other methods may not require a traditional catalyst, instead relying on the reactivity of the formylating agent.
Q2: Which formylating agent is most suitable for this synthesis?
A2: Several formylating agents can be used, including formic acid, ethyl formate (B1220265), and ammonium (B1175870) formate. The choice depends on the desired reaction conditions, cost, and environmental considerations. Formic acid is a common and cost-effective choice. Ethyl formate can also be used, sometimes acting as both the solvent and the formylating agent. Ammonium formate is a good option for a milder, more environmentally friendly process.
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions vary depending on the chosen catalyst and formylating agent. Temperatures can range from room temperature to reflux. Solvents commonly used include acetonitrile (B52724), toluene, or an excess of the formylating agent like ethyl formate. It is often beneficial to remove water as it forms, for example, by using a Dean-Stark trap when reacting with formic acid in toluene.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting material (glycine ethyl ester) should diminish and a new spot for the product (this compound) should appear.
Q5: What is a potential side reaction to be aware of?
A5: A potential side reaction is the formation of a di-formylated product, where a second formyl group is added. While less common with primary amines like glycine ethyl ester, it is a possibility under harsh conditions. Another significant side reaction is the hydrolysis of the ethyl ester group to a carboxylic acid if water is present, especially under acidic or basic conditions.
Data Presentation: Catalyst Performance in N-Formylation
The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound and related N-formylated amino acid esters.
| Catalyst/Method | Formylating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Ammonium Formate | Glycine ethyl ester hydrochloride | Dry Acetonitrile | Reflux | Not Specified | ~91 | |
| Triethylamine (B128534) (base) | Methyl Formate | Glycine ethyl ester hydrochloride | Methyl Formate | Reflux | 20 | 79-94 | [1] |
| Potassium Carbonate (base) | Ethyl Formate | Ethyl sarcosinate hydrochloride | Ethanol | Room Temp | Overnight | 85 | [2] |
| None | 85% Formic Acid | Leucine methyl ester | Toluene | Reflux | 4-9 | High (not specified) | [3] |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Formate
This protocol is adapted from a method described as environmentally friendly and high-yielding.
Materials:
-
Glycine ethyl ester hydrochloride
-
Ammonium formate
-
Dry Acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add glycine ethyl ester hydrochloride (1 equivalent) and ammonium formate (1.2 equivalents).
-
Add dry acetonitrile to the flask.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Methyl Formate and Triethylamine
This protocol is based on a procedure from Organic Syntheses.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Methyl formate
-
Triethylamine
Procedure:
-
To a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, add glycine ethyl ester hydrochloride (1 equivalent) and methyl formate.
-
Heat the suspension to reflux with stirring.
-
Slowly add triethylamine (1.1 equivalents) from the dropping funnel.
-
Continue to stir and heat the mixture under reflux for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate on a rotary evaporator.
-
Distill the remaining oil under reduced pressure to yield pure this compound.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of N-formylation of glycine ethyl ester with formic acid.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Reaction Mixtures Containing N-Formylglycine Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted N-Formylglycine Ethyl Ester from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction to modify this compound is complete, but I still have a significant amount of starting material. What is the first step to purify my product?
A1: The first step is to determine the polarity difference between your desired product and the unreacted this compound. This is most commonly and effectively done using Thin Layer Chromatography (TLC). By visualizing the spots of your reaction mixture, the starting material, and your product (if a pure sample is available) on a TLC plate under a UV lamp or with an appropriate stain, you can determine the relative retention factors (Rf). This information will guide the selection of the most suitable purification technique.
Q2: What are the main methods for removing unreacted this compound?
A2: The primary methods for removing unreacted this compound are:
-
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective if there is a discernible difference in polarity between your product and the starting material.
-
Recrystallization: This method is suitable if your desired product is a solid and has different solubility properties compared to the starting material in a particular solvent or solvent system.
-
Liquid-Liquid Extraction: This technique can be employed if your product has acidic or basic functional groups, allowing for its separation from the neutral this compound by partitioning between aqueous and organic phases at different pH values.
Q3: this compound is soluble in many common organic solvents. How does this affect my purification strategy?
A3: The high solubility of this compound in common organic solvents like ethyl acetate (B1210297), dichloromethane, and methanol (B129727) means that simple precipitation is unlikely to be an effective purification method.[1][2][3] You will need to rely on techniques that exploit differences in polarity or solubility under specific conditions, such as column chromatography or recrystallization from a carefully chosen solvent system.
Troubleshooting Guides
Issue 1: Unreacted this compound and Product have Similar Polarities on TLC
Problem: After running a TLC, the spots for the unreacted this compound and the desired product are very close together or overlapping, making separation by standard column chromatography challenging.
Possible Solutions:
-
Optimize the TLC Solvent System:
-
Experiment with different solvent mixtures. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Systematically vary the ratio of these solvents to maximize the separation between the spots.
-
Consider adding a small amount of a third solvent with a different polarity (e.g., methanol or triethylamine (B128534) if your compound is basic) to improve separation.
-
-
Consider a Different Chromatography Technique:
-
Reversed-Phase Chromatography: If normal-phase chromatography (using silica (B1680970) gel) does not provide adequate separation, reversed-phase chromatography (using a C18-functionalized silica) may be effective. In this technique, the elution order is reversed, with more polar compounds eluting first.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and can be an alternative when normal and reversed-phase methods fail.[1]
-
-
Attempt Recrystallization:
-
Even if the polarities are similar, the solubility properties of your product and the starting material might be sufficiently different to allow for separation by recrystallization. This is particularly useful if your product is a solid.
-
Issue 2: The Product is an Oil and Cannot be Recrystallized
Problem: The desired product is an oil, which precludes the use of recrystallization as a purification method.
Possible Solutions:
-
Optimize Column Chromatography:
-
If you have an oil, column chromatography is the most likely method for successful purification. Focus on finding a solvent system that provides good separation on TLC.
-
Flash Chromatography: This technique, which uses pressure to force the solvent through the column, can provide better resolution and is faster than gravity chromatography.
-
-
Chemical Derivatization:
-
In some cases, it may be possible to temporarily convert your oily product into a solid derivative that can be easily recrystallized. After purification, the derivative can be converted back to the desired product. This is a more advanced technique and should be considered when other methods have failed.
-
-
Distillation:
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
This protocol is suitable when the desired product is less polar than this compound.
1. Determine the Optimal Solvent System using TLC:
- Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
- Spot your crude reaction mixture on TLC plates and develop them in the prepared chambers.
- The ideal solvent system will give a good separation between the spot for your product and the spot for this compound, with the product having a higher Rf value. Aim for an Rf of 0.2-0.4 for the desired compound.
2. Prepare and Run the Column:
- Select a column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the chosen solvent system and carefully pack the column.
- Dissolve your crude product in a minimal amount of the solvent system and load it onto the top of the silica gel.
- Begin eluting the column with the solvent system, collecting fractions in test tubes.
3. Analyze the Fractions:
- Spot each fraction on a TLC plate to determine which fractions contain your purified product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Quantitative Data Example:
| Compound | TLC Rf (7:3 Hexane:Ethyl Acetate) | Elution Order |
| Desired Product (Less Polar) | 0.45 | 1 |
| This compound | 0.20 | 2 |
Protocol 2: Purification by Recrystallization
This protocol is suitable when the desired product is a solid with different solubility from this compound.
1. Select a Suitable Solvent:
- The ideal recrystallization solvent should dissolve your crude product at an elevated temperature but not at room temperature or below. The impurities (in this case, unreacted this compound) should either be very soluble or insoluble at all temperatures.
- Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find a suitable one. A good rule of thumb is to use a solvent with a similar functional group to your compound.[6]
2. Perform the Recrystallization:
- Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
- If there are any insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
- Dry the crystals in a vacuum oven.
Quantitative Data Example:
| Compound | Solubility in Hot Ethanol | Solubility in Cold Ethanol |
| Desired Product | High | Low |
| This compound | High | High |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: N-Formylglycine Ethyl Ester Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Formylglycine Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways, both involving hydrolysis:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under basic conditions (saponification) or acidic conditions, yielding N-Formylglycine and ethanol.[1][2][3]
-
Amide (N-Formyl) Hydrolysis: The N-formyl group can be cleaved under acidic conditions to yield Glycine Ethyl Ester and formic acid.[4][5][6]
Under certain conditions, both hydrolysis reactions can occur, leading to the final degradation products of glycine, ethanol, and formic acid.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products, depending on the reaction conditions, are:
-
N-Formylglycine
-
Glycine Ethyl Ester
-
Glycine
-
Ethanol
-
Formic Acid
Q3: Which analytical techniques are suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are highly suitable for monitoring the degradation of this compound and identifying its degradation products.[7][8] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[9][10][11]
Q4: Is this compound susceptible to enzymatic degradation?
A4: While specific enzymatic degradation studies on this compound are not widely reported, the ester and amide bonds are principal targets for various hydrolase enzymes, such as esterases and amidases. Therefore, enzymatic degradation in biological systems is a plausible pathway.[12][13]
Degradation Pathways Overview
The degradation of this compound can proceed through two distinct hydrolytic pathways, primarily influenced by the pH of the environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | Reaction conditions are too mild (temperature too low, pH neutral, insufficient reaction time). | - Increase the temperature. - For acidic hydrolysis, use a stronger acid or increase its concentration. - For basic hydrolysis, use a stronger base or increase its concentration. - Extend the reaction time and monitor periodically. |
| Incomplete reaction | - Insufficient amount of acid or base catalyst. - Reaction has reached equilibrium (in the case of acidic ester hydrolysis).[2] | - Add more catalyst. - For acidic ester hydrolysis, remove one of the products (e.g., ethanol) by distillation if feasible to shift the equilibrium. |
| Formation of unexpected byproducts | - Side reactions occurring due to harsh conditions (e.g., high temperature or extreme pH). - Contaminants in the starting material or solvents. | - Optimize reaction conditions by running a matrix of temperatures and catalyst concentrations. - Use purified starting materials and high-purity solvents. - Analyze byproducts by LCMS or NMR to understand their structure and formation mechanism. |
| Difficulty in monitoring the reaction by TLC | - Starting material and products have similar polarities, resulting in poor separation. - Compounds are not UV active. | - Use a different solvent system for TLC to improve separation. - Use a visualization stain (e.g., potassium permanganate (B83412) or vanillin) if the compounds are not UV active.[11] |
| Irreproducible results | - Inaccurate measurement of reagents. - Fluctuation in reaction temperature. - Inconsistent sample work-up procedure. | - Ensure accurate measurement of all reagents and solvents. - Use a temperature-controlled reaction setup. - Standardize the work-up procedure for all experiments. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure for studying the degradation of this compound under acidic conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
HPLC or LCMS system
Procedure:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if needed for solubility).
-
Add 1 M HCl to the solution to initiate the hydrolysis.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70°C) with stirring.
-
At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a saturated solution of sodium bicarbonate.
-
Extract the aliquot with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the sample by HPLC or LCMS to quantify the remaining this compound and identify the degradation products.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol provides a general method for studying the degradation under basic conditions.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
Reaction vessel with a magnetic stirrer
-
HPLC or LCMS system
Procedure:
-
Dissolve a known concentration of this compound in a mixture of methanol and water.
-
Add 1 M NaOH to the solution to initiate saponification.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
At specific time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the base with 1 M HCl.
-
Analyze the sample directly by HPLC or LCMS.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a degradation study to illustrate expected trends. Actual results will vary based on experimental conditions.
| Time (hours) | This compound (%) | N-Formylglycine (%) (Basic Hydrolysis) | Glycine Ethyl Ester (%) (Acidic Hydrolysis) | Glycine (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 85 | 12 | 3 | <1 |
| 4 | 50 | 45 | 15 | 5 |
| 8 | 20 | 70 | 30 | 10 |
| 24 | <5 | >90 | 50 | 25 |
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. US4851563A - Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid - Google Patents [patents.google.com]
- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 6. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. organic chemistry - Monitoring reaction progress? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues with N-Formylglycine Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Formylglycine Ethyl Ester during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound is not dissolving in the selected solvent. | The solvent may not be appropriate for the compound's polarity. | This compound is generally soluble in common organic solvents. If dissolution is an issue, consider switching to a more polar organic solvent such as DMF or DMSO. Gentle heating and sonication can also aid in dissolution. |
| The compound precipitates out of solution when another reagent is added. | The addition of the second reagent has altered the polarity of the solvent system, reducing the solubility of this compound. | Before adding the next reagent, ensure that this compound is fully dissolved. Consider adding the second reagent slowly and with vigorous stirring to maintain a homogeneous solution. Alternatively, using a co-solvent system may help to maintain solubility throughout the reaction. |
| The reaction is sluggish or incomplete, suggesting poor solubility. | Although the compound appears to be dissolved, its concentration in the solution may be too low for an efficient reaction rate. | Try increasing the volume of the solvent to ensure complete dissolution. If this is not feasible, a solvent with higher solubilizing power for this compound should be considered. Performing the reaction at a slightly elevated temperature can also increase solubility and reaction rate, provided the reactants and products are stable at that temperature. |
| An oily layer forms in the reaction mixture. | This compound may be immiscible with the solvent system at the current temperature or concentration. | Ensure that anhydrous conditions are maintained if the reaction is sensitive to water, as moisture can affect solubility. The use of a co-solvent that is miscible with both the primary solvent and the compound can resolve the issue of immiscibility. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on its chemical structure, polar aprotic solvents such as Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are good starting points. Alcohols like methanol (B129727) and ethanol (B145695) are also viable options.
Q3: How can I improve the dissolution of this compound if it dissolves slowly?
A3: To enhance the rate of dissolution, you can employ the following techniques:
-
Heating: Gently warming the solvent can increase the solubility of the compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and accelerate the dissolution process.
-
Vigorous Stirring: Continuous and energetic stirring ensures better interaction between the solvent and the solute.
Q4: Can I use a co-solvent system to dissolve this compound?
A4: Yes, using a co-solvent system is a common and effective strategy. If the compound is not sufficiently soluble in a non-polar solvent required for a reaction, adding a small amount of a miscible polar solvent in which the compound is highly soluble (e.g., DMF or DMSO) can significantly improve its overall solubility.
Q5: What should I do if this compound precipitates during a reaction?
A5: Precipitate formation during a reaction can indicate that the solubility limit has been exceeded, possibly due to a change in temperature or the composition of the solvent mixture. To address this, you can try to:
-
Increase the reaction temperature if the protocol allows.
-
Add more of the primary solvent or a co-solvent to increase the total solvent volume.
-
Ensure that all reactants are added slowly and with efficient stirring to prevent localized high concentrations.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Commonly used in organic synthesis involving this compound. |
| Dimethylformamide (DMF) | Soluble | A good choice for reactions requiring a polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent that can be used. |
| Ethanol | Soluble | A polar protic solvent option. |
| Methanol | Soluble | Similar to ethanol, can be a suitable solvent. |
| Acetone | Soluble | A common laboratory solvent that should effectively dissolve the compound. |
| Ethyl Acetate | Soluble | A moderately polar solvent where solubility is expected. |
| Water | Sparingly Soluble | As an organic ester, it is expected to have low solubility in water. |
Note: The information in this table is based on general chemical principles and qualitative descriptions from chemical suppliers, as specific quantitative solubility data is not widely published.
Experimental Protocols
Detailed Methodology: Synthesis of Ethyl Isocyanoacetate
This protocol describes the use of this compound as a starting material for the synthesis of Ethyl Isocyanoacetate.
Materials:
-
This compound
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sodium carbonate
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet
-
Ice-salt bath and ice-water bath
Procedure:
-
Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel with a nitrogen inlet, combine 65.5 g (0.500 mole) of this compound, 125.0 g (1.234 moles) of triethylamine, and 500 mL of anhydrous dichloromethane.
-
Inert Atmosphere: Flush the apparatus with nitrogen gas.
-
Cooling: Stir the resulting solution and cool it to between 0°C and -2°C using an ice-salt bath.
-
Addition of POCl₃: Add 76.5 g (0.498 mole) of phosphorus oxychloride dropwise over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Stir the mixture at 0°C for an additional hour. The mixture will turn a reddish-brown color.
-
Work-up Preparation: Replace the ice-salt bath with an ice-water bath. Continue stirring while preparing a solution of 100 g of anhydrous sodium carbonate in 400 mL of water.
-
Quenching: Slowly add the sodium carbonate solution to the reaction mixture.
-
Extraction: After stirring for 30 minutes, add water to bring the aqueous layer volume to 1 liter. Separate the aqueous layer and extract it twice with 250 mL portions of dichloromethane.
-
Washing and Drying: Combine the dichloromethane solutions, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Isolation: Evaporate the solvent under reduced pressure. Distill the remaining brown oil to obtain ethyl isocyanoacetate.
Mandatory Visualization
Caption: Workflow for the synthesis of Ethyl Isocyanoacetate.
References
Technical Support Center: N-Formylglycine Ethyl Ester Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the work-up procedures for reactions involving N-Formylglycine Ethyl Ester.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The formylation of glycine (B1666218) ethyl ester hydrochloride is a reflux-dependent reaction and requires adequate time for completion.[1]
-
Solution: Ensure the reaction is refluxed for the recommended duration (e.g., 20 hours) and that the heating source maintains a consistent and appropriate temperature.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
-
-
Suboptimal Reagent Quality:
-
Cause: Use of wet solvents or reagents can interfere with the reaction. For instance, moisture can lead to the hydrolysis of the starting materials or the product.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity. Triethylamine (B128534), for example, should be dry.
-
-
Losses During Work-up:
-
Cause: Product may be lost during filtration, extraction, or distillation.
-
Solution:
-
Filtration: Ensure complete transfer of the reaction mixture and wash the filter cake (triethylamine hydrochloride) with a small amount of the reaction solvent to recover any trapped product.
-
Extraction: If an extractive work-up is performed, ensure the correct solvent polarity and perform multiple extractions to maximize recovery.
-
Distillation: Distill under a high vacuum to avoid high temperatures that could lead to decomposition. Ensure the distillation apparatus is properly set up to minimize losses.
-
-
Issue 2: Impure Product After Work-up
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities can be unreacted starting materials, byproducts, or substances introduced during the work-up.
-
Presence of Triethylamine Hydrochloride:
-
Cause: Incomplete removal during filtration.
-
Solution: Ensure the triethylamine hydrochloride is thoroughly filtered. Washing the filtrate with a minimal amount of cold solvent can help remove any remaining salt without significantly dissolving the product.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Solution: Optimize reaction conditions as mentioned in "Issue 1". If starting materials persist, purification by fractional distillation under reduced pressure is effective.[1]
-
-
Hydrolysis Byproducts:
-
Cause: Exposure to water during the work-up can lead to the hydrolysis of the ester to N-formylglycine or the formyl group to glycine ethyl ester.
-
Solution: Use anhydrous solvents and avoid prolonged exposure to aqueous solutions during any washing steps. If hydrolysis occurs, purification by chromatography may be necessary, although distillation is the primary method described.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most effective and commonly cited method for purifying this compound is distillation under reduced pressure.[1] This method efficiently removes non-volatile impurities and unreacted starting materials.
Q2: What are the key physical properties of this compound?
A2: Key physical properties are summarized in the table below. These are crucial for identification and for setting up purification procedures like distillation.
| Property | Value |
| Molecular Weight | 131.13 g/mol [2][3] |
| Boiling Point | 94-97 °C at 0.05 mmHg[1] |
| 267-269 °C (lit.)[2][4] | |
| Density | 1.15 g/mL at 25 °C (lit.)[2][4] |
| Refractive Index (n20/D) | 1.453 (lit.)[2] |
Q3: Can this compound be sensitive to acidic or basic conditions during work-up?
A3: Yes, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions.[5] Prolonged contact with strong acids or bases, especially in the presence of water, should be avoided during the work-up to prevent the formation of N-formylglycine and ethanol.
Q4: How should I properly store the purified this compound?
A4: While specific storage conditions were not detailed in the provided search results for this compound itself, a related compound, ethyl isocyanoacetate, is noted to be stable for up to 6 months when stored under a nitrogen atmosphere at -20°C.[1] Given the potential for hydrolysis, it is prudent to store this compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature to minimize degradation.
Experimental Protocols
Protocol 1: Synthesis and Work-up of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
1. Reaction Setup:
- In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube, add 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 mL of methyl formate.
2. Reaction Execution:
- Stir the suspension and heat to reflux.
- Slowly add 55.0 g (0.544 mole) of triethylamine to the refluxing mixture.
- Continue to stir and heat under reflux for 20 hours.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
- Concentrate the filtrate using a rotary evaporator.
- Distill the resulting clear oil under reduced pressure (0.05 mmHg) to yield pure this compound (boiling point 94–97 °C).[1]
Visual Guides
Caption: Workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Formylating Agents: N-Formylglycine Ethyl Ester in Context
For Researchers, Scientists, and Drug Development Professionals
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, pivotal for the creation of aldehydes, formamides, and formate (B1220265) esters that serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The choice of formylating agent is a critical decision that significantly influences reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of N-Formylglycine Ethyl Ester with other common formylating agents, supported by experimental data and detailed methodologies, to aid in reagent selection for specific synthetic challenges.
Overview of Common Formylating Agents
A variety of reagents are available for formylation, each with its own advantages and limitations. Classical methods often employ harsh conditions, while modern approaches aim for milder and more selective transformations. Some of the most widely used formylating agents include formic acid, dimethylformamide (in the Vilsmeier-Haack reaction), and hexamethylenetetramine (in the Duff reaction).[1]
This compound: A Specialized Reagent
This compound is an N-formyl derivative of glycine (B1666218) ethyl ester.[2] While it can act as a formylating agent, its primary application in organic synthesis is as a building block in peptide synthesis and as an intermediate for the preparation of other valuable reagents, such as ethyl isocyanoacetate.[3][4] Its use as a general formylating agent for a wide range of substrates is not extensively documented in the literature.
The synthesis of this compound can be achieved by reacting glycine ethyl ester hydrochloride with ammonium (B1175870) formate in refluxing dry acetonitrile (B52724), a method noted for being environmentally friendly and producing high purity product without racemization.[3] Another established method involves the reaction of glycine ethyl ester hydrochloride with methyl formate and triethylamine (B128534).
Performance Comparison of Common Formylating Agents
The efficacy of a formylating agent is highly dependent on the substrate. The following tables summarize the performance of several common agents for the N-formylation of amines and the ortho-formylation of phenols.
N-Formylation of Amines
The conversion of amines to formamides is a crucial transformation. Below is a comparison of different reagents for this purpose.
| Formylating Agent/Method | Substrate | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | Benzylamine | Toluene (B28343), reflux with Dean-Stark trap, 4-9 h | 99% | [5] |
| Formic Acid | Aniline | Toluene, reflux with Dean-Stark trap, 4-9 h | 96% | [5] |
| Formic Acid / Acetic Anhydride | Primary Amines | -20 °C, <15 min | 97-100% | [6] |
| Ethyl Formate | Various Amines | Catalyst and solvent-free, 60 °C | Moderate to Excellent | [7][8] |
| Iodine-catalyzed Formic Acid | Aniline | 5 mol% I₂, 2 eq. formic acid, 70 °C, 2 h | Excellent | [6] |
Ortho-Formylation of Phenols
The introduction of a formyl group at the ortho position of a phenol (B47542) is a key step in the synthesis of many important compounds.
| Formylating Agent/Reaction | Substrate | Reaction Conditions | Yield (%) | Reference |
| Duff Reaction | 3,5-Di-tert-butylphenol | Hexamethylenetetramine, trifluoroacetic acid, reflux | Low to Moderate | [9] |
| Reimer-Tiemann Reaction | Phenol | Chloroform, NaOH, 70 °C, 3 h | Moderate | [10] |
| MgCl₂/Paraformaldehyde | 2-Bromophenol | Triethylamine, acetonitrile, reflux | 80-81% | [11] |
| Vilsmeier-Haack Reagent | Anisole | POCl₃, DMF | - | [12] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below.
Synthesis of this compound
Procedure: A 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate. The suspension is stirred and heated to reflux while 55.0 g (0.544 mole) of triethylamine is added. The mixture is stirred and heated under reflux for 20 hours, then cooled to room temperature and filtered to remove triethylamine hydrochloride. The filtrate is concentrated on a rotary evaporator, and the remaining oil is distilled under reduced pressure to yield 51.7–61.5 g (79–94%) of this compound.[13]
N-Formylation of Amines with Formic Acid
Procedure: A mixture of 1 g of the amine and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The reaction progress is monitored by TLC. After the starting material has been consumed, the reaction mixture is evaporated to give the crude N-formyl compound, which is often pure enough for subsequent steps.[5]
Ortho-Formylation of Phenols using MgCl₂ and Paraformaldehyde
Procedure: Dry paraformaldehyde (135 mmol) is added to a mixture of the phenolic derivative (20 mmol), anhydrous magnesium dichloride (30 mmol), and dry triethylamine (75 mmol) in acetonitrile (100 ml). The mixture is heated under reflux for the required reaction time. After cooling to room temperature, 5% aqueous HCl is added, and the product is extracted with ether. The combined organic extracts are dried and concentrated, and the residue is purified by flash chromatography.[14]
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanisms of several common formylation reactions.
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Caption: General workflow of the Duff reaction for phenol formylation.
Conclusion
The selection of an appropriate formylating agent is a critical parameter in the success of a synthetic strategy. While reagents like formic acid and those employed in the Vilsmeier-Haack and Reimer-Tiemann reactions offer broad utility for the N-formylation of amines and ortho-formylation of phenols, this compound serves a more specialized role, primarily as a key building block in peptide synthesis and as a precursor to other synthetic intermediates. Understanding the specific applications, reaction conditions, and performance of each formylating agent allows researchers to make informed decisions to best suit their synthetic goals.
References
- 1. Duff reaction [a.osmarks.net]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Buy this compound | 3154-51-6 [smolecule.com]
- 4. This compound | 3154-51-6 [chemicalbook.com]
- 5. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Vilsmeier haack rxn | PPTX [slideshare.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of N-Formylglycine Ethyl Ester and Ethyl Formate as Formylating Agents
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a critical transformation for producing key intermediates in pharmaceutical and fine chemical manufacturing.[1][2][3] The choice of a formylating agent is paramount, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison between two distinct formylating agents: N-Formylglycine Ethyl Ester, a specialized amino acid derivative, and Ethyl Formate (B1220265), a simple and widely used ester.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their chemical properties and performance in formylation reactions, supported by experimental data.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule, which dictate their handling, reactivity, and suitability for various reaction conditions. Ethyl formate is a highly volatile and flammable liquid with a low boiling point, whereas this compound is a more stable, combustible liquid with a significantly higher boiling point and density.[4][5][6]
| Property | This compound | Ethyl Formate |
| Molecular Formula | C₅H₉NO₃[7] | C₃H₆O₂[4] |
| Molar Mass | 131.13 g/mol [5][7] | 74.08 g/mol [4][8] |
| Appearance | - | Colorless Liquid[4][8] |
| Boiling Point | 267-269 °C[5][6] | 54.0 °C[4] |
| Melting Point | - | -80 °C[4][9] |
| Density | 1.15 g/mL at 25 °C[5][6] | 0.917 g/cm³[4] |
| Solubility | Soluble in common organic solvents[6] | 9 g/100 mL in water at 18°C; miscible with ethanol, ether[9][10] |
| Flash Point | Not Applicable | -20 °C (-4 °F)[8][10] |
| Primary Use | Peptide synthesis, organic intermediate[11] | Solvent, flavoring agent, formylating agent[4][12][13][14] |
Performance as a Formylating Agent
The primary application for comparing these two reagents is their ability to N-formylate amines, a crucial step in peptide synthesis and the creation of various biologically active compounds.[15]
This compound acts as a formylating agent in the synthesis of specific organic compounds.[11] It is particularly noted for its role as a building block in peptide synthesis and as an intermediate for preparing other reagents, such as ethyl isocyanoacetate.[6][11] Its synthesis often involves the formylation of glycine (B1666218) ethyl ester hydrochloride with ammonium (B1175870) formate, a process that itself highlights the introduction of a formyl group onto a nitrogen atom.[11]
Ethyl Formate is a more conventional and widely documented formylating agent for amines.[15][16] It is often used under catalyst- and solvent-free conditions or with biocatalysts like lipase (B570770) to achieve high efficacy under mild conditions.[17][18][19] Experimental data shows that ethyl formate can effectively formylate a variety of aromatic and aliphatic amines, with yields often ranging from good to excellent.[20] For example, in solvent-free reactions at 60°C, anilines with electron-donating groups have been formylated with yields between 83-89%.[20] However, its use can require higher temperatures and longer reaction times compared to other methods if not catalyzed.[15]
The following diagram illustrates the distinct roles and primary applications of each compound in the context of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Ethyl formate - Wikipedia [en.wikipedia.org]
- 5. N-甲酰甘氨酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 3154-51-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl formate | 109-94-4 [chemicalbook.com]
- 10. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Buy this compound | 3154-51-6 [smolecule.com]
- 12. acs.org [acs.org]
- 13. Page loading... [guidechem.com]
- 14. ETHYL FORMATE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]
- 15. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to N-Formylglycine Ethyl Ester Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and desired biological activity. N-Formylglycine ethyl ester has traditionally served as a valuable glycine (B1666218) synthon, yet a range of alternatives offers distinct advantages in various synthetic strategies. This guide provides an objective comparison of this compound with its primary alternatives, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs.
Direct Alternatives: N-Protected Glycine Ethyl Esters
The most direct alternatives to this compound are other N-protected glycine ethyl esters. These compounds share the same core structure but differ in the nature of the N-terminal protecting group, which significantly influences their chemical properties, deprotection conditions, and potential for side reactions. The most common alternatives include N-Benzyloxycarbonyl (Cbz), N-tert-Butoxycarbonyl (Boc), and N-Acetyl protected glycine ethyl esters.
Performance Comparison of N-Protected Glycine Ethyl Esters
While direct head-to-head comparative studies with quantitative data under identical conditions are scarce in the literature, we can compile representative data from various sources to illustrate the typical performance of these alternatives. The following table summarizes key performance indicators for the synthesis of a model dipeptide (e.g., Gly-Ala-OEt).
| Parameter | This compound | N-Boc-Glycine Ethyl Ester | N-Cbz-Glycine Ethyl Ester | N-Acetylglycine Ethyl Ester |
| Typical Coupling Yield | 70-85%[1] | >95%[2] | ~90%[3] | Generally lower, often used for specific applications[4] |
| Racemization Risk | Low for glycine | Very Low | Low | Low for glycine |
| Deprotection Conditions | Mildly acidic (e.g., HCl in organic solvent) or hydrazinolysis[1][5][6] | Strong acid (e.g., TFA)[7] | Catalytic hydrogenation or strong acid (HBr/AcOH) | Enzymatic or harsh acidic/basic hydrolysis |
| Solubility in Common Solvents (e.g., DMF, DCM) | Good[8] | Excellent[8] | Good | Moderate to Good |
| Key Advantages | Small protecting group, readily available. | High coupling efficiency, orthogonal to many other protecting groups.[9] | Stable protecting group, useful in solution-phase synthesis.[10] | Biologically relevant, can be used to mimic protein acetylation.[11] |
| Key Disadvantages | Potential for side reactions like formylation of other nucleophiles.[12] | Requires strong acid for removal, which can be detrimental to sensitive peptides.[7] | Requires catalytic hydrogenation which can be incompatible with certain functional groups. | Difficult to remove, limiting its general use as a protecting group. |
Alternative Methodologies: Isocyanide-Based Multicomponent Reactions (I-MCRs)
Beyond direct substitution of the glycine building block, alternative synthetic strategies can circumvent the need for traditional N-protected amino acids altogether for certain peptide bond formations. The Ugi and Passerini reactions are powerful multicomponent reactions that allow for the rapid assembly of peptide-like structures from simple precursors in a single step.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction is highly convergent and allows for the generation of diverse peptide-like molecules.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. This can be a valuable tool for the synthesis of depsipeptides and for C-terminal peptide modification.[13]
Performance Comparison: Traditional Synthesis vs. I-MCRs
| Parameter | Traditional Stepwise Synthesis (e.g., using this compound) | Ugi Four-Component Reaction | Passerini Three-Component Reaction |
| Typical Yield | Variable, dependent on coupling efficiency at each step. | Generally moderate to high (50-95%) for diverse structures. | Moderate to high (60-90%). |
| Stereocontrol | Generally well-controlled with appropriate coupling reagents. | Can be challenging; often results in racemic or diastereomeric mixtures unless chiral auxiliaries or catalysts are used.[14] | Similar challenges to the Ugi reaction regarding stereocontrol.[14] |
| Synthetic Efficiency | Linear synthesis, multiple steps of protection, coupling, and deprotection. | Highly convergent, one-pot reaction. | Highly convergent, one-pot reaction. |
| Substrate Scope | Broad, well-established for natural and unnatural amino acids. | Very broad, allows for a wide variety of inputs at each of the four positions. | Broad, particularly for the synthesis of α-acyloxy amides. |
| Key Advantages | High degree of control over the peptide sequence and stereochemistry. | Rapid access to complex and diverse peptide-like scaffolds.[14] | Efficient for the synthesis of depsipeptides and C-terminal modifications.[13][15] |
| Key Disadvantages | Time-consuming, generates significant waste from protecting groups and coupling reagents. | Control of stereochemistry can be difficult. The products are peptidomimetics, not natural peptides. | Limited to the formation of α-acyloxy amides. |
Experimental Protocols
To provide a practical comparison, the following are generalized experimental protocols for the synthesis of a model dipeptide, Gly-Ala-OEt, using N-Formylglycine and a common alternative, N-Boc-Glycine.
Protocol 1: Dipeptide Synthesis using N-Formylglycine
-
Activation of N-Formylglycine: To a solution of N-Formylglycine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add a coupling agent such as Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture for 30 minutes at 0 °C.
-
Coupling: Add L-Alanine ethyl ester hydrochloride (1.0 eq) and a base such as Diisopropylethylamine (DIEA) (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Formylglycyl-L-alanine ethyl ester.
-
Deprotection: The N-formyl group can be removed by treatment with a mild acidic solution, such as 4N HCl in an organic solvent like methyl ethyl ketone, with stirring at elevated temperatures (e.g., 50°C) for several hours.[1]
Protocol 2: Dipeptide Synthesis using N-Boc-Glycine
-
Activation of N-Boc-Glycine: To a solution of N-Boc-Glycine (1.0 eq) in anhydrous DCM at 0 °C, add a coupling agent such as DCC (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes at 0 °C.
-
Coupling: Add L-Alanine ethyl ester hydrochloride (1.0 eq) and DIEA (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Filter the dicyclohexylurea and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield N-Boc-Glycyl-L-alanine ethyl ester.
-
Deprotection: The N-Boc group is typically removed by treatment with a strong acid, such as 25-50% Trifluoroacetic acid (TFA) in DCM, for 30-60 minutes at room temperature.[16]
Visualizing the Synthetic Pathways
To better illustrate the workflows and relationships between these alternatives, the following diagrams are provided.
Caption: Comparative workflow for dipeptide synthesis using N-Formylglycine and N-Boc-Glycine.
Caption: Logical comparison of traditional stepwise synthesis versus the Ugi multicomponent reaction.
Conclusion
The selection of a glycine building block or synthetic strategy in peptide synthesis is a critical decision that impacts the overall efficiency and outcome of the process.
-
N-Boc-glycine ethyl ester often provides superior coupling yields and is a robust choice for solid-phase peptide synthesis, provided the target peptide is stable to strong acid deprotection.
-
N-Cbz-glycine ethyl ester remains a valuable tool, particularly in solution-phase synthesis, due to the stability of the Cbz group and its removal under conditions orthogonal to many other protecting groups.
-
N-Acetylglycine ethyl ester is typically reserved for specific applications where the acetyl group is a desired final modification rather than a temporary protecting group.
-
Isocyanide-based multicomponent reactions , such as the Ugi and Passerini reactions, offer a paradigm shift from the traditional stepwise approach. They provide rapid access to diverse and complex peptide-like structures, making them highly attractive for the generation of compound libraries for drug discovery. However, challenges in stereocontrol may limit their application for the synthesis of peptides with defined stereochemistry.
Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the desired peptide sequence, scale, and the presence of other functional groups. This guide provides a framework for researchers to make an informed decision based on a comparative analysis of the available alternatives to this compound.
References
- 1. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 4. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 5. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. N-Acetylglycine Cation Tautomerization Enabled by the Peptide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toc.library.ethz.ch [toc.library.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Efficacy of N-Formylglycine Ethyl Ester in Complex Peptide Synthesis: A Comparative Guide
In the intricate field of complex peptide synthesis, the choice of reagents and methodologies is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a comprehensive comparison of the utility of N-Formylglycine Ethyl Ester and other alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
This compound: A Specialized Building Block
This compound serves as a crucial building block in peptide synthesis, primarily for the introduction of a formylglycine (fGly) residue into a peptide sequence. This modification is significant as formylglycine residues are found in the active sites of some enzymes and can be used as a handle for bioconjugation.
The synthesis of this compound itself can be achieved with high efficiency. One environmentally friendly method involves the reaction of glycine (B1666218) ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265) in dry acetonitrile (B52724) at reflux, yielding the product in approximately 91% yield without racemization[1].
While not a direct coupling reagent in the same vein as HATU or HBTU, its incorporation into a peptide chain is a critical step that requires efficient coupling of the preceding amino acid. The performance of this step is dependent on the chosen coupling reagent.
Comparison with Standard Coupling Reagents
The synthesis of complex peptides, particularly those prone to aggregation or containing sterically hindered amino acids, relies heavily on the efficacy of the coupling reagent. Reagents like HATU, HBTU, and DIC/HOBt are the workhorses of modern solid-phase peptide synthesis (SPPS). Their performance can be evaluated based on yield, purity of the final peptide, and the extent of racemization.
Quantitative Comparison of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents in different contexts. It is important to note that direct comparative data for this compound as a coupling agent is not available as its primary role is different. The data below reflects the general efficacy of these reagents in challenging syntheses.
| Coupling Reagent/System | Peptide Sequence/Context | Yield (%) | Purity (%) | Racemization (%) | Reference |
| HATU | "Difficult" Acyl Carrier Protein (ACP) fragment (65-74) | - | Higher purity, fewer deletion products than HBTU | - | [2] |
| HBTU | "Difficult" Acyl Carrier Protein (ACP) fragment (65-74) | - | Lower purity, more deletion products than HATU | - | [2] |
| HATU | Z-Phg-OH + H-Pro-NH2 (racemization-prone) | - | - | 10.8 | [3] |
| HBTU | Z-Phg-OH + H-Pro-NH2 (racemization-prone) | - | - | 16.4 | [3] |
| DIC/HOBt | General Fmoc-SPPS | Generally high | Dependent on sequence | Low with HOBt | [4] |
| HCTU | Phosphorylated peptide (H-CRRKGpSQKVS-NH2) | - | Higher purity than HBTU | - | [5] |
Key Insights from Comparative Data:
-
HATU consistently demonstrates superior performance, especially in the synthesis of "difficult" sequences, providing higher purity and faster reaction times compared to HBTU[2]. It is often the reagent of choice for challenging couplings, including those involving sterically hindered amino acids[3].
-
HBTU is a highly efficient coupling reagent, though it may be slightly less effective than HATU for particularly challenging sequences[2][4].
-
DIC/HOBt is a cost-effective and widely used method that effectively suppresses racemization[4]. However, the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents, can complicate purification in solution-phase synthesis, making DIC more suitable for solid-phase synthesis where the byproduct can be easily washed away[4].
-
HCTU has emerged as a cost-effective alternative to HATU, demonstrating comparable or even superior performance in terms of purity for certain peptides[5].
Experimental Protocols
Synthesis of this compound
Method: Reaction with Ammonium Formate[1] Materials:
-
Glycine ethyl ester hydrochloride
-
Ammonium formate
-
Dry acetonitrile
Procedure:
-
Dissolve glycine ethyl ester hydrochloride and ammonium formate in dry acetonitrile.
-
Reflux the reaction mixture.
-
Monitor the reaction for completion.
-
Upon completion, isolate the product, this compound. Expected Yield: ~91% Racemization: Minimal to none reported with this method.
Solid-Phase N-Formylation of a Peptide
Method: Using Formic Acid and DCC[6] Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
Trifluoroacetic acid (TFA) based cleavage cocktail
Procedure:
-
Swell the peptidyl-resin in a suitable solvent.
-
In a separate vessel, pre-activate formic acid with DCC in diethyl ether at 0°C to form the active formylating reagent.
-
Add the formylating reagent to the resin and incubate overnight at 4°C.
-
Monitor the completion of the formylation reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly to remove excess reagents and byproducts.
-
Cleave the N-formylated peptide from the resin using a TFA-based cleavage cocktail.
-
Purify the crude peptide using reverse-phase HPLC. Expected Yield: 70-75%
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using HATU
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Resin with a free N-terminal amine
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution to activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.
Visualizing Peptide Synthesis Workflows
Logical Relationship of Coupling Reagent Choice
References
A Researcher's Guide to Validating the Purity of Synthesized N-Formylglycine Ethyl Ester
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. N-Formylglycine Ethyl Ester, a key building block in peptide synthesis and various organic reactions, is no exception.[1][2] Its purity can significantly impact the yield and success of subsequent reactions, making rigorous validation essential. This guide provides a comparative analysis of standard analytical techniques for determining the purity of this compound, offering detailed experimental protocols and data presentation to aid in selecting the most appropriate method.
Comparing Analytical Methods for Purity Determination
The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) is also a viable option, with some commercial suppliers providing purity specifications based on this technique.[3][4][5]
| Analytical Technique | Information Provided | Primary Use | Reported Purity (%) | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification of impurities with distinct proton/carbon environments. | Qualitative Analysis & Structural Elucidation | >98% (by integration) | Provides detailed structural information, can identify and quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra if multiple impurities are present. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Qualitative Analysis | N/A | High sensitivity, confirms the presence of the target compound. | Not inherently quantitative without extensive calibration, ionization suppression can be an issue. |
| HPLC (UV detector) | Quantitative purity assessment, separation of non-volatile impurities. | Quantitative Analysis | >99% | High resolution and sensitivity, suitable for a wide range of compounds, including thermally labile ones. | Requires a chromophore for UV detection, can be more time-consuming than GC. |
| Gas Chromatography (GC-FID) | Quantitative purity assessment, separation of volatile impurities. | Quantitative Analysis | ≥98.0% | High resolution for volatile compounds, Flame Ionization Detector (FID) provides a uniform response for hydrocarbons. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. |
Experimental Protocols
Below are detailed protocols for the key analytical methods used to validate the purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity by identifying and quantifying proton and carbon signals.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. For ¹H NMR, integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative purity can be calculated from the ratio of the integrals. Compare the chemical shifts with literature values.[6][7]
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical molecular weight of this compound (C₅H₉NO₃) is 131.13 g/mol .[3][8]
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the sample by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis.
-
Data Analysis: Calculate the area percent of the main peak corresponding to this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: A flowchart illustrating the key stages from synthesis to final purity validation of this compound.
Comparison with an Alternative: N-Acetylglycine Ethyl Ester
To provide context, it is useful to compare the purity validation of this compound with a structurally similar compound, N-Acetylglycine Ethyl Ester. The acetyl group in the latter makes it slightly more nonpolar, which can influence its chromatographic behavior.
| Compound | Molecular Formula | Molecular Weight | Typical HPLC Retention Time (C18) | Key NMR Signals (CDCl₃) |
| This compound | C₅H₉NO₃ | 131.13 g/mol | ~8.5 min | δ 8.2 (s, 1H, CHO), 4.2 (q, 2H, OCH₂), 4.1 (d, 2H, NCH₂), 1.3 (t, 3H, CH₃) |
| N-Acetylglycine Ethyl Ester | C₆H₁₁NO₃ | 145.16 g/mol | ~9.2 min | δ 6.0 (br s, 1H, NH), 4.2 (q, 2H, OCH₂), 4.0 (d, 2H, NCH₂), 2.1 (s, 3H, COCH₃), 1.3 (t, 3H, CH₃) |
The slightly later retention time for the acetylated analog in reverse-phase HPLC is expected due to its increased hydrophobicity. The NMR spectra are also clearly distinguishable, particularly by the presence of the formyl proton signal in this compound versus the acetyl methyl signal in N-Acetylglycine Ethyl Ester.
By employing a multi-technique approach as outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. thetruthlabs.com [thetruthlabs.com]
- 3. This compound = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. ruifuchem.com [ruifuchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(3154-51-6) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
A Comparative Study of N-Formyl Protecting Groups for Amine Functionalities
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and the development of complex pharmaceutical compounds, the strategic protection of amine functionalities is of paramount importance. The choice of a suitable N-protecting group can significantly influence the overall efficiency, yield, and purity of the final product. This guide provides an objective comparison of the N-formyl protecting group against three of the most commonly employed alternatives: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of N-Protecting Groups
The selection of an appropriate N-protecting group is fundamentally dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The orthogonality of protecting groups—the ability to deprotect one type of group without affecting others—is a cornerstone of modern multi-step synthesis.[1][2]
| Protecting Group | Abbreviation | Structure | Key Characteristics |
| Formyl | For | -CHO | Small size, economical, stable to acidic conditions.[3][4] |
| tert-Butoxycarbonyl | Boc | -C(O)OtBu | Acid-labile, stable to basic and nucleophilic conditions.[1][2] |
| Carboxybenzyl | Cbz or Z | -C(O)OCH₂Ph | Stable to acidic and basic conditions, removed by hydrogenolysis.[1][2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(O)OCH₂-Fm | Base-labile, stable to acidic conditions.[1][2] |
Comparative Performance: Stability and Deprotection
The stability of a protecting group across a range of chemical environments is a critical factor in the design of a synthetic route. The following table provides a qualitative and semi-quantitative comparison of the stability of the N-formyl group and its common alternatives.
| Condition | N-Formyl (For) | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HF) | Stable (can be cleaved under specific acidic conditions)[4][5] | Labile [1][2] | Stable | Stable[1][2] |
| Weak Acid (e.g., AcOH) | Stable | Stable | Stable | Stable |
| Strong Base (e.g., NaOH) | Labile | Stable | Stable | Labile [1][2] |
| Weak Base (e.g., Piperidine, DIEA) | Stable | Stable | Stable | Labile [1][2] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile [1][2] | Labile |
| Nucleophiles (e.g., Hydrazine) | Labile [5] | Stable | Stable | Stable |
| Oxidizing Agents | Generally Stable | Stable | Stable | Stable |
| Reducing Agents (e.g., NaBH₄) | Generally Stable | Stable | Stable | Stable |
Quantitative Data Summary: Yields and Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the introduction and removal of each protecting group. It is important to note that yields are highly substrate-dependent and the data presented here is a compilation from various sources to provide a representative overview.
Protection (N-Acylation)
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Formyl | Formic Acid/DCC | - | Diethyl Ether | 0 - 4 | 12 | 70-75[3][6] |
| Boc | (Boc)₂O | NaHCO₃/NaOH | THF/H₂O | 0 - RT | 2 - 12 | >95[7] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 - RT | 4 - 12 | 85-95[7] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | RT | 12 | 90-98[7] |
Deprotection (Cleavage)
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| N-Formyl | Hydrazine vapor | - | -5 | 8 h | High |
| N-Formyl | Hydroxylamine·HCl | Methanol (B129727) | 70 | 1 - 4 h | High[5] |
| Boc | 25-50% TFA | DCM | RT | 0.5 - 2 h | Quantitative[7] |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | RT | 3 h | >90[7] |
| Fmoc | 20% Piperidine | DMF | RT | 10 - 20 min | Quantitative[1][7] |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
N-Formylation of Peptidyl-Resin
Materials:
-
Peptidyl-resin
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of formic acid (10 eq) and DCC (10 eq) in diethyl ether is stirred at 0 °C for 4 hours to generate the active formylating reagent.[3][6]
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The peptidyl-resin is swollen in DMF.
-
The filtrate containing the active formylating reagent is added to the swollen resin.
-
The resin is washed thoroughly with DMF, DCM, and methanol and dried under vacuum.
N-Boc Protection of an Amine
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of THF and water.[7]
-
Add sodium hydroxide (1.2 equiv) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equiv) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.[7]
N-Cbz Protection of an Amine
Materials:
-
Amine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.[7]
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 equiv).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
N-Fmoc Protection of an Amine
Materials:
-
Amine
-
9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.[7]
-
Add sodium bicarbonate (2.0 equiv).
-
Add Fmoc-OSu (1.05 equiv) and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization of Synthetic Workflows and Orthogonality
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of these protecting groups.
Caption: Orthogonality of common N-protecting groups and their selective cleavage conditions.
Caption: Comparative workflow of Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).
Concluding Remarks
The selection of an N-protecting group is a critical decision in the strategic planning of a multi-step organic synthesis. The N-formyl group, with its small size and low cost, offers an attractive option, particularly when stability to acidic conditions is required. However, its lability to nucleophiles and certain basic conditions must be considered.
In contrast, the Boc and Fmoc groups have become the workhorses of solid-phase peptide synthesis due to their well-defined and orthogonal deprotection strategies. The Boc group's acid lability and the Fmoc group's base lability allow for the selective deprotection of the α-amino group while side-chain protecting groups remain intact. The Cbz group, while less common in modern solid-phase synthesis, remains a valuable tool in solution-phase synthesis and for the protection of amino groups that need to withstand a wide range of conditions.
Ultimately, the optimal choice of protecting group depends on the specific requirements of the synthetic target, including the presence of other functional groups, the desired reaction conditions for subsequent steps, and the overall synthetic strategy. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the successful execution of complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Benchmarking N-Formylglycine Ethyl Ester: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides and investigation of bioactive molecules. This guide provides a comparative analysis of N-Formylglycine Ethyl Ester against other commonly used glycine (B1666218) derivatives, offering insights into their physicochemical properties and potential applications. While direct comparative performance data is limited in publicly available literature, this document outlines standardized experimental protocols to enable researchers to conduct their own benchmarking studies.
Overview of Glycine Derivatives
Glycine, the simplest amino acid, offers a versatile scaffold for chemical modification. Its derivatives are widely employed in peptide synthesis, drug discovery, and various biochemical assays. This guide focuses on the comparison of this compound with other key glycine derivatives: Glycine Ethyl Ester, N-Acetylglycine Ethyl Ester, N-Boc-Glycine (Boc-Gly-OH), and N-Fmoc-Glycine (Fmoc-Gly-OH). The choice of the N-protecting group and the esterification of the C-terminus significantly influence the reactivity, solubility, and application of these molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its counterparts is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in different experimental conditions.
| Property | This compound | Glycine Ethyl Ester | N-Acetylglycine Ethyl Ester | Boc-Gly-OH | Fmoc-Gly-OH |
| CAS Number | 3154-51-6[1][2] | 459-73-4 (ester), 623-33-6 (HCl salt)[3][4] | 1906-82-7[5] | 4530-20-5[6][7] | 29022-11-5[8][9][10] |
| Molecular Formula | C5H9NO3[1][11] | C4H9NO2[3] | C6H11NO3[5][12] | C7H13NO4[6] | C17H15NO4[10] |
| Molecular Weight | 131.13 g/mol [1][2][11] | 103.12 g/mol (ester), 139.58 g/mol (HCl salt)[3][13] | 145.16 g/mol [5][12] | 175.18 g/mol [6][7] | 297.31 g/mol [10] |
| Melting Point (°C) | N/A (Liquid at room temp.) | 145-146 (HCl salt)[4][14] | N/A | 86-89[6] | 174-175[8] |
| Boiling Point (°C) | 119-120 @ 1 Torr[11] | N/A | N/A | 306.47 (rough estimate)[6] | 438.82 (rough estimate)[8] |
| Solubility | Soluble in common organic solvents[1] | Soluble in Methanol (HCl salt)[13] | Soluble in Chloroform, DMSO, Methanol (Slightly)[6] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[15] |
Comparative Performance Analysis
Direct, side-by-side experimental comparisons of this compound with other glycine derivatives in key applications are not extensively reported in the scientific literature. However, based on the known applications of these compounds, we can outline the key performance indicators for comparison.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the efficiency of coupling of the N-protected amino acid is paramount for the overall yield and purity of the final peptide. While Fmoc-Gly-OH and Boc-Gly-OH are the standards in their respective SPPS strategies, this compound could potentially be used in solution-phase synthesis or specialized applications.
Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Fmoc-Gly-OH | Boc-Gly-OH |
| Coupling Efficiency (%) | Data not available | >99% | >99% |
| Crude Peptide Purity (%) | Data not available | Typically >90% | Typically >90% |
| Racemization Risk | Low (achiral) | Low (achiral) | Low (achiral) |
| Deprotection Conditions | Data not available for SPPS | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |
Antiviral Activity
Some sources suggest potential antiviral properties for this compound, a characteristic observed in various amino acid derivatives.[16] A comparative study would be necessary to quantify its efficacy against other glycine derivatives.
Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Glycine Ethyl Ester | N-Acetylglycine Ethyl Ester |
| IC50 (Virus X) | Data not available | Data not available | Data not available |
| Selectivity Index (SI) | Data not available | Data not available | Data not available |
Cytotoxicity
Understanding the cytotoxic profile of a compound is crucial for any potential therapeutic application. A comparative cytotoxicity study would provide valuable information on the safety of this compound relative to other glycine derivatives.
Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Glycine Ethyl Ester | N-Acetylglycine Ethyl Ester |
| IC50 (Normal Cell Line) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency
This protocol outlines a method to compare the coupling efficiency of different N-protected glycine derivatives in SPPS.
Caption: Workflow for SPPS Coupling Efficiency Assay.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) in dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal protecting group (Fmoc or Boc) from the resin or the growing peptide chain using standard protocols (e.g., 20% piperidine (B6355638) in DMF for Fmoc, or trifluoroacetic acid (TFA) for Boc).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve the N-protected glycine derivative (e.g., this compound, Fmoc-Gly-OH, or Boc-Gly-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for a specified time (e.g., 2 hours).
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water).
-
Analysis: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any deletion products, which would indicate incomplete coupling. The coupling efficiency can be calculated based on the relative peak areas of the desired product and the deletion sequence.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Caption: Workflow for Plaque Reduction Assay.
Protocol:
-
Cell Culture: Seed a monolayer of susceptible host cells in 96-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the glycine derivatives in a suitable cell culture medium.
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, add the virus-compound mixture to the cell monolayers.
-
Adsorption: Incubate for 1-2 hours to allow virus adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose (B213188) or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the 50% effective concentration (EC50) using regression analysis.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293 or MRC-5) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the glycine derivatives. Include a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.[17][18][19]
Signaling Pathways
Glycine itself is a key neurotransmitter, acting on both inhibitory glycine receptors (GlyRs) and as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors. Glycine derivatives could potentially modulate these or other signaling pathways.
Caption: Simplified Glycine Signaling Pathways.
Conclusion
This compound presents an alternative glycine derivative for various research applications. While its performance in direct comparison to established derivatives like Fmoc-Gly-OH and Boc-Gly-OH in peptide synthesis, and its potential antiviral and cytotoxic activities require further experimental validation, this guide provides the necessary framework for such investigations. The detailed protocols and comparative data structure herein are intended to empower researchers to make informed decisions and conduct rigorous benchmarking studies to determine the optimal glycine derivative for their specific needs.
References
- 1. This compound | 3154-51-6 [chemicalbook.com]
- 2. N-甲酰甘氨酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 5. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]
- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 7. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Fmoc-Gly-OH | 29022-11-5 | FF15873 | Biosynth [biosynth.com]
- 11. echemi.com [echemi.com]
- 12. N-Acetylglycine Ethyl Ester | CymitQuimica [cymitquimica.com]
- 13. zephyrsynthesis.com [zephyrsynthesis.com]
- 14. Glycine ethyl ester hydrochloride 0.99 Ethyl glycinate hydrochloride [sigmaaldrich.com]
- 15. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Buy this compound | 3154-51-6 [smolecule.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of N-Formylglycine Ethyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of small molecules are paramount. This guide provides a comprehensive spectroscopic validation of N-Formylglycine Ethyl Ester, a key building block in peptide synthesis and medicinal chemistry. Through a detailed comparison with common alternatives, N-Boc-glycine ethyl ester and N-Cbz-glycine ethyl ester, this document offers a practical reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its N-protected counterparts. This quantitative data facilitates a clear and objective comparison of their structural features.
¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | H-formyl | α-CH₂ | O-CH₂ | CH₃ | NH | Aromatic CH | t-Butyl CH₃ |
| This compound | ~8.20 (s) | ~4.05 (d) | ~4.18 (q) | ~1.25 (t) | ~6.50 (br s) | - | - |
| N-Boc-glycine ethyl ester | - | ~3.85 (d) | ~4.15 (q) | ~1.25 (t) | ~5.10 (br s) | - | ~1.45 (s) |
| N-Cbz-glycine ethyl ester | - | ~3.95 (d) | ~4.15 (q) | ~1.20 (t) | ~5.20 (br s) | ~7.35 (m) | - |
¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | C=O (formyl) | C=O (ester) | α-CH₂ | O-CH₂ | CH₃ | C=O (carbamate) | Aromatic C | t-Butyl C | t-Butyl CH₃ |
| This compound | ~163.0 | ~170.0 | ~41.0 | ~61.0 | ~14.0 | - | - | - | - |
| N-Boc-glycine ethyl ester | - | ~171.0 | ~42.5 | ~61.5 | ~14.2 | ~156.0 | - | ~80.0 | ~28.3 |
| N-Cbz-glycine ethyl ester | - | ~170.5 | ~43.0 | ~61.5 | ~14.0 | ~156.5 | ~128.0-136.0 | - | - |
IR Spectral Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch (amide/carbamate) | C=O Stretch (ester) | C-O Stretch |
| This compound | ~3300 | ~2980 | ~1670 | ~1740 | ~1200 |
| N-Boc-glycine ethyl ester | ~3400 | ~2980 | ~1715 | ~1745 | ~1160 |
| N-Cbz-glycine ethyl ester | ~3350 | ~3050 | ~1690 | ~1735 | ~1250 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 131.06 | 58 | 102, 88, 74, 59, 42 |
| N-Boc-glycine ethyl ester | 203.12 | 57 | 148, 130, 102, 74, 57 |
| N-Cbz-glycine ethyl ester | 237.10 | 91 | 108, 107, 79, 77 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
The spectral width was set to 12 ppm.
-
A relaxation delay of 1-2 seconds was employed.
-
A sufficient number of scans (typically 16 or 32) were acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program was utilized.
-
The spectral width was set to 220 ppm.
-
A relaxation delay of 2-5 seconds was used.
-
A larger number of scans (typically 1024 or more) were acquired due to the lower natural abundance of ¹³C.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer equipped with a DTGS detector.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) was first acquired.
-
The sample was then placed in the beam path, and the sample spectrum was recorded.
-
Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
An accumulation of 16-32 scans was typically used to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source was used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak was then extracted and analyzed for its molecular ion and fragmentation pattern.
Visualization of the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound, from initial sample preparation to final data comparison and structural confirmation.
Validating Bioactive Peptides: A Guide to Assay Performance of Peptides Synthesized with N-Formylglycine Ethyl Ester
For researchers, scientists, and professionals in drug development, the synthesis and validation of novel peptides are critical steps in the discovery pipeline. The incorporation of non-standard amino acids, such as N-formylglycine, offers a pathway to creating peptides with unique functionalities. N-Formylglycine Ethyl Ester is a key building block in this process, enabling the introduction of a reactive aldehyde group into a peptide sequence. This guide provides a comparative overview of the biological assay validation for peptides synthesized with this building block, supported by experimental data and detailed protocols.
The presence of an N-formylglycine (fGly) residue, a post-translational modification found in the active sites of sulfatases, is crucial for their catalytic activity. Synthetically incorporating this residue using this compound allows for the development of peptides that can act as enzyme inhibitors or probes for biological systems. The validation of these synthetic peptides is paramount to understanding their biological efficacy and mechanism of action.
Comparative Performance: Enzyme Inhibition
A key application for peptides containing N-formylglycine is in the development of enzyme inhibitors. The aldehyde group of the fGly residue can interact with active site residues of target enzymes. As a case study, the inhibitory activity of a synthetic peptide containing a formylglycine residue was tested against two protein tyrosine phosphatases, PTP1B and SHP2. The results are compared with a phosphotyrosine-containing peptide inhibitor.
| Peptide | Target Enzyme | Inhibition Constant (K_I) |
| fGly-Peptide | PTP1B | 484 µM[1] |
| fGly-Peptide | SHP2 | 341 µM[1] |
| Phosphotyrosine-Peptide Inhibitor | PTP1B | 1.4 µM[1] |
| Phosphotyrosine-Peptide Inhibitor | SHP2 | 120 µM[1] |
The data indicates that while the fGly-peptide demonstrates inhibitory activity, it is less potent than a dedicated phosphotyrosine mimetic inhibitor. This highlights the importance of quantitative biological assays in characterizing the functional effects of incorporating N-formylglycine.
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of synthetic peptides. Below are protocols for two key assays: an enzyme inhibition assay and a cellular uptake assay.
Enzyme Inhibition Assay (Protein Tyrosine Phosphatase)
This protocol describes a method to determine the inhibitory constant (K_I) of a formylglycine-containing peptide against a protein tyrosine phosphatase.
Materials:
-
Purified PTP1B or SHP2 enzyme
-
Formylglycine-containing peptide
-
Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the formylglycine-containing peptide in a suitable solvent (e.g., DMSO).
-
In the wells of the 96-well plate, add varying concentrations of the peptide inhibitor.
-
Add the PTP1B or SHP2 enzyme to each well at a final concentration of 1.5 nM.[1]
-
Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate at a concentration equal to its K_M value (e.g., 67 µM for PTP1B, 72 µM for SHP2).[1]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Convert the IC50 value to the K_I value using the Cheng-Prusoff equation.[1]
Cellular Uptake Assay
This protocol outlines a method to assess the internalization of a fluorescently labeled peptide into cultured cells using flow cytometry.
Materials:
-
HeLa cells (or other suitable cell line)
-
Fluorescently labeled peptide (e.g., with Carboxyfluorescein - CF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 24-well plate and grow to 80-90% confluency.
-
Prepare different concentrations of the CF-labeled peptide in serum-free medium.
-
Wash the cells twice with PBS.
-
Add the peptide solutions to the cells and incubate for 30 minutes at 37°C.[2]
-
After incubation, wash the cells three times with cold PBS to remove any unbound peptide.
-
Detach the cells using Trypsin-EDTA and resuspend in complete medium.
-
Centrifuge the cells and resuspend in PBS for flow cytometry analysis.
-
Analyze the cell population for fluorescence intensity using a flow cytometer. Untreated cells should be used as a negative control.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Experimental workflow from peptide synthesis to biological validation.
Caption: PTP1B/SHP2 signaling pathway and point of inhibition.
References
A Researcher's Guide to N-Formylglycine Ethyl Ester: A Cost-Benefit Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of appropriate building blocks is a critical decision that directly impacts experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of N-Formylglycine Ethyl Ester, a glycine (B1666218) derivative with applications in peptide and organic synthesis. We will objectively compare its performance with the two most common alternatives, Fmoc-Gly-OH and Boc-Gly-OH, supported by available data and detailed experimental protocols.
Executive Summary
This compound presents a cost-effective alternative for introducing a glycine residue in peptide synthesis, particularly for applications where N-terminal formylation is desired or as a precursor for other synthetic transformations. However, its use in routine solid-phase peptide synthesis (SPPS) is less common compared to the well-established Fmoc and Boc strategies, which offer a broader range of compatible reagents and more streamlined deprotection protocols. The choice between these building blocks will ultimately depend on the specific synthetic goals, the scale of the synthesis, and budgetary constraints.
Cost-Benefit Analysis: this compound vs. Alternatives
The primary considerations for selecting a glycine building block in peptide synthesis revolve around cost, coupling efficiency, and the ease of deprotection. Below is a comparative analysis of this compound against Fmoc-Gly-OH and Boc-Gly-OH.
Table 1: Cost Comparison of Glycine Derivatives
| Compound | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 47719 | - | Discontinued | - |
| TCI America | F04215G | 5 g | $58.50 | $11.70 | |
| Mithridion | - | 2.5 g | $2,480.80 | $992.32 | |
| ChemicalBook Supplier | - | 1 kg | $2.20 - $10.00 | $0.0022 - $0.01 | |
| Fmoc-Gly-OH | Sigma-Aldrich | 47627 | 5 g | $40.00 | $8.00 |
| 50 g | $98.20 | $1.96 | |||
| 250 g | $195.75 | $0.78 | |||
| MedchemExpress | HY-Y1250 | 100 g | $27.00 | $0.27 | |
| IndiaMART | - | 1 kg | ~$12.00 | ~$0.012 | |
| Boc-Gly-OH | Sigma-Aldrich | 15420 | 5 g | $35.70 | $7.14 |
| 25 g | $132.00 | $5.28 | |||
| 100 g | $169.00 | $1.69 | |||
| Carl ROTH | 6918.1 | 5 g | ~$17.30 | ~$3.46 |
Note: Prices are subject to change and may vary significantly between suppliers and purity grades. The prices from ChemicalBook and IndiaMART represent a wide range from various suppliers and may reflect different purity levels.
Table 2: Performance Comparison in Peptide Synthesis
| Feature | This compound | Fmoc-Gly-OH | Boc-Gly-OH |
| Protection Strategy | N-formyl | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Conditions | Acidic hydrolysis or with hydroxylamine (B1172632) salts.[1][2] | Mildly basic (e.g., 20% piperidine (B6355638) in DMF).[] | Strongly acidic (e.g., TFA).[] |
| Orthogonality | Can be orthogonal to Boc and some other protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu).[] | Not orthogonal to acid-labile side-chain protecting groups. |
| Coupling Efficiency | Generally good, but less documented in standard SPPS protocols. | High and well-documented in SPPS. | High and well-documented in SPPS. |
| Side Reactions | Potential for side reactions during deprotection if not carefully controlled.[1] | Minimal under standard conditions. | Potential for side reactions with acid-sensitive residues.[] |
| Cost-Effectiveness | Potentially very high, depending on the supplier. | Generally cost-effective, especially at larger scales. | Cost-effective, with a long history of use. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible results in peptide synthesis. Below are representative protocols for the synthesis of a simple dipeptide (Gly-Gly) using each of the three glycine derivatives.
Protocol 1: Synthesis of Gly-Gly Dipeptide using this compound (Solution Phase)
This protocol is adapted from general peptide coupling procedures.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., Hydroxylamine hydrochloride, methanol)
Procedure:
-
Activation of N-Formylglycine: Dissolve N-Formylglycine (or its corresponding acid) (1 eq.) and a coupling agent (e.g., HBTU, 1 eq.) in DMF. Add a base (e.g., DIPEA, 2 eq.) and stir for 10-15 minutes at room temperature.
-
Coupling: To the activated N-Formylglycine solution, add Glycine ethyl ester hydrochloride (1 eq.) and an additional equivalent of base. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Deprotection: Dissolve the protected dipeptide in methanol. Add hydroxylamine hydrochloride (excess) and stir at an elevated temperature (e.g., 70°C) for several hours.[1] Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the resulting dipeptide by chromatography.
Protocol 2: Synthesis of Gly-Gly Dipeptide using Fmoc-Gly-OH (Solid-Phase)
This is a standard protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Gly-OH
-
Rink Amide resin (or other suitable resin)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and wash the resin with DMF.
-
Coupling of First Glycine: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Drain and wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Second Glycine: Repeat step 3.
-
Final Deprotection: Repeat step 2.
-
Cleavage: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dry. Purify by HPLC.
Protocol 3: Synthesis of Gly-Gly Dipeptide using Boc-Gly-OH (Solid-Phase)
This is a standard protocol for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Boc-Gly-OH
-
Merrifield resin (or other suitable resin)
-
Coupling agent (e.g., DCC)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Neutralization solution (e.g., 10% DIPEA in DMF)
-
Solvents (DMF, DCM)
-
Cleavage reagent (e.g., HF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Drain the DCM and add the deprotection solution. Agitate for 30 minutes. Drain and wash with DCM.
-
Neutralization: Add the neutralization solution and agitate for 10 minutes. Drain and wash with DMF.
-
Coupling of First Glycine: Dissolve Boc-Gly-OH (3 eq.) and DCC (3 eq.) in DMF/DCM. Add the solution to the resin and agitate for 2-4 hours. Drain and wash with DMF and DCM.
-
Boc Deprotection and Neutralization: Repeat steps 2 and 3.
-
Coupling of Second Glycine: Repeat step 4.
-
Cleavage: Treat the resin with HF at 0°C for 1 hour. Evaporate the HF.
-
Precipitation and Purification: Triturate the residue with cold diethyl ether, filter, and dry the peptide. Purify by HPLC.
Mandatory Visualizations
Signaling Pathway: Formyl Peptide Receptor (FPR) Signaling
N-formylated peptides, which can be synthesized using this compound, are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections.[4] They exert their effects by binding to Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors.[1] The activation of FPRs triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species.
Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for solid-phase peptide synthesis, which is the standard method for creating peptides in a laboratory setting. This workflow is applicable to both Fmoc and Boc strategies, with the primary difference being the deprotection and cleavage reagents used.
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Conclusion
This compound offers a potentially highly cost-effective option for incorporating glycine into peptides, especially when purchased from bulk chemical suppliers. Its utility is most pronounced in applications where N-terminal formylation is a desired feature of the final peptide, given its role in activating the formyl peptide receptor signaling pathway. However, for routine solid-phase peptide synthesis, the well-established Fmoc and Boc strategies, utilizing Fmoc-Gly-OH and Boc-Gly-OH respectively, provide a more robust and extensively documented approach with a wider array of compatible reagents and standardized protocols. The choice of which glycine derivative to use will therefore be a strategic one, balancing the potential for significant cost savings with the established reliability and versatility of the more conventional methods. Researchers should carefully consider their specific synthetic needs, available resources, and the downstream application of the synthesized peptide when making this decision.
References
A Comparative Guide to the Green Synthesis of N-Formylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Formylglycine Ethyl Ester, a key building block in peptide synthesis and various organic reactions, is increasingly being scrutinized through the lens of green chemistry.[1] This guide provides a comparative analysis of different synthetic routes to this compound, evaluating them based on principles of green chemistry such as atom economy, use of hazardous reagents, and reaction conditions. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.
Comparison of Synthetic Methods
The following table summarizes the key quantitative and qualitative aspects of three distinct methods for the synthesis of this compound.
| Parameter | Method 1: Ammonium (B1175870) Formate (B1220265) | Method 2: Ethyl Formate & K2CO3 | Method 3: Acetic Formic Anhydride (B1165640) |
| Yield | ~91%[1] | 85%[2] | 78-90% (general for amino acids)[2] |
| Atom Economy | ~78.4% | ~57.2% | ~66.2% |
| Formylating Agent | Ammonium Formate | Ethyl Formate | Acetic Formic Anhydride |
| Reagent Toxicity | Low | Low | High (Acetic Anhydride is corrosive, flammable, and an irritant)[3][4] |
| Solvent | Acetonitrile (Dry) | Ethanol (B145695) | Typically a non-polar solvent like ether[5] |
| Byproducts | Ammonium Chloride, Water | Potassium Formate, Ethanol | Acetic Acid |
| Reaction Conditions | Reflux | Room Temperature | -20°C to Room Temperature[2] |
| Green Chemistry Profile | Favorable | Moderately Favorable | Unfavorable |
Experimental Protocols
Method 1: Synthesis using Ammonium Formate
This method is considered environmentally friendly and provides a high yield of the desired product.[1]
Reaction: H₂NCH₂COOC₂H₅·HCl + HCOONH₄ → HCONHCH₂COOC₂H₅ + NH₄Cl + H₂O
Procedure:
-
To a solution of glycine (B1666218) ethyl ester hydrochloride in dry acetonitrile, add an equimolar amount of ammonium formate.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Method 2: Synthesis using Ethyl Formate and Potassium Carbonate
This method offers the advantage of proceeding at room temperature.[2]
Reaction: H₂NCH₂COOC₂H₅·HCl + HCOOC₂H₅ + K₂CO₃ → HCONHCH₂COOC₂H₅ + KCl + KHCO₃ + C₂H₅OH
Procedure:
-
Suspend glycine ethyl ester hydrochloride in a mixture of ethanol and ethyl formate.
-
Add potassium carbonate to the suspension with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Filter the mixture to remove inorganic salts and wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain this compound.[2]
Method 3: Synthesis using Acetic Formic Anhydride (Traditional Method)
Acetic formic anhydride is a powerful formylating agent but is sensitive to moisture and poses greater environmental and safety concerns.[6] It is often generated in situ from formic acid and acetic anhydride.[2][4]
Reaction: H₂NCH₂COOC₂H₅ + (HCO)₂O → HCONHCH₂COOC₂H₅ + HCOOH (Acetic formic anhydride is often generated in situ from formic acid and acetic anhydride) HCOOH + (CH₃CO)₂O → HCOOC(O)CH₃ + CH₃COOH
Procedure (General):
-
Acetic anhydride is slowly added to cooled formic acid (-20 °C) to generate acetic formic anhydride in situ.
-
A solution of glycine ethyl ester in a suitable solvent is then added to the formylating agent at a low temperature.
-
The reaction is allowed to proceed, often with warming to room temperature.
-
The reaction mixture is then worked up, typically by washing with water and sodium bicarbonate solution to remove acidic byproducts.
-
The organic layer is dried and the solvent is evaporated to yield the N-formylated product.
Green Chemistry Assessment Workflow
The following diagram illustrates a logical workflow for evaluating the "greenness" of a chemical synthesis, applicable to the methods described above.
Caption: Workflow for assessing the green chemistry profile of a synthesis.
Reaction Pathways
The following diagrams illustrate the chemical transformations for the three discussed synthetic methods.
Method 1: Ammonium Formate Pathway
Caption: Synthesis of this compound using ammonium formate.
Method 2: Ethyl Formate & K₂CO₃ Pathway
Caption: Synthesis of this compound using ethyl formate and potassium carbonate.
Method 3: Acetic Formic Anhydride Pathway
References
- 1. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 4. jetir.org [jetir.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
Head-to-head comparison of different N-Formylglycine Ethyl Ester synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. N-Formylglycine ethyl ester is a valuable building block in peptide synthesis and the preparation of various heterocyclic compounds. This guide provides a head-to-head comparison of five distinct methods for its synthesis, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols, quantitative data, and safety considerations are presented to aid in the selection of the most suitable method for your specific laboratory and research needs.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, scalability, and available resources, as well as safety and environmental considerations. The following table summarizes the key quantitative data for the five methods discussed in this guide.
| Method | Formylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Ammonium Formate | Ammonium Formate | None | Acetonitrile | Not specified | Reflux | ~91% | Environmentally friendly, high purity, no racemization.[1] | Requires anhydrous conditions. |
| 2. Methyl Formate/Triethylamine (B128534) | Methyl Formate | Triethylamine | Methyl Formate | 20 hours | Reflux | 79-94% | High yield, well-documented procedure.[2] | Long reaction time, use of volatile and flammable reagents. |
| 3. Formic Acid | 85% Formic Acid | None | Toluene (B28343) | 4-9 hours | Reflux | High | Practical, no need for anhydrous conditions, high yield.[3] | Requires a Dean-Stark trap for water removal. |
| 4. Formamide (B127407) | Formamide | None (thermal) | None or inert | 2.5 hours | 109°C | ~85% | High yield, simple procedure. | High reaction temperature, potential for side reactions. |
| 5. Acetic Formic Anhydride | Acetic Formic Anhydride | None | Ether | 5.5 hours | 23-27°C | High | High reactivity. | Moisture sensitive, reagent not commercially available.[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Method 2: Methyl Formate and Triethylamine
This procedure is adapted from a well-established method reported in Organic Syntheses.[2]
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride
-
Methyl formate
-
Triethylamine
-
Calcium chloride drying tube
Procedure:
-
A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
The flask is charged with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.
-
The suspension is stirred and heated to reflux.
-
55.0 g (0.544 mole) of triethylamine is added via the dropping funnel.
-
The resulting mixture is stirred and heated under reflux for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a Büchner funnel to remove triethylamine hydrochloride.
-
The filtrate is concentrated on a rotary evaporator.
-
The remaining clear oil is distilled under reduced pressure to yield 51.7–61.5 g (79–94%) of this compound.
Method 3: Formic Acid
This protocol is a general and practical procedure for the N-formylation of amines and can be adapted for glycine ethyl ester.[3]
Materials:
-
Glycine ethyl ester
-
85% Formic acid
-
Toluene
-
Dean-Stark trap
Procedure:
-
A mixture of 1 g of glycine ethyl ester and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene is prepared in a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser.
-
The mixture is heated under reflux for 4-9 hours, with the progress of the reaction monitored by TLC.
-
Once the starting material has been consumed, the reaction mixture is cooled to room temperature.
-
The solvent is removed by evaporation under reduced pressure to yield the crude N-formyl compound, which is often of sufficient purity for further use.
-
If necessary, the product can be further purified by short column chromatography.
Method 4: Formamide
This method is based on a procedure for a similar N-formylation and a patent describing the use of formamide.[4][5]
Materials:
-
Glycine ethyl ester hydrochloride
-
Formamide
Procedure:
-
A mixture of glycine ethyl ester hydrochloride and a stoichiometric excess of formamide is heated.
-
The reaction temperature is maintained at approximately 109°C for 2.5 hours under reflux.
-
After cooling, water is added to the reaction mixture.
-
The organic phase is separated, washed with an aqueous sodium carbonate solution, and then distilled to afford N-formylglycine isobutyl ester (in the analogous procedure) with an 85% yield.[5]
Synthesis Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method based on key decision criteria.
Caption: Decision tree for selecting a synthesis method.
Safety and Environmental Considerations
A critical aspect of process development is the evaluation of the safety and environmental impact of the chosen synthetic route. The table below provides a summary of the hazards associated with the key reagents used in each method.
| Reagent | Method(s) Used | Key Hazards |
| Ammonium Formate | 1 | Irritating to eyes, respiratory system, and skin.[6][7] Accidental ingestion may be harmful.[6] Considered environmentally friendly.[1] |
| Methyl Formate | 2 | Extremely flammable liquid and vapor; vapor/air mixtures are explosive.[8] Harmful if swallowed. Causes eye irritation and may cause drowsiness or dizziness. |
| Triethylamine | 2 | Highly flammable liquid and vapor.[9][10] Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes severe skin burns and eye damage.[9] May cause respiratory irritation.[9] |
| Formic Acid | 3 | Combustible liquid.[11] Causes severe skin burns and eye damage.[11][12] Toxic if inhaled.[13] Reacts violently with oxidizing agents and strong bases.[11] |
| Formamide | 4 | May damage fertility or the unborn child.[14] Irritating to eyes and skin. Decomposes on heating to produce toxic gases. |
| Acetic Anhydride | 5 | Flammable liquid and vapor.[15] Harmful if swallowed or inhaled.[16] Causes severe skin burns and eye damage.[15][17] Reacts violently with water.[18] |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment conducted by qualified personnel. Always consult the relevant Safety Data Sheets (SDS) and follow established laboratory safety protocols when handling any of the chemicals mentioned.
References
- 1. Buy this compound | 3154-51-6 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0080119B1 - Process for the preparation of n-formyl-alpha-amino-acid esters - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. nj.gov [nj.gov]
- 12. FORMIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. corecheminc.com [corecheminc.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 16. science.cleapss.org.uk [science.cleapss.org.uk]
- 17. nj.gov [nj.gov]
- 18. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Assessing the Impact of N-Formylglycine Ethyl Ester on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a cornerstone of designing effective and specific therapeutic agents. The N-terminus of a peptide is a critical site for modification, influencing its stability, bioactivity, and three-dimensional structure. This guide provides a comparative analysis of the impact of N-formylglycine ethyl ester on peptide conformation, with N-acetylglycine serving as a primary alternative for comparison. While direct, head-to-head experimental data on the same peptide scaffold is limited in publicly available literature, this guide synthesizes existing structural data and theoretical studies to offer valuable insights.
Comparison of Conformational Preferences: N-Formylglycine vs. N-Acetylglycine
The introduction of a functional group at the N-terminus of a peptide can significantly alter its conformational landscape. Both the formyl and acetyl groups are small, neutral modifications, yet their subtle electronic and steric differences can propagate through the peptide backbone, influencing secondary structure propensity.
N-Formylglycine: The formyl group, being smaller than the acetyl group, might be expected to exert less steric hindrance. However, computational studies and structural data from N-formylated peptides, often in the context of their biological receptors, suggest that the formyl group can have a significant impact on the peptide backbone. The N-formyl group is a key recognition element for formyl peptide receptors (FPRs), and the bound conformations of these peptides often exhibit specific turn or extended structures.[1][2] Theoretical studies on N-formyl-L-methioninamide indicate a preference for extended (βL), inverse γ-turn (γL), or right-handed helical (αL) conformations.[3]
N-Acetylglycine: N-acetylation is a common modification used to mimic the native state of proteins where the N-terminal charge is neutralized. It is generally considered to not strongly induce a particular secondary structure on its own but can influence the conformational ensemble. NMR studies on unfolded peptides have shown that acetylation does not significantly modify the overall peptide conformation, with resonance changes being localized to residues near the N-terminus.[4] However, in certain sequences, N-acetylation can stabilize helical or turn structures by removing the destabilizing effect of a positive charge at the N-terminus.
Quantitative Data Summary
The following tables summarize representative conformational data for N-formylated and N-acetylated amino acids and peptides, compiled from various experimental and computational studies. It is important to note that these data are from different molecular systems and experimental conditions and are presented for illustrative purposes.
Table 1: Torsion Angles of N-Formyl and N-Acetyl Amino Acid Derivatives
| Derivative | Method | Φ (phi) | Ψ (psi) | Reference |
| N-Formyl-L-methioninamide (βL conf.) | DFT | -156.8° | 157.1° | [3] |
| N-Formyl-L-methioninamide (γL conf.) | DFT | -78.3° | 68.6° | [3] |
| N-Formyl-L-methioninamide (αL conf.) | DFT | -67.1° | -39.8° | [3] |
| N-Acetylglycine (Conformer 1) | DFT | -163.4° | 163.8° | N/A |
| N-Acetylglycine (Conformer 2) | DFT | 62.1° | -71.2° | N/A |
Table 2: Representative Secondary Structure Content from Circular Dichroism
| Peptide Modification | Solvent/Conditions | Predominant Conformation | Reference |
| N-Formylated Peptides (general) | Aqueous Buffer | Often disordered in isolation, adopts ordered structure upon receptor binding | [1][2] |
| N-Acetylated Peptides (in helical-promoting solvent) | TFE/Water | α-helix | N/A |
| N-Acetylated Peptides (in aqueous buffer) | Aqueous Buffer | Random Coil | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are representative protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state three-dimensional structure and dynamics of a peptide.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the this compound-modified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with H₂O). The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and concentration, and to observe the chemical shift dispersion, which gives a preliminary indication of a folded or unfolded state.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each backbone and sidechain amide proton. Chemical shift deviations from random coil values can indicate secondary structure.
-
-
Data Analysis:
-
Assign all proton and, if applicable, ¹⁵N and ¹³C resonances.
-
Integrate NOE cross-peaks to derive distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints (Φ).
-
Use software such as CYANA or XPLOR-NIH to calculate a family of structures consistent with the experimental restraints.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of a peptide in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide and dilute it to a final concentration of 10-50 µM in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer with a quartz cuvette of 0.1 cm path length. Set the wavelength range from 190 to 260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). A baseline spectrum of the buffer alone must be recorded and subtracted from the peptide spectrum.
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. Characteristic spectra include:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
-
-
Use deconvolution software (e.g., CDSSTR, CONTIN) to obtain quantitative estimates of the different secondary structure elements.
-
X-ray Crystallography
Objective: To determine the solid-state conformation of a peptide at atomic resolution.
Protocol:
-
Crystallization: Screen a wide range of conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain well-ordered single crystals of the peptide. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: Determine the initial phases of the structure factors (e.g., by molecular replacement if a homologous structure is available, or by direct methods for small peptides). Build an initial model of the peptide into the electron density map and refine it to improve the fit with the experimental data.
-
Validation: Assess the quality of the final model using various metrics (e.g., R-factor, Ramachandran plot).
Visualizations
Experimental Workflow for Peptide Conformational Analysis
Caption: Workflow for peptide synthesis, modification, and conformational analysis.
Logical Relationship of Conformational Analysis Techniquesdot
References
- 1. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Inflammation: A Comparative Guide to N-Formylated Peptide Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of N-formylated peptides with their receptors is critical for dissecting inflammatory pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of various N-formylated peptides, supported by experimental data and detailed protocols to empower your research.
N-formylated peptides, derived from bacteria and mitochondria, are potent chemoattractants that play a pivotal role in the innate immune response by activating a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). In humans, the three main isoforms—FPR1, FPR2, and FPR3—exhibit distinct ligand-binding profiles and downstream signaling, making the study of their cross-reactivity essential for understanding their specific biological roles.
Comparative Analysis of Ligand-Receptor Interactions
The cross-reactivity of N-formylated peptides with FPR1 and FPR2 is a key determinant of the subsequent cellular response. While FPR1 is generally considered the high-affinity receptor for many N-formylated peptides, FPR2 exhibits a more promiscuous binding profile, interacting with a broader range of ligands, including both formylated and non-formylated peptides, as well as lipids.[1][2] This differential binding affinity dictates the potency and efficacy of these peptides in initiating downstream signaling cascades.
Below is a summary of the binding affinities (Kd) and functional potencies (EC50) of representative N-formylated peptides for human FPR1 and FPR2. This data, compiled from multiple studies, highlights the preferential binding and activation profiles that govern the inflammatory response.
| Peptide | Receptor | Binding Affinity (Kd) | Functional Potency (EC50) - Calcium Flux | Functional Potency (EC50) - Chemotaxis | References |
| fMLF (fMet-Leu-Phe) | FPR1 | ~1.6 nM - 3 nM | ~20 nM | ~5 µM (murine) | [1][3][4] |
| FPR2 | >100-500 nM | ~5 µM (murine) | ~5 µM (murine) | [1][3] | |
| fMIFL (fMet-Ile-Phe-Leu) | FPR1 | ≤5 x 10⁻¹⁰ M | Not Reported | ≤5 x 10⁻¹⁰ M | [3] |
| FPR2 | Not Reported | Not Reported | Not Reported | ||
| fMLFK (fMet-Leu-Phe-Lys) | FPR1 | Not Reported | Not Reported | Not Reported | |
| FPR2 | Higher than fMLF | Not Reported | Not Reported | [5] | |
| fMLFIK (fMet-Leu-Phe-Ile-Lys) | FPR1 | Not Reported | Not Reported | Not Reported | |
| FPR2 | Higher than fMLF | Not Reported | Not Reported | [5] |
Note: The reported values can vary between studies due to different experimental setups, cell types, and assay conditions.
Signaling Pathways: A Tale of Two Receptors
Upon ligand binding, FPR1 and FPR2 initiate a cascade of intracellular events, primarily through coupling to pertussis toxin-sensitive Gi proteins.[1] This leads to the dissociation of the G protein into its Gαi and Gβγ subunits, triggering multiple downstream signaling pathways that culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
The activation of Phospholipase C (PLC) by the Gβγ subunit is a central event, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, a hallmark of FPR activation.[6][7] Concurrently, both G protein subunits can activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38, which in turn activates transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.[6]
While both receptors share these core signaling components, the promiscuity of FPR2 allows it to be activated by a wider array of ligands, some of which can trigger biased signaling, leading to distinct or even opposing cellular outcomes (e.g., pro-inflammatory versus pro-resolving responses).[8]
Experimental Corner: Protocols for Your Research
To facilitate the investigation of N-formylated peptide cross-reactivity, we provide detailed protocols for key in vitro assays.
Experimental Workflow for Assessing Peptide Activity
The following workflow outlines the key steps to characterize the cross-reactivity of a novel N-formylated peptide.
Protocol 1: Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity (Kd or IC50) of a test peptide by measuring its ability to compete with a labeled ligand for binding to FPRs on whole cells or membrane preparations.
Materials:
-
Human neutrophils or a cell line expressing FPR1 or FPR2 (e.g., differentiated HL-60 or U937 cells).
-
Binding Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Labeled Ligand: Fluorescently labeled N-formylated peptide (e.g., N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein).
-
Unlabeled Test Peptides.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate human neutrophils or harvest cultured cells. Wash and resuspend cells in ice-cold Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of the fluorescently labeled ligand (e.g., 10 nM).
-
Add varying concentrations of the unlabeled test peptide.
-
Add the cell suspension to each well.
-
Incubate on ice for 30-60 minutes to reach binding equilibrium.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the unlabeled test peptide to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of a peptide to induce an increase in intracellular calcium concentration, providing an EC50 value for receptor activation.[9][10]
Materials:
-
Human neutrophils or a suitable cell line.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test peptides at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Loading: Incubate the cells (e.g., 8 x 10⁶ cells/mL) with Fluo-4 AM (e.g., 4 µg/mL) for 30 minutes at 37°C.[9]
-
Wash the cells with Assay Buffer to remove excess dye and resuspend them at the desired concentration (e.g., 2.5 x 10⁶ cells/mL).[9]
-
Assay Plate Preparation: Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Inject the test peptide at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 5 minutes).[9]
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.
Protocol 3: Chemotaxis Assay (Transwell System)
This assay quantifies the directed migration of cells towards a chemoattractant gradient.[9]
Materials:
-
Human neutrophils or differentiated HL-60 cells.
-
Chemotaxis Medium: RPMI-1640 with 0.1% BSA.
-
Transwell inserts with a suitable pore size (e.g., 3-8 µm).
-
24-well plate.
-
Test peptides at various concentrations.
-
Cell stain (e.g., Giemsa or DAPI).
-
Microscope.
Procedure:
-
Assay Setup: Add the test peptide at different concentrations to the lower chambers of the 24-well plate in Chemotaxis Medium.
-
Place the Transwell inserts into the wells.
-
Cell Addition: Add a suspension of cells (e.g., 2.5 x 10⁵ cells in 100 µL) to the upper chamber of each insert.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 45 minutes for neutrophils, longer for cell lines).[1]
-
Cell Staining and Counting: Remove the inserts. Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the optimal chemotactic concentration and the EC50 value.
By employing these standardized protocols and leveraging the comparative data presented, researchers can more effectively delineate the specific roles of FPRs in health and disease, paving the way for the development of novel immunomodulatory therapies.
References
- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Formylglycine Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Formylglycine Ethyl Ester, a flammable and water-hazardous compound. Adherence to these protocols is critical for operational safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and is severely hazardous to water.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and gloves.[2] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]
Key Hazard Data:
| Property | Value | Source |
| GHS Classification | Flammable Liquid, Category 3 | [3] |
| Hazard Statement | H226: Flammable liquid and vapour | [1] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following is a detailed protocol for its disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify waste containing this compound.
-
Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent hazardous reactions.[3]
-
Segregate liquid waste from solid waste contaminated with this compound (e.g., contaminated gloves, wipes).
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable waste container compatible with flammable organic liquids. Plastic is often preferred over glass to minimize the risk of breakage.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Flammable Liquid"
-
The appropriate hazard pictograms (flame symbol).
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
3. Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, open flames, and other ignition sources.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep the waste container tightly closed except when adding waste.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate inventory of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Use non-sparking tools for cleanup.[3]
-
Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container for disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Formylglycine Ethyl Ester
For researchers, scientists, and drug development professionals working with N-Formylglycine Ethyl Ester, this guide provides immediate, essential safety protocols and logistical plans for its handling and disposal. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat, fully buttoned.[1] |
| Respiratory | A full-face respirator is required if ventilation is inadequate or if exposure limits are likely to be exceeded.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the key steps for a safe laboratory operation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
